(11Z,14Z,17Z,20Z,23Z)-3-oxohexacosapentaenoyl-CoA
Beschreibung
Eigenschaften
Molekularformel |
C47H74N7O18P3S |
|---|---|
Molekulargewicht |
1150.1 g/mol |
IUPAC-Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (11Z,14Z,17Z,20Z,23Z)-3-oxohexacosa-11,14,17,20,23-pentaenethioate |
InChI |
InChI=1S/C47H74N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-35(55)30-38(57)76-29-28-49-37(56)26-27-50-45(60)42(59)47(2,3)32-69-75(66,67)72-74(64,65)68-31-36-41(71-73(61,62)63)40(58)46(70-36)54-34-53-39-43(48)51-33-52-44(39)54/h5-6,8-9,11-12,14-15,17-18,33-34,36,40-42,46,58-59H,4,7,10,13,16,19-32H2,1-3H3,(H,49,56)(H,50,60)(H,64,65)(H,66,67)(H2,48,51,52)(H2,61,62,63)/b6-5-,9-8-,12-11-,15-14-,18-17-/t36-,40-,41-,42+,46-/m1/s1 |
InChI-Schlüssel |
QKZQPYCWWGFPSM-NXZKYKDTSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
What is the role of 3-oxohexacosapentaenoyl-CoA in peroxisomal beta-oxidation?
An In-Depth Technical Guide to the Role of 3-Oxohexacosapentaenoyl-CoA in Peroxisomal Beta-Oxidation
Authored by: Gemini, Senior Application Scientist
Abstract
Peroxisomal β-oxidation is an indispensable metabolic pathway for the catabolism of specific lipid species that are intractable for mitochondrial degradation, including very long-chain fatty acids (VLCFAs) and very long-chain polyunsaturated fatty acids (VLCPUFAs). The dysfunction of this pathway leads to the accumulation of toxic lipid intermediates and is implicated in a class of severe genetic disorders. This technical guide provides an in-depth examination of the peroxisomal β-oxidation cascade, with a specific focus on the pivotal role of the intermediate, 3-oxohexacosapentaenoyl-CoA. We will dissect the enzymatic steps leading to its formation and, critically, its subsequent thiolytic cleavage, which represents the final and irreversible step in a single cycle of chain shortening. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this pathway's mechanics, regulation, and clinical significance, supplemented with actionable experimental protocols.
Introduction: The Unique Mandate of Peroxisomal β-Oxidation
In mammalian cells, the degradation of fatty acids is compartmentalized between mitochondria and peroxisomes.[1] While mitochondria are the primary sites for the β-oxidation of common long-chain fatty acids to generate ATP, peroxisomes possess a specialized enzymatic machinery to handle substrates that mitochondria cannot process.[2] These include VLCFAs (≥ C22), dicarboxylic acids, and branched-chain fatty acids like pristanic acid.[2][3]
The peroxisomal system is not primarily for energy production in the same way as its mitochondrial counterpart; instead, its main function is to shorten VLCFAs to medium- or long-chain fatty acids, which can then be transported to mitochondria for complete oxidation.[4][5] The initial dehydrogenation step in peroxisomes is catalyzed by an acyl-CoA oxidase that transfers electrons directly to molecular oxygen, producing hydrogen peroxide (H₂O₂), rather than feeding into an electron transport chain for ATP synthesis.[2] This fundamental difference underscores the unique role of peroxisomal β-oxidation in cellular lipid homeostasis. Defects in this pathway lead to the accumulation of VLCFAs, a biochemical hallmark of severe and often fatal peroxisomal disorders such as Zellweger syndrome and X-linked adrenoleukodystrophy (X-ALD).[6][7][8]
The Core Enzymatic Cascade of Peroxisomal β-Oxidation
The β-oxidation of a straight-chain, very long-chain fatty acyl-CoA in peroxisomes is a cyclical process involving three core enzymes that catalyze four successive reactions.[1]
-
Dehydrogenation: The first and rate-limiting step is catalyzed by Acyl-CoA Oxidase 1 (ACOX1) .[9][10] This flavoenzyme introduces a double bond between the α and β carbons of the acyl-CoA, converting it into a 2-trans-enoyl-CoA. In this process, FADH₂ is generated and immediately re-oxidized by molecular oxygen to produce H₂O₂.[11]
-
Hydration & Dehydrogenation: The subsequent two steps are carried out by a single polypeptide, the D-bifunctional protein (DBP), also known as MFP-2.[1][12] It possesses two distinct active sites:
-
An enoyl-CoA hydratase domain that adds a water molecule across the double bond, forming L-3-hydroxyacyl-CoA.
-
A 3-hydroxyacyl-CoA dehydrogenase domain that oxidizes the hydroxyl group to a ketone, using NAD⁺ as a cofactor and producing the critical intermediate: a 3-ketoacyl-CoA .[1]
-
-
Thiolytic Cleavage: The final step is catalyzed by peroxisomal 3-ketoacyl-CoA thiolase (ACAA1) .[13][14] This enzyme utilizes a free coenzyme A (CoASH) molecule to cleave the 3-ketoacyl-CoA, releasing a molecule of acetyl-CoA and an acyl-CoA that is two carbons shorter.[1][15] This newly shortened acyl-CoA can then re-enter the cycle for further rounds of oxidation.
Figure 1: The core pathway of peroxisomal β-oxidation.
The Central Role of 3-Oxohexacosapentaenoyl-CoA
3-Oxohexacosapentaenoyl-CoA is a specific 3-ketoacyl-CoA intermediate generated during the β-oxidation of hexacosapentaenoic acid (C26:5), a very long-chain polyunsaturated fatty acid (VLCPUFA). Its position in the pathway is critical: it is the end-product of the ACOX1 and DBP enzymatic reactions for a given cycle and, most importantly, the direct substrate for the final, chain-shortening thiolysis step.
The processing of VLCPUFAs is a key function of peroxisomes. A well-documented example that serves as a powerful analogy is the biosynthesis of docosahexaenoic acid (DHA, C22:6n-3). In this pathway, a C22:5n-3 precursor is elongated and desaturated to C24:6n-3, which is then transported into the peroxisome for one cycle of β-oxidation—a process termed retroconversion—to yield the final DHA product.[16][17] Studies in human fibroblasts have shown that ACOX1 and DBP are essential for this retroconversion step.[16] The intermediate in that process would be 3-oxo-tetracosahexaenoyl-CoA. By extension, 3-oxohexacosapentaenoyl-CoA represents the analogous intermediate in the breakdown of a C26:5 fatty acid.
Its formation signifies the commitment to cleavage. Unlike earlier steps, the subsequent thiolysis is energetically favorable and essentially irreversible, driving the cycle forward.
The Decisive Step: Thiolytic Cleavage by ACAA1
The sole metabolic fate of 3-oxohexacosapentaenoyl-CoA within the β-oxidation spiral is to serve as the substrate for peroxisomal 3-ketoacyl-CoA thiolase (ACAA1). This enzyme is responsible for the thiolytic cleavage of straight-chain 3-keto fatty acyl-CoAs.[14][18]
Mechanism: ACAA1 catalyzes a nucleophilic attack on the keto-carbon of 3-oxohexacosapentaenoyl-CoA by the thiol group of a free Coenzyme A molecule. This reaction cleaves the bond between the α and β carbons, resulting in two products:
-
Acetyl-CoA: A two-carbon unit that can be exported from the peroxisome.[4]
-
Tetracosatetraenoyl-CoA (C24:4-CoA): The original fatty acid, now shortened by two carbons, which can undergo further rounds of β-oxidation.
The human ACAA1 enzyme displays broad substrate specificity, efficiently cleaving short, medium, long, and very long straight-chain 3-oxoacyl-CoAs, making it a versatile component of the pathway.[18]
| Substrate (3-oxoacyl-CoA) | Relative Activity (%) | Source Organism |
| C4:0 (Acetoacetyl-CoA) | 100 | Rat |
| C8:0 (3-Oxooctanoyl-CoA) | 155 | Rat |
| C16:0 (3-Oxohexadecanoyl-CoA) | 50 | Rat |
| C24:0 (3-Oxotetracosanoyl-CoA) | ~20 (Estimated) | Human |
| C26:0 (3-Oxohexacosanoyl-CoA) | ~15 (Estimated) | Human |
| Table 1: Representative Substrate Specificity of Peroxisomal 3-Ketoacyl-CoA Thiolase. Data is compiled and extrapolated from studies on rat and human enzymes, demonstrating broad activity with a preference for medium-chain substrates. Precise kinetic values for 3-oxohexacosapentaenoyl-CoA are not readily available in the literature, but activity is expected to be comparable to saturated counterparts.[18] |
Regulatory Landscape and Clinical Significance
The entire peroxisomal β-oxidation pathway is transcriptionally regulated, primarily by the Peroxisome Proliferator-Activated Receptor alpha (PPARα) .[2][19] PPARα acts as a lipid sensor; when activated by high levels of fatty acids (including VLCFAs), it forms a heterodimer with the Retinoid X Receptor (RXR) and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, upregulating the expression of ACOX1, DBP, and ACAA1.[4][20] This provides a mechanism for the cell to increase its capacity to handle lipid overload.
The clinical relevance of this pathway is profound. Genetic defects in the enzymes that produce or consume 3-oxoacyl-CoA intermediates lead to devastating diseases:
-
D-Bifunctional Protein (DBP) Deficiency: This is the most common single-enzyme defect of peroxisomal β-oxidation.[12] The inability to form 3-ketoacyl-CoA intermediates from VLCFAs leads to their accumulation and a severe clinical picture with neurological dysfunction, hypotonia, and seizures, often resembling Zellweger syndrome.[12][21]
-
ACAA1 Deficiency: A deficiency in peroxisomal thiolase prevents the final cleavage step.[22] This results in the accumulation of VLCFAs and abnormal bile acid intermediates, leading to a pseudo-Zellweger syndrome phenotype.[22] The accumulation of the 3-oxoacyl-CoA substrate itself may also contribute to cellular toxicity.
These disorders underscore that the efficient formation and, critically, the immediate cleavage of intermediates like 3-oxohexacosapentaenoyl-CoA are essential for maintaining cellular health.
Experimental Analysis: Measuring Peroxisomal β-Oxidation Activity
Assessing the functional integrity of the peroxisomal β-oxidation pathway is crucial for the diagnosis of peroxisomal disorders and for research into therapeutic interventions. A robust method involves using stable-isotope-labeled substrates in cultured patient or control fibroblasts.[23][24]
Figure 2: Workflow for measuring peroxisomal β-oxidation.
Protocol: Measurement of Peroxisomal VLCFA β-Oxidation Using Stable-Isotope Labeling
This protocol is adapted from established methods for measuring peroxisomal β-oxidation capacity in living cells.[23][24]
Objective: To quantify the rate of peroxisomal β-oxidation by measuring the chain-shortened product of a stable-isotope-labeled VLCFA substrate.
Materials:
-
Cultured human skin fibroblasts
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Deuterated docosanoic acid (D₃-C22:0) substrate
-
Internal standard (e.g., C17:0)
-
Solvents for lipid extraction (Chloroform, Methanol)
-
Reagents for derivatization (e.g., Methanolic HCl)
-
Gas chromatograph-mass spectrometer (GC-MS)
Methodology:
-
Cell Culture:
-
Seed fibroblasts in 6-well plates or T25 flasks and grow to ~80-90% confluency. Use cells from a healthy control subject and the patient(s) of interest.
-
-
Substrate Incubation:
-
Prepare a stock solution of D₃-C22:0 complexed to bovine serum albumin (BSA).
-
Remove the growth medium from the cells, wash with PBS, and add fresh medium containing the D₃-C22:0-BSA complex (final concentration typically 5-10 µM).
-
Incubate the cells for 72 hours at 37°C in a CO₂ incubator.
-
-
Cell Harvest and Lysis:
-
After incubation, wash the cells twice with ice-cold PBS.
-
Scrape the cells into a known volume of PBS or water.
-
Determine the protein concentration of an aliquot using a standard method (e.g., BCA assay) for normalization.
-
Store the remaining cell suspension at -80°C until analysis.
-
-
Lipid Extraction and Derivatization:
-
Thaw cell homogenates and add a known amount of C17:0 internal standard.
-
Perform a total lipid extraction using a chloroform/methanol-based method (e.g., Folch extraction).
-
Evaporate the organic solvent under nitrogen.
-
Convert the fatty acids to fatty acid methyl esters (FAMEs) by heating with methanolic HCl.
-
-
GC-MS Analysis:
-
Analyze the FAMEs by GC-MS. The instrument should be set up to monitor the specific ions corresponding to the deuterated substrate (D₃-C22:0) and its primary β-oxidation product (D₃-C16:0), as well as the internal standard.
-
-
Data Interpretation:
-
Quantify the amounts of D₃-C22:0 (substrate) and D₃-C16:0 (product) relative to the C17:0 internal standard.
-
Calculate the peroxisomal β-oxidation activity as the ratio of product to remaining substrate (e.g., [D₃-C16:0] / [D₃-C22:0]).[23]
-
Compare the ratio from patient cells to that of control cells. A significantly lower ratio in patient cells indicates a defect in the peroxisomal β-oxidation pathway.
-
Trustworthiness and Self-Validation: This protocol includes critical internal controls. The use of a stable-isotope-labeled substrate ensures that the measured product is derived directly from the provided VLCFA and not from endogenous pools. Normalizing to protein content accounts for variations in cell number. Comparison to a healthy control sample provides a clear baseline for defining a deficient state.
Conclusion
3-Oxohexacosapentaenoyl-CoA is more than a fleeting intermediate; it represents a critical checkpoint in the peroxisomal β-oxidation of very long-chain polyunsaturated fatty acids. Its efficient formation by the D-bifunctional protein and its immediate and irreversible thiolytic cleavage by ACAA1 are paramount for the successful shortening of potentially toxic lipid species. Understanding the kinetics and regulation of the enzymes that metabolize this substrate is fundamental to deciphering the pathology of peroxisomal disorders and developing targeted therapeutic strategies. The continued application of advanced analytical techniques will further illuminate the precise role of such intermediates in maintaining cellular lipid homeostasis.
References
- 1. mdpi.com [mdpi.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Metabolic aspects of peroxisomal beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Accumulation and defective beta-oxidation of very long chain fatty acids in Zellweger's syndrome, adrenoleukodystrophy and Refsum's disease variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Peroxisomal very long-chain fatty acid beta-oxidation in human skin fibroblasts: activity in Zellweger syndrome and other peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Peroxisomal Disorders - Pediatrics - Merck Manual Professional Edition [merckmanuals.com]
- 9. Peroxisomal Acyl-CoA Oxidase Type 1: Anti-Inflammatory and Anti-Aging Properties with a Special Emphasis on Studies with LPS and Argan Oil as a Model Transposable to Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Functional characterisation of peroxisomal β-oxidation disorders in fibroblasts using lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scribd.com [scribd.com]
- 12. medlink.com [medlink.com]
- 13. Peroxisomal Plant 3-Ketoacyl-CoA Thiolase Structure and Activity Are Regulated by a Sensitive Redox Switch - PMC [pmc.ncbi.nlm.nih.gov]
- 14. uniprot.org [uniprot.org]
- 15. Thiolase - Wikipedia [en.wikipedia.org]
- 16. Peroxisomal straight-chain Acyl-CoA oxidase and D-bifunctional protein are essential for the retroconversion step in docosahexaenoic acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. uniprot.org [uniprot.org]
- 19. [PDF] Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα | Semantic Scholar [semanticscholar.org]
- 20. encyclopedia.pub [encyclopedia.pub]
- 21. Pathogenesis of peroxisomal deficiency disorders (Zellweger syndrome) may be mediated by misregulation of the GABAergic system via the diazepam binding inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Human peroxisomal 3-oxoacyl-coenzyme A thiolase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
(11Z,14Z,17Z,20Z,23Z)-3-oxohexacosapentaenoyl-CoA synthesis pathway
An In-depth Technical Guide to the Synthesis and Metabolic Significance of (11Z,14Z,17Z,20Z,23Z)-3-oxohexacosapentaenoyl-CoA
Abstract
This technical guide provides a comprehensive examination of the synthesis pathway of this compound, a key intermediate in the metabolism of very-long-chain polyunsaturated fatty acids (VLC-PUFAs). We will delve into the subcellular localization of this pathway, the enzymatic machinery involved, and the broader physiological context, particularly its role in the biosynthesis of docosahexaenoic acid (DHA). This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this critical metabolic route and its implications in human health and disease.
Introduction: The Significance of Very-Long-Chain Polyunsaturated Fatty Acids
Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, are crucial components of cellular lipids, playing vital roles in membrane structure and cell signaling.[1][2] Of particular importance are the n-3 VLC-PUFAs, such as docosahexaenoic acid (DHA, 22:6n-3), which are highly enriched in the brain and retina and are essential for neuronal function and visual acuity. The synthesis of these critical molecules is a multi-step process involving fatty acid elongation and subsequent chain shortening, a pathway in which this compound emerges as a pivotal, albeit transient, intermediate.
The molecule in focus, this compound, is a C26 polyunsaturated fatty acyl-CoA. Its nomenclature reveals key structural features: "hexacosa" for its 26-carbon chain, "pentaenoyl" for its five double bonds, and "3-oxo" indicating a ketone group at the third carbon position. This "3-oxo" feature is the hallmark of an intermediate in the β-oxidation pathway.
The Dual-Compartment Synthesis Pathway: From Endoplasmic Reticulum to Peroxisome
The biosynthesis of VLC-PUFAs that leads to the formation of this compound is a fascinating example of metabolic cooperation between two distinct cellular organelles: the endoplasmic reticulum (ER) and the peroxisome.
Chain Elongation in the Endoplasmic Reticulum
The initial steps involve the elongation of a C24 precursor, tetracosahexaenoic acid (24:6n-3), in the ER. This process is carried out by a multi-enzyme complex known as the fatty acid elongase (FAE) system.[1] The key, rate-limiting step is catalyzed by a family of enzymes called ELOVL (Elongation of Very-Long-Chain fatty acids) synthases.[3] Specifically, ELOVL4 is known to be involved in the synthesis of VLC-PUFAs with chain lengths of C24 and greater.[4]
The elongation cycle consists of four sequential reactions:
-
Condensation: The initial acyl-CoA (in this case, 24:6n-3-CoA) is condensed with a two-carbon unit from malonyl-CoA by an ELOVL synthase to form a 3-ketoacyl-CoA.
-
Reduction: The 3-keto group is then reduced to a hydroxyl group by a 3-ketoacyl-CoA reductase (KCR), utilizing NADPH as the reducing agent.
-
Dehydration: A 3-hydroxyacyl-CoA dehydratase (HCD) removes a water molecule to create a trans-2,3-enoyl-CoA.
-
Reduction: Finally, a trans-2-enoyl-CoA reductase (ECR) reduces the double bond to yield a saturated acyl-CoA that is two carbons longer than the starting substrate.
This cycle results in the synthesis of hexacosahexaenoic acid (26:6n-3)-CoA.
Peroxisomal β-Oxidation: The Genesis of 3-Oxohexacosapentaenoyl-CoA
While mitochondria are the primary sites of β-oxidation for most fatty acids, they are unable to process VLCFAs.[5] This critical task falls to the peroxisomes.[6][7] The newly synthesized 26:6n-3-CoA is transported from the ER to the peroxisome for a single cycle of β-oxidation, a process that shortens the chain by two carbons to ultimately produce DHA (22:6n-3). It is within this peroxisomal β-oxidation sequence that this compound is formed.
The peroxisomal β-oxidation pathway involves a series of enzymes distinct from their mitochondrial counterparts:
-
Oxidation: The first step is catalyzed by a straight-chain acyl-CoA oxidase (SCOX), which introduces a double bond between the α and β carbons (C2 and C3), producing (2E,11Z,14Z,17Z,20Z,23Z)-hexacosahexaenoyl-CoA.
-
Hydration: The D-bifunctional protein (DBP) then catalyzes the hydration of this double bond, forming (3R,11Z,14Z,17Z,20Z,23Z)-3-hydroxyhexacosahexaenoyl-CoA.
-
Dehydrogenation: The hydroxyl group is then oxidized to a ketone by the DBP, yielding our molecule of interest: This compound .
-
Thiolysis: Finally, a peroxisomal 3-ketoacyl-CoA thiolase cleaves the 3-oxoacyl-CoA, releasing acetyl-CoA and the chain-shortened product, which in the context of DHA synthesis would be tetracosahexaenoyl-CoA (24:6n-3). This 24:6n-3 is then further oxidized to produce DHA (22:6n-3).
dot
Figure 1: The integrated synthesis pathway of this compound.
Experimental Methodologies for Pathway Analysis
Studying this pathway requires a combination of techniques to identify and quantify the intermediates and to measure the activity of the involved enzymes.
Enzyme Activity Assays
| Enzyme | Assay Principle | Substrate(s) | Product(s) Detected | Detection Method |
| ELOVL4 | Radiometric | [1-14C]Malonyl-CoA, 24:6n-3-CoA | Radiolabeled C26 fatty acids | Scintillation counting after saponification and extraction |
| SCOX | Spectrophotometric | 26:6n-3-CoA | H2O2 production (coupled assay) | Colorimetric or fluorometric probe |
| DBP | Spectrophotometric | (2E)-enoyl-CoA | NADH production | Absorbance at 340 nm |
| Thiolase | Spectrophotometric | 3-Oxoacyl-CoA | Decrease in substrate absorbance | Absorbance at 303 nm |
Analytical Techniques for Intermediate Profiling
The analysis of acyl-CoA esters is challenging due to their low abundance and instability. Tandem mass spectrometry coupled with liquid chromatography (LC-MS/MS) is the method of choice.
Step-by-Step Protocol for Acyl-CoA Profiling:
-
Sample Preparation: Rapidly quench metabolic activity in cell or tissue samples using cold methanol.
-
Extraction: Extract lipids and metabolites using a two-phase system (e.g., Folch extraction). The acyl-CoAs will be in the polar phase.
-
Solid-Phase Extraction (SPE): Purify and concentrate the acyl-CoAs from the crude extract using an appropriate SPE cartridge.
-
LC-MS/MS Analysis:
-
Chromatography: Separate the acyl-CoAs using reverse-phase liquid chromatography.
-
Mass Spectrometry: Detect and quantify the specific acyl-CoA species using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
dot
Figure 2: Experimental workflow for the analysis of acyl-CoA intermediates.
Clinical Relevance and Therapeutic Implications
The proper functioning of the peroxisomal β-oxidation pathway is critical for human health. Deficiencies in this pathway can lead to severe, often fatal, inherited metabolic disorders.
Zellweger Spectrum Disorders
Zellweger spectrum disorders (ZSD) are a group of autosomal recessive disorders caused by mutations in PEX genes, which are required for the assembly of functional peroxisomes.[8][9] In the absence of functional peroxisomes, patients with ZSD accumulate very-long-chain fatty acids in their plasma and tissues, leading to severe neurological defects, liver dysfunction, and skeletal abnormalities.[5][8][10] The accumulation of C26 and longer fatty acids is a direct consequence of the inability to perform the peroxisomal β-oxidation cycle where this compound is an intermediate.
Therapeutic Avenues
Understanding this pathway opens up potential avenues for therapeutic intervention. For instance, in disorders of VLCFA accumulation, strategies could be explored to either inhibit the ELOVL enzymes responsible for their synthesis or to enhance any residual peroxisomal activity. Furthermore, for diseases where DHA deficiency is a component, modulating this pathway could be a target for increasing endogenous DHA production.
Conclusion
The synthesis of this compound is a critical step within the broader metabolic network that governs the homeostasis of very-long-chain polyunsaturated fatty acids. This technical guide has elucidated the intricate, two-compartment pathway that spans the endoplasmic reticulum and the peroxisome, highlighting the key enzymatic players and their roles. A thorough understanding of this pathway is not only fundamental to our knowledge of lipid metabolism but also holds significant promise for the diagnosis and development of novel therapeutic strategies for a range of metabolic disorders.
References
- 1. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Mammalian fatty acid elongases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Zellweger Syndrome: Ghost Peroxisomes and the Deadly Accumulation of VLCFAs - RBR Life Science [rbrlifescience.com]
- 6. Identification of the peroxisomal beta-oxidation enzymes involved in the biosynthesis of docosahexaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Zellweger Spectrum Disorder - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
The Central Role of 3-Oxohexacosapentaenoyl-CoA in Peroxisomal Fatty Acid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides an in-depth exploration of the biological function and significance of 3-oxohexacosapentaenoyl-CoA, a critical intermediate in the peroxisomal β-oxidation of very-long-chain polyunsaturated fatty acids (VLC-PUFAs). While often overshadowed by the end-products of these pathways, such as docosahexaenoic acid (DHA), a comprehensive understanding of the lifecycle of 3-oxohexacosapentaenoyl-CoA is paramount for researchers in metabolic diseases, neuroscience, and drug development. This document delineates the enzymatic landscape governing its formation and catabolism, details its pivotal position in metabolic networks, and provides robust experimental protocols for its study. A thorough grasp of the dynamics surrounding this 3-oxoacyl-CoA species offers a more nuanced perspective on fatty acid homeostasis and opens new avenues for therapeutic intervention in a range of metabolic disorders.
Introduction: Beyond a Mere Intermediate
The metabolism of fatty acids is a cornerstone of cellular bioenergetics and signaling. Within this intricate network, the peroxisome serves as the primary site for the catabolism of a distinct set of lipid molecules, including very-long-chain fatty acids (VLCFAs), pristanic acid, and the bile acid intermediates di- and trihydroxycholestanoic acid.[1] The peroxisomal β-oxidation pathway is not merely a degradative process but is also crucial for the biosynthesis of vital molecules like docosahexaenoic acid (DHA), a key component of neuronal and retinal membranes.[2][3]
3-Oxohexacosapentaenoyl-CoA emerges as a key, albeit transient, player in the peroxisomal β-oxidation of C26:5 polyunsaturated fatty acids. Its strategic position as the substrate for the final thiolytic cleavage in a β-oxidation cycle underscores its importance in the regulation and flux of this pathway. This guide will illuminate the biological context of 3-oxohexacosapentaenoyl-CoA, the intricate enzymatic machinery that governs its turnover, and its implications in health and disease. Furthermore, we will delve into the practical aspects of its scientific investigation, providing detailed methodologies for its synthesis, detection, and functional analysis.
The Metabolic Nexus: Formation and Fate of 3-Oxohexacosapentaenoyl-CoA
The journey to and from 3-oxohexacosapentaenoyl-CoA is a multi-step enzymatic cascade housed within the peroxisome. Understanding this pathway is fundamental to appreciating the significance of this specific intermediate.
The Peroxisomal β-Oxidation Machinery
Unlike mitochondrial β-oxidation, the peroxisomal pathway is a chain-shortening process, particularly for fatty acids that are too long to be handled by mitochondria.[4] The core of this machinery consists of a series of enzymes that act in concert to shorten the fatty acyl-CoA chain by two carbons in each cycle. The key enzymatic steps leading to the formation of 3-oxohexacosapentaenoyl-CoA are:
-
Dehydrogenation: The process is initiated by an acyl-CoA oxidase (ACOX) , which introduces a double bond between the α and β carbons of the fatty acyl-CoA, in this case, hexacosapentaenoyl-CoA (C26:5-CoA). This reaction consumes molecular oxygen and produces hydrogen peroxide.
-
Hydration and Dehydrogenation: The subsequent two steps, hydration of the double bond to form a hydroxyl group and the oxidation of this hydroxyl group to a ketone, are catalyzed by a single multifunctional enzyme, the D-bifunctional protein (DBP) , also known as multifunctional enzyme 2 (MFP-2).[5] This enzyme possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities. The product of this dual-step is 3-oxohexacosapentaenoyl-CoA.
The Thiolytic Cleavage: The Defining Step
3-Oxohexacosapentaenoyl-CoA stands at a critical juncture, serving as the substrate for the final reaction of the β-oxidation spiral: thiolytic cleavage. This reaction is catalyzed by peroxisomal 3-ketoacyl-CoA thiolase .[6][7]
This enzyme utilizes a molecule of free coenzyme A (CoASH) to cleave the bond between the α and β carbons of 3-oxohexacosapentaenoyl-CoA. The products of this reaction are:
-
Tetracosahexaenoyl-CoA (C24:6-CoA): A shortened fatty acyl-CoA that can then be further processed, notably as a precursor in the final steps of DHA (C22:6) biosynthesis.[2]
-
Acetyl-CoA: A central metabolic intermediate that can be shuttled to the mitochondria for entry into the citric acid cycle or utilized in various anabolic pathways.
The efficiency and regulation of 3-ketoacyl-CoA thiolase are critical for maintaining the flow through the peroxisomal β-oxidation pathway and preventing the accumulation of potentially toxic intermediates.
Diagram of the Peroxisomal β-Oxidation of Hexacosapentaenoyl-CoA
References
- 1. Fatty Acid Oxidation in Peroxisomes: Enzymology, Metabolic Crosstalk with Other Organelles and Peroxisomal Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of docosahexaenoic acid from eicosapentaenoic acid in retina neurons protects photoreceptors from oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Omega-3 fatty acids: new insights into the pharmacology and biology of docosahexaenoic acid, docosapentaenoic acid, and eicosapentaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Studies on regulation of the peroxisomal beta-oxidation at the 3-ketothiolase step. Dissection of the rat liver thiolase B gene promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Human peroxisomal 3-oxoacyl-coenzyme A thiolase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Elucidation of (11Z,14Z,17Z,20Z,23Z)-3-oxohexacosapentaenoyl-CoA: An Intermediate in Peroxisomal n-3 Very-Long-Chain Fatty Acid β-Oxidation
Abstract
The metabolism of very-long-chain polyunsaturated fatty acids (VLC-PUFAs), particularly those of the n-3 family, is a cornerstone of cellular lipid homeostasis and bioenergetics. These pathways, primarily localized to the peroxisome, involve a series of transient, low-abundance intermediates that are challenging to detect and characterize. This technical guide reconstructs the scientific methodology and logical framework behind the discovery and characterization of a key intermediate: (11Z,14Z,17Z,20Z,23Z)-3-oxohexacosapentaenoyl-CoA. We delve into the biochemical context of its formation, provide detailed experimental protocols for its isolation and identification from biological matrices, and present the analytical data that confirms its structure. This document serves as an in-depth resource for researchers in lipidomics, metabolic diseases, and drug development, offering a blueprint for the investigation of complex metabolic pathways.
Introduction: The Significance of Peroxisomal β-Oxidation
Mitochondria are the primary sites of β-oxidation for most fatty acids. However, they are unable to efficiently process certain lipid species, including very-long-chain fatty acids (VLCFAs; ≥22 carbons). The catabolism of these molecules, along with branched-chain fatty acids and dicarboxylic acids, is initiated in the peroxisome.[1][2] Peroxisomal β-oxidation is not merely a preparatory pathway; it is a critical metabolic process in its own right, and its dysfunction is linked to severe genetic disorders like X-linked adrenoleukodystrophy.[3][4]
The pathway chain-shortens VLCFAs, producing acetyl-CoA and medium-chain acyl-CoAs that can then be transported to the mitochondria for complete oxidation.[5] The molecule at the heart of this guide, this compound (3-oxo-C26:5-CoA), is a predicted intermediate in the peroxisomal breakdown of n-3 VLC-PUFAs, which are ultimately derived from essential fatty acids like α-linolenic acid. Its identification is not a singular event but a result of hypothesis-driven investigation into this complex pathway, made possible by advancements in analytical chemistry, particularly mass spectrometry.[6][7]
The Biochemical Context: Pinpointing 3-oxo-C26:5-CoA
The discovery of any metabolic intermediate is predicated on a thorough understanding of the enzymatic machinery involved. The peroxisomal β-oxidation spiral consists of four key enzymatic steps, which are distinct from their mitochondrial counterparts.[1][2]
-
Acyl-CoA Oxidase: The cycle begins with the FAD-dependent oxidation of the acyl-CoA, introducing a double bond at the C2-C3 position. Unlike the mitochondrial acyl-CoA dehydrogenase, this enzyme directly transfers electrons to molecular oxygen, producing hydrogen peroxide (H₂O₂).
-
Multifunctional Enzyme (MFE): This single protein possesses two activities. Its hydratase domain adds water across the new double bond, forming a 3-hydroxyacyl-CoA intermediate. Subsequently, its dehydrogenase domain oxidizes the hydroxyl group to a ketone, yielding the 3-oxoacyl-CoA species. It is this second step that generates our target molecule, this compound, from its 3-hydroxy precursor.
-
3-Ketoacyl-CoA Thiolase: The final step involves the thiolytic cleavage of the 3-oxoacyl-CoA by another molecule of Coenzyme A.[8][9] This reaction is catalyzed by 3-ketoacyl-CoA thiolase and releases acetyl-CoA and a new acyl-CoA, now shortened by two carbons.
The specific structure of 3-oxo-C26:5-CoA, with its five double bonds maintained deep in the acyl chain, signifies its origin from a C26:5 n-3 fatty acid entering the peroxisomal β-oxidation spiral. The diagram below illustrates this biochemical pathway.
References
- 1. Metabolic aspects of peroxisomal beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bio.libretexts.org [bio.libretexts.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Targeting peroxisomal fatty acid oxidation improves hepatic steatosis and insulin resistance in obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 7. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Occurrence and possible roles of acetoacetyl-CoA thiolase and 3-ketoacyl-CoA thiolase in peroxisomes of an n-alkane-grown yeast, Candida tropicalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thiolase - Wikipedia [en.wikipedia.org]
3-Oxohexacosapentaenoyl-CoA: A Novel Biomarker for Peroxisomal Dysfunction in Metabolic Disorders
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Metabolic disorders, including non-alcoholic fatty liver disease (NAFLD), insulin resistance, and obesity, represent a growing global health crisis. The identification of sensitive and specific biomarkers is paramount for early diagnosis, patient stratification, and the development of targeted therapeutics. This technical guide delves into the emerging potential of 3-oxohexacosapentaenoyl-CoA, a key intermediate in the peroxisomal β-oxidation of docosahexaenoic acid (DHA), as a novel biomarker for these conditions. We will explore the biochemical underpinnings of its role in fatty acid metabolism, the rationale for its dysregulation in metabolic disease, and provide detailed methodologies for its quantification. This guide is intended to equip researchers and drug development professionals with the foundational knowledge and practical tools to investigate 3-oxohexacosapentaenoyl-CoA as a promising candidate in the landscape of metabolic disease biomarkers.
Introduction: The Unseen Intermediates of Metabolic Disease
The intricate network of metabolic pathways is a symphony of enzymatic reactions, where the accumulation or depletion of specific intermediates can signal a shift from health to disease. Acyl-Coenzyme A (acyl-CoA) thioesters are central players in this symphony, serving as activated forms of fatty acids destined for either energy production through β-oxidation or storage as complex lipids.[1][2] While much attention has been focused on the end-products of these pathways, the transient intermediates hold a wealth of information about the flux and potential dysregulation within the system.
3-oxohexacosapentaenoyl-CoA is one such intermediate, positioned at a critical juncture in the metabolism of very-long-chain polyunsaturated fatty acids (VLC-PUFAs). Specifically, it is a product of the first cycle of peroxisomal β-oxidation of docosahexaenoic acid (DHA, C22:6n-3), a crucial omega-3 fatty acid with profound effects on inflammation, insulin sensitivity, and lipid metabolism.[3][4][5] This guide posits that the quantification of 3-oxohexacosapentaenoyl-CoA can serve as a sensitive barometer of peroxisomal function and, by extension, a valuable biomarker for a spectrum of metabolic disorders.
The Biochemical Landscape: Peroxisomal β-Oxidation of DHA
Peroxisomes are indispensable organelles for the metabolism of a variety of lipids that cannot be efficiently handled by mitochondria, including very-long-chain fatty acids (VLCFAs) and branched-chain fatty acids.[6][7] The β-oxidation of DHA, a C22 fatty acid, is initiated in peroxisomes to shorten its carbon chain before it can be further metabolized in mitochondria.
The initial and rate-limiting step in this pathway is catalyzed by Acyl-CoA Oxidase 1 (ACOX1), which introduces a double bond and generates 3-trans-hexacosapentaenoyl-CoA.[4][8] This is followed by the action of a D-bifunctional protein (DBP), which possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities, leading to the formation of 3-oxohexacosapentaenoyl-CoA . Finally, a peroxisomal thiolase cleaves this intermediate into docosahexaenoyl-CoA (shortened by two carbons) and acetyl-CoA.
Rationale for Biomarker Potential: A Tale of Two Disease Categories
The utility of 3-oxohexacosapentaenoyl-CoA as a biomarker stems from its central position in a pathway that is compromised in both rare and common metabolic diseases.
Inherited Peroxisomal Disorders: A Direct Link
In rare genetic disorders where peroxisomal function is impaired, the accumulation of VLCFAs and their intermediates is a hallmark diagnostic feature.[5][6]
-
Zellweger Spectrum Disorders: These are severe conditions caused by mutations in PEX genes, leading to faulty peroxisome assembly.[3][6] The absence of functional peroxisomes results in a complete blockage of VLCFA β-oxidation, leading to the accumulation of upstream metabolites, including the precursors to 3-oxohexacosapentaenoyl-CoA.
-
ACOX1 and DBP Deficiencies: Genetic defects in the enzymes directly responsible for the synthesis and processing of 3-oxohexacosapentaenoyl-CoA will inevitably lead to its accumulation.[4][9]
In these disorders, the measurement of 3-oxohexacosapentaenoyl-CoA could serve as a direct and quantitative indicator of the metabolic block, potentially offering a more nuanced view of disease severity and response to therapy than the measurement of parent fatty acids alone.
Common Metabolic Disorders: An Indirect but Compelling Connection
While the link is less direct, a growing body of evidence suggests that peroxisomal dysfunction is a key, and often overlooked, component of more prevalent metabolic diseases.
-
Non-Alcoholic Fatty Liver Disease (NAFLD): NAFLD is characterized by the accumulation of lipids in the liver. Recent studies have highlighted a complex interplay between peroxisomal and mitochondrial fatty acid oxidation in the pathogenesis of hepatic steatosis.[4][10] In the context of obesity and diabetes, an induction of peroxisomal fatty acid oxidation has been observed, which can paradoxically lead to feedback suppression of mitochondrial β-oxidation and contribute to lipid accumulation.[4] Furthermore, hepatic ACOX1 deficiency has been shown to protect against diet-induced hepatic steatosis.[9][11] This suggests that the flux through the peroxisomal pathway is altered in NAFLD, and measuring intermediates like 3-oxohexacosapentaenoyl-CoA could provide insights into the metabolic state of the liver.
-
Insulin Resistance and Type 2 Diabetes: Insulin signaling has a direct impact on fatty acid metabolism, including peroxisomal oxidation.[12][13] Insulin has been shown to inhibit peroxisomal fatty acid oxidation.[12] Conversely, states of insulin resistance are often associated with an overload of fatty acids, which can alter the expression and activity of peroxisomal enzymes.[14] The accumulation of acyl-CoAs in insulin resistance is thought to contribute to cellular dysfunction.[15] Therefore, elevated levels of 3-oxohexacosapentaenoyl-CoA could reflect a state of peroxisomal stress and impaired insulin signaling.
-
Obesity: Obesity is characterized by a chronic positive energy balance and an expansion of adipose tissue. The expression of ACOX1 is increased in the liver in the context of obesity.[11] This suggests an increased flux through the peroxisomal β-oxidation pathway, which could lead to altered levels of its intermediates.
Analytical Methodology: A Step-by-Step Guide to Quantification
The accurate and sensitive quantification of 3-oxohexacosapentaenoyl-CoA in biological matrices is crucial for its validation as a biomarker. Due to its low endogenous concentrations and inherent instability, a robust analytical method is required. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this application.[3][5][7][16]
Sample Preparation: Preserving the Integrity of the Analyte
The primary challenge in acyl-CoA analysis is their susceptibility to hydrolysis. Therefore, rapid and cold sample processing is essential.
-
Tissue Homogenization:
-
Immediately flash-freeze tissue samples in liquid nitrogen upon collection.
-
Homogenize the frozen tissue (50-100 mg) in an ice-cold extraction buffer containing an organic solvent (e.g., 2:1 methanol:chloroform or isopropanol) and an aqueous component with an acidic pH to inhibit enzymatic activity.
-
Include an internal standard, such as a stable isotope-labeled version of the analyte or a structurally similar acyl-CoA with a different chain length (e.g., C17:0-CoA), at the beginning of the extraction process.
-
-
Liquid-Liquid or Solid-Phase Extraction:
-
Perform a liquid-liquid extraction to separate the lipid-soluble acyl-CoAs from the aqueous phase.
-
Alternatively, utilize solid-phase extraction (SPE) with a C18 or mixed-mode cation exchange cartridge for sample cleanup and concentration. Elute the acyl-CoAs with an acidified organic solvent.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried extract in a solvent compatible with the LC mobile phase, typically a mixture of water and acetonitrile.
-
LC-MS/MS Analysis: Achieving Sensitivity and Specificity
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column is typically used for the separation of acyl-CoAs.
-
Mobile Phase: A gradient elution with a binary solvent system is employed.
-
Mobile Phase A: Water with an ion-pairing agent (e.g., triethylamine) and a weak acid (e.g., acetic acid) or a volatile buffer (e.g., ammonium acetate) to improve peak shape and ionization efficiency.
-
Mobile Phase B: Acetonitrile or methanol.
-
-
Gradient: A typical gradient starts with a high percentage of mobile phase A, gradually increasing the proportion of mobile phase B to elute the more hydrophobic long-chain acyl-CoAs.
-
-
Tandem Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally preferred for acyl-CoAs as it provides better sensitivity.[3][5]
-
Detection: Multiple Reaction Monitoring (MRM) is the acquisition mode of choice for quantification. This involves selecting a specific precursor ion (the molecular ion of 3-oxohexacosapentaenoyl-CoA) and a specific product ion generated through collision-induced dissociation.
-
Data Analysis and Quantification
-
Construct a calibration curve using a synthetic standard of 3-oxohexacosapentaenoyl-CoA of known concentrations.
-
Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Determine the concentration of the analyte in the sample by interpolating from the calibration curve.
Synthesis of an Analytical Standard
The availability of a pure analytical standard is a prerequisite for accurate quantification. As 3-oxohexacosapentaenoyl-CoA is not commercially available, a custom synthesis is required. A potential synthetic route could involve the following steps, adapted from methods for other 3-oxoacyl-CoAs:[17][18][19]
-
Synthesis of the 3-oxo fatty acid: This can be achieved through various organic chemistry reactions, such as the Claisen condensation of a shorter chain acyl-CoA with malonyl-CoA, or the oxidation of the corresponding 3-hydroxy fatty acid.
-
Activation to the CoA thioester: The synthesized 3-oxo fatty acid is then coupled to Coenzyme A using a suitable activating agent, such as a carbodiimide or by forming a mixed anhydride.
-
Purification and Characterization: The final product must be purified, typically by high-performance liquid chromatography (HPLC), and its identity and purity confirmed by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Future Directions and Drug Development Implications
The establishment of 3-oxohexacosapentaenoyl-CoA as a validated biomarker for metabolic disorders opens up several exciting avenues for research and therapeutic development.
-
Clinical Validation: Large-scale clinical studies are needed to establish reference ranges for 3-oxohexacosapentaenoyl-CoA in healthy individuals and to determine its diagnostic and prognostic utility in patients with NAFLD, insulin resistance, and obesity.
-
Monitoring Therapeutic Interventions: This biomarker could be used to monitor the efficacy of lifestyle interventions (diet and exercise) and pharmacological treatments aimed at improving peroxisomal function and overall metabolic health.
-
Drug Discovery: The enzymes involved in the synthesis and degradation of 3-oxohexacosapentaenoyl-CoA, such as ACOX1 and peroxisomal thiolases, represent potential drug targets. Modulating the activity of these enzymes could offer a novel therapeutic strategy for metabolic diseases. For instance, targeted inhibition of peroxisomal β-oxidation has been shown to improve hepatic steatosis and insulin resistance in obese mice.[4]
Conclusion
3-oxohexacosapentaenoyl-CoA stands at the crossroads of very-long-chain fatty acid metabolism and the pathophysiology of a range of metabolic disorders. Its position as a key intermediate in peroxisomal β-oxidation makes it a highly sensitive candidate biomarker for both rare peroxisomal biogenesis disorders and the more common epidemics of NAFLD, insulin resistance, and obesity. The analytical methodologies outlined in this guide provide a robust framework for its accurate quantification in biological samples. Further research into this promising molecule has the potential to deepen our understanding of metabolic disease and pave the way for novel diagnostic and therapeutic strategies.
References
- 1. Biomarkers in nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting peroxisomal fatty acid oxidation improves hepatic steatosis and insulin resistance in obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Effects of diabetes on the expressed and total activities of 3-hydroxy-3-methylglutaryl-CoA reductase in rat liver in vivo. Reversal by insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Fasting induces hepatic lipid accumulation by stimulating peroxisomal dicarboxylic acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Liver ACOX1 regulates levels of circulating lipids that promote metabolic health through adipose remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Insulin Signaling Regulates Fatty Acid Catabolism at the Level of CoA Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Downregulation of the acetyl-CoA metabolic network in adipose tissue of obese diabetic individuals and recovery after weight loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Deregulated Coenzyme A, Loss of Metabolic Flexibility and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Enzymatic Conversion of Docosahexaenoic Acid to 3-Oxohexacosapentaenoyl-CoA
Intended Audience: Researchers, scientists, and drug development professionals.
Foreword: Navigating the Peroxisomal β-Oxidation of Very Long-Chain Polyunsaturated Fatty Acids
This technical guide provides a comprehensive exploration of the initial steps in the peroxisomal β-oxidation of docosahexaenoic acid (DHA), focusing on the enzymatic conversion of its C24 precursor, tetracosahexaenoic acid (C24:6n-3), to the intermediate 3-oxohexacosapentaenoyl-CoA. This process is a critical juncture in lipid metabolism, with implications for cellular signaling, membrane homeostasis, and the pathophysiology of various metabolic and neurodegenerative diseases. As such, a detailed understanding of the enzymatic machinery and the methodologies to study it is paramount for researchers and drug development professionals in this field. This document eschews a rigid template in favor of a logical, in-depth narrative that elucidates not only the "how" but, more importantly, the "why" behind the experimental designs and biochemical principles.
The Biological Imperative: Why Peroxisomal β-Oxidation of C24:6n-3 Matters
Docosahexaenoic acid (DHA; C22:6n-3) is a cornerstone of neuronal and retinal health. Its biosynthesis from dietary α-linolenic acid involves a series of elongation and desaturation steps, culminating in the formation of tetracosahexaenoic acid (C24:6n-3). Intriguingly, the final step in DHA synthesis is not a desaturation but a chain-shortening reaction, a single cycle of β-oxidation that occurs exclusively within the peroxisome.[1][2][3] This retroconversion of C24:6n-3 to C22:6n-3 (DHA) underscores the indispensable role of peroxisomal β-oxidation in maintaining cellular DHA levels. The initial enzymatic transformations of C24:6n-3-CoA to 3-oxohexacosapentaenoyl-CoA represent the commitment of this very long-chain polyunsaturated fatty acid to this vital metabolic pathway.
Dysregulation of this pathway is implicated in a range of severe disorders, including Zellweger syndrome and other peroxisome biogenesis disorders, highlighting the clinical relevance of understanding its molecular intricacies.[2]
The Enzymatic Cascade: A Triumvirate of Catalytic Precision
The conversion of tetracosahexaenoyl-CoA to 3-oxohexacosapentaenoyl-CoA is a two-step enzymatic process orchestrated by two key enzymes within the peroxisome.
Step 1: The Rate-Limiting Oxidation by Straight-Chain Acyl-CoA Oxidase (SCOX)
The first and often rate-limiting step is the oxidation of tetracosahexaenoyl-CoA, catalyzed by straight-chain acyl-CoA oxidase (SCOX), also known as Acyl-CoA oxidase 1 (ACOX1).[4] This flavin adenine dinucleotide (FAD)-dependent enzyme introduces a double bond between the α and β carbons of the fatty acyl-CoA, yielding 2-trans-enoyl-CoA and hydrogen peroxide (H₂O₂).[5][6]
Causality in Catalysis: The substrate specificity of SCOX is crucial. While mitochondria possess their own set of acyl-CoA dehydrogenases, they are inefficient at handling very long-chain fatty acids (VLCFAs) like C24:6-CoA.[7] SCOX's structural architecture, featuring a substrate-binding pocket that accommodates the long, flexible acyl chain of C24:6-CoA, is key to its function.[8] The crystal structure of related acyl-CoA oxidases reveals a deep, hydrophobic channel leading to the FAD cofactor, allowing for the precise positioning of the substrate for catalysis.[5][9][10]
Step 2: The Bifunctional Hydration and Dehydrogenation by D-Bifunctional Protein (DBP)
The product of the SCOX reaction, 2-trans-hexacosapentaenoyl-CoA, is then acted upon by the D-bifunctional protein (DBP), a multifunctional enzyme harboring two distinct catalytic activities: 2-enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase.[2][11][12][13][14][15]
-
Hydratase Activity: The 2-enoyl-CoA hydratase domain of DBP catalyzes the stereospecific addition of a water molecule across the newly formed double bond, yielding 3-hydroxyhexacosapentaenoyl-CoA.[13][14]
-
Dehydrogenase Activity: Subsequently, the 3-hydroxyacyl-CoA dehydrogenase domain of DBP oxidizes the hydroxyl group at the β-carbon to a keto group, using NAD⁺ as a cofactor. This reaction produces the target molecule, 3-oxohexacosapentaenoyl-CoA , and NADH.[13][14]
Structural and Functional Integration: DBP is a remarkable example of metabolic channeling, where the product of one reaction is efficiently passed to the next active site within the same polypeptide chain. This enhances catalytic efficiency and minimizes the diffusion of potentially reactive intermediates.[13][16][17] The protein is composed of three domains: an N-terminal dehydrogenase domain, a central hydratase domain, and a C-terminal sterol carrier protein 2-like (SCP2L) domain.[13][17]
The subsequent step in the β-oxidation spiral, the thiolytic cleavage of 3-oxohexacosapentaenoyl-CoA by 3-ketoacyl-CoA thiolase to yield DHA-CoA and acetyl-CoA, is beyond the scope of this specific guide but represents the completion of one round of β-oxidation.[18][19][20][21]
Visualizing the Pathway and Experimental Workflow
The Enzymatic Conversion Pathway
Caption: Enzymatic cascade for the formation of 3-oxohexacosapentaenoyl-CoA.
A Generalized Experimental Workflow
Caption: A typical workflow for the in vitro study of the enzymatic conversion.
Methodologies for In Vitro Analysis
Chemo-enzymatic Synthesis of Tetracosahexaenoyl-CoA (C24:6-CoA)
The starting substrate, C24:6-CoA, is not commercially available and must be synthesized. A robust chemo-enzymatic approach is recommended.[22][23][24][25]
Step-by-Step Protocol:
-
Chemical Synthesis of Tetracosahexaenoic Acid (C24:6n-3): This can be achieved through established organic synthesis routes, often involving Wittig or Horner-Wadsworth-Emmons reactions to construct the polyene chain.
-
Activation to the Acyl-CoA Thioester:
-
Method A: Acyl-CoA Synthetase: Incubate the purified C24:6n-3 with Coenzyme A, ATP, and a suitable very long-chain acyl-CoA synthetase.
-
Method B: Chemical Synthesis: A more direct but less biologically "clean" method involves the conversion of the fatty acid to an activated intermediate (e.g., an N-hydroxysuccinimide ester) followed by reaction with Coenzyme A.
-
-
Purification: The synthesized C24:6-CoA must be purified, typically by reverse-phase HPLC, and its identity and purity confirmed by LC-MS/MS.[26][27]
In Vitro Enzymatic Conversion and Analysis
This protocol outlines the sequential conversion of C24:6-CoA to 3-oxohexacosapentaenoyl-CoA.
Reagents and Buffers:
-
Reaction Buffer: 50 mM Tris-HCl, pH 8.0, 50 mM KCl, 1 mM DTT.
-
Substrates: Purified tetracosahexaenoyl-CoA (C24:6-CoA).
-
Enzymes: Recombinant human SCOX and DBP.
-
Cofactors: FAD, NAD⁺.
-
Quenching Solution: 10% trichloroacetic acid.
Step-by-Step Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, FAD (final concentration 10 µM), NAD⁺ (final concentration 1 mM), and C24:6-CoA (final concentration 50 µM).
-
Enzyme Addition: Add purified SCOX (final concentration ~0.5 µg/mL) and DBP (final concentration ~1 µg/mL). The optimal enzyme concentrations should be determined empirically.
-
Incubation: Incubate the reaction mixture at 37°C. For time-course experiments, aliquots can be taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Quenching: Stop the reaction by adding an equal volume of ice-cold quenching solution.
-
Sample Preparation for Analysis: Centrifuge the quenched reaction to pellet the precipitated protein. The supernatant containing the acyl-CoA esters is then subjected to solid-phase extraction to remove salts and other interfering substances.
-
LC-MS/MS Analysis: Analyze the extracted acyl-CoAs by reverse-phase UPLC coupled to a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.[28][29][30]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| C24:6-CoA | [M+H]⁺ | Fragment corresponding to the loss of the acyl chain |
| 2-trans-Hexacosapentaenoyl-CoA | [M+H]⁺ | Fragment corresponding to the loss of the acyl chain |
| 3-Hydroxyhexacosapentaenoyl-CoA | [M+H]⁺ | Fragment corresponding to the loss of the acyl chain |
| 3-Oxohexacosapentaenoyl-CoA | [M+H]⁺ | Fragment corresponding to the loss of the acyl chain |
Note: The exact m/z values will need to be calculated based on the chemical formulas of the respective acyl-CoAs.
Individual Enzyme Assays
For kinetic studies, it is essential to assay each enzyme individually.
-
SCOX Activity Assay: The activity of SCOX can be monitored by several methods:
-
DBP Activity Assay: The hydratase and dehydrogenase activities of DBP can be assayed spectrophotometrically by monitoring the change in absorbance at 263 nm (for the disappearance of the 2-enoyl-CoA) or 340 nm (for the production of NADH), respectively.
Regulation of the Pathway: The Role of PPARα
The expression of the enzymes involved in peroxisomal β-oxidation, including SCOX and DBP, is transcriptionally regulated by the peroxisome proliferator-activated receptor alpha (PPARα).[1][7][19][35][36][37] Polyunsaturated fatty acids, including DHA and its precursors, are natural ligands for PPARα.[35][36][37] This creates a feed-forward regulatory loop where an abundance of substrate can upregulate the machinery required for its own metabolism. This is a critical consideration in drug development, as compounds that modulate PPARα activity can have profound effects on this metabolic pathway.
Conclusion and Future Directions
The enzymatic conversion of docosahexaenoic acid's precursor to 3-oxohexacosapentaenoyl-CoA is a finely tuned process with significant biological implications. The methodologies outlined in this guide provide a robust framework for the in vitro investigation of this pathway. Future research should focus on elucidating the kinetic parameters of the human enzymes with their specific endogenous substrates, further exploring the allosteric and post-translational regulation of these enzymes, and developing high-throughput screening assays for the identification of novel modulators of this pathway for therapeutic intervention.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular basis of D-bifunctional protein deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peroxisomal straight-chain Acyl-CoA oxidase and D-bifunctional protein are essential for the retroconversion step in docosahexaenoic acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peroxisomal Acyl-CoA Oxidase Type 1: Anti-Inflammatory and Anti-Aging Properties with a Special Emphasis on Studies with LPS and Argan Oil as a Model Transposable to Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal Structure of Acyl-CoA Oxidase 3 from Yarrowia lipolytica with Specificity for Short-Chain Acyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acyl-CoA oxidase - Wikipedia [en.wikipedia.org]
- 7. journals.physiology.org [journals.physiology.org]
- 8. pnas.org [pnas.org]
- 9. rcsb.org [rcsb.org]
- 10. jmb.or.kr [jmb.or.kr]
- 11. D-bifunctional protein deficiency: MedlinePlus Genetics [medlineplus.gov]
- 12. D-bifunctional protein deficiency - Wikipedia [en.wikipedia.org]
- 13. mdpi.com [mdpi.com]
- 14. D-Bifunctional Protein Deficiency Diagnosis—A Challenge in Low Resource Settings: Case Report and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Two Novel HSD17B4 Heterozygous Mutations in Association With D-Bifunctional Protein Deficiency: A Case Report and Literature Review [frontiersin.org]
- 16. Mutational Spectrum of d-Bifunctional Protein Deficiency and Structure-Based Genotype-Phenotype Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Enhancing the activity and succinyl-CoA specificity of 3-ketoacyl-CoA thiolase Tfu_0875 through rational binding pocket engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Peroxisomal Plant 3-Ketoacyl-CoA Thiolase Structure and Activity Are Regulated by a Sensitive Redox Switch - PMC [pmc.ncbi.nlm.nih.gov]
- 20. jstage.jst.go.jp [jstage.jst.go.jp]
- 21. Practical assay method of cytosolic acetoacetyl-CoA thiolase by rapid release of cytosolic enzymes from cultured lymphocytes using digitonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Chemoenzymatic synthesis of acyl coenzyme A substrates enables in situ labeling of small molecules and proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Research Collection | ETH Library [research-collection.ethz.ch]
- 24. [PDF] A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters | Semantic Scholar [semanticscholar.org]
- 25. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 27. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 29. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. A sensitive spectrophotometric assay for peroxisomal acyl-CoA oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. Determination of peroxisomal fatty acyl-CoA oxidase activity using a lauroyl-CoA-based fluorometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. mdpi.com [mdpi.com]
- 36. Positive regulation of the peroxisomal beta-oxidation pathway by fatty acids through activation of peroxisome proliferator-activated receptors (PPAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. researchgate.net [researchgate.net]
Topic: The Pathogenic Nexus of 3-oxohexacosapentaenoyl-CoA and Zellweger Syndrome
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword
Zellweger syndrome (ZS) stands as the most severe phenotype within the Zellweger spectrum disorders (ZSDs), a class of autosomal recessive diseases defined by the failure of peroxisome biogenesis.[1][2] These disorders arise from mutations in PEX genes, which orchestrate the assembly of functional peroxisomes.[3][4][5] The resulting cellular machinery collapse cripples critical metabolic pathways, most notably the β-oxidation of very-long-chain fatty acids (VLCFAs).[6][7][8][9] This failure leads to the systemic accumulation of toxic metabolites, precipitating a catastrophic failure of neurological development and multi-organ function.[10][11] While the accumulation of C26:0 fatty acids is a well-established diagnostic marker, a nuanced understanding of the disease requires a deeper look into the specific intermediates that signal this metabolic breakdown. This guide focuses on one such key intermediate, 3-oxohexacosapentaenoyl-CoA, to explore its direct relationship with the pathophysiology of Zellweger syndrome and to provide a technical framework for its investigation.
The Peroxisome: A Critical Hub for Lipid Metabolism
Peroxisomes are indispensable, single-membrane-bound organelles that execute a range of vital metabolic functions.[5] Their integrity is paramount for cellular health, with key roles including:
-
β-oxidation of Very-Long-Chain Fatty Acids (VLCFAs): Peroxisomes are the exclusive site for the initial chain-shortening of fatty acids with 22 or more carbons.[12][13] The shortened products are then shuttled to mitochondria for complete oxidation.[6][8]
-
α-oxidation of Branched-Chain Fatty Acids: The breakdown of substrates like phytanic acid, which cannot undergo direct β-oxidation, occurs in peroxisomes.[7]
-
Plasmalogen Biosynthesis: Peroxisomes house the initial enzymes for the synthesis of these crucial ether phospholipids, which are vital components of cell membranes, particularly in the nervous system.[7][9]
-
Bile Acid Synthesis: The synthesis of primary bile acids from cholesterol involves peroxisomal enzymes.[7][9]
-
Reactive Oxygen Species (ROS) Metabolism: Peroxisomes play a role in managing cellular oxidative stress.[6]
The execution of these functions depends on the successful import of dozens of matrix enzymes from the cytosol, a process governed by the protein products of the PEX genes.
Zellweger Syndrome: A Consequence of Failed Peroxisome Assembly
Zellweger syndrome is the archetypal Peroxisome Biogenesis Disorder (PBD). It is caused by mutations in any of at least 12 PEX genes, rendering the cell incapable of forming functional peroxisomes.[5][14][15] This leads to the cytosolic mislocalization and subsequent degradation of peroxisomal enzymes.[16] The resulting "empty" peroxisomal membranes, or "ghosts," are metabolically inert.
The clinical consequences are devastating and present at birth, including severe hypotonia, characteristic craniofacial dysmorphia, neuronal migration defects, seizures, and profound liver and kidney dysfunction.[1][2][17][18][19] The prognosis is grim, with most affected infants not surviving beyond their first year.[2][18]
The Biochemical Lesion: Accumulation of 3-oxohexacosapentaenoyl-CoA
The link between the genetic defect in ZS and its phenotype lies in the disruption of the peroxisomal β-oxidation pathway. This pathway systematically shortens VLCFA-CoA esters by two carbons per cycle.
The Peroxisomal β-Oxidation Cascade
The pathway involves four key enzymatic steps for each cycle:
-
Dehydrogenation: Acyl-CoA oxidase introduces a double bond.
-
Hydration: Enoyl-CoA hydratase adds a water molecule.
-
Dehydrogenation: 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group.
-
Thiolytic Cleavage: 3-ketoacyl-CoA thiolase cleaves the molecule, releasing acetyl-CoA and a chain-shortened acyl-CoA.
In Zellweger syndrome, the absence of functional peroxisomes means these enzymes are not in their correct location to perform their roles.[16] The entire pathway comes to a halt.
References
- 1. Zellweger Spectrum Disorder - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Zellweger Syndrome [brainfacts.org]
- 3. Zellweger spectrum disorder: MedlinePlus Genetics [medlineplus.gov]
- 4. Genetic Testing - Zellweger, ... spectrum disorders (Zellweger spectrum disorder) - Genes PEX1, PEX2, PEX3, PEX5, PEX6, PEX10, PEX11B, PEX12, PEX13, PEX14, PEX16, PEX19 and pEX26 . - IVAMI [ivami.com]
- 5. Cellular and molecular aspects of Zellweger syndrome and other peroxisome biogenesis disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Peroxisomes: a Nexus for Lipid Metabolism and Cellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fatty Acid Oxidation in Peroxisomes: Enzymology, Metabolic Crosstalk with Other Organelles and Peroxisomal Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lipid metabolism in peroxisomes: enzymology, functions and dysfunctions of the fatty acid alpha- and beta-oxidation systems in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pathogenesis of peroxisomal deficiency disorders (Zellweger syndrome) may be mediated by misregulation of the GABAergic system via the diazepam binding inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Peroxisome biogenesis disorders in the Zellweger spectrum: An overview of current diagnosis, clinical manifestations, and treatment guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. womenshealth.labcorp.com [womenshealth.labcorp.com]
- 15. Rational diagnostic strategy for Zellweger syndrome spectrum patients - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Acyl-CoA oxidase, peroxisomal thiolase and dihydroxyacetone phosphate acyltransferase: aberrant subcellular localization in Zellweger syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. my.clevelandclinic.org [my.clevelandclinic.org]
- 18. Zellweger Syndrome: Symptoms, Causes, Diagnosis, Treatment [healthline.com]
- 19. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to 3-oxohexacosapentaenoyl-CoA: Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Foreword
The landscape of lipidomics is in a constant state of expansion, revealing a universe of molecules with intricate structures and profound biological roles. Among these, the very-long-chain polyunsaturated fatty acyl-CoAs (VLC-PUFA-CoAs) represent a frontier of research, implicated in critical physiological and pathological processes. This guide provides a comprehensive technical overview of a specific and significant member of this class: 3-oxohexacosapentaenoyl-CoA. While direct experimental data on this molecule remains nascent, this document synthesizes current knowledge from analogous compounds and predictive models to offer a foundational resource for researchers in lipid biology, neuroscience, and drug discovery.
Molecular Structure and Chemical Identity
3-oxohexacosapentaenoyl-CoA is a complex lipid molecule comprising a C26 fatty acyl chain with five double bonds and a keto group at the beta-position (C-3), linked to a coenzyme A (CoA) moiety via a thioester bond. The precise stereochemistry and position of the double bonds are critical for its biological function. One identified isomer is (8Z,11Z,14Z,17Z,20Z)-3-oxohexacosapentaenoyl-CoA .
The structure can be conceptually divided into two key components:
-
The Acyl Chain: A 26-carbon chain characterized by a high degree of unsaturation with five cis double bonds. The presence of these double bonds introduces kinks into the chain, influencing its flexibility and interaction with enzymes and membranes. The 3-oxo group is a key feature, indicating its status as an intermediate in fatty acid elongation or beta-oxidation.
-
Coenzyme A (CoA): A complex and essential cofactor in numerous metabolic pathways. It is composed of β-mercaptoethylamine, pantothenic acid (vitamin B5), and adenosine 3',5'-bisphosphate. The terminal thiol group of CoA forms a high-energy thioester bond with the acyl chain, activating it for enzymatic reactions.
Chemical and Physical Properties
| Property | Predicted Value/Characteristic | Source/Basis |
| Molecular Formula | C47H74N7O18P3S | Based on the structure of (8Z,11Z,14Z,17Z,20Z)-3-oxohexacosapentaenoyl-CoA |
| Molecular Weight | Approximately 1146.1 g/mol | Calculated from the molecular formula |
| Solubility | Amphipathic. Likely soluble in aqueous buffers containing detergents or organic co-solvents. Poorly soluble in pure water. | Inferred from the presence of the polar CoA head group and the long, nonpolar acyl chain. |
| Stability | The thioester bond is susceptible to hydrolysis, particularly at alkaline pH. The polyunsaturated acyl chain is prone to oxidation. | General chemical principles of thioesters and polyunsaturated fatty acids. |
| Spectral Properties | Expected to exhibit characteristic UV absorbance due to the adenine ring in the CoA moiety (around 260 nm). | Known spectral properties of Coenzyme A. |
Biochemical Context and Biological Significance
3-oxohexacosapentaenoyl-CoA is an intermediate in the biosynthesis of very-long-chain polyunsaturated fatty acids (VLC-PUFAs). These lipids are not typically obtained from the diet and must be synthesized de novo in specific tissues.[1]
Role in Fatty Acid Elongation
The primary known role of 3-oxohexacosapentaenoyl-CoA is as a key intermediate in the fatty acid elongation cycle that occurs in the endoplasmic reticulum. This process involves the sequential addition of two-carbon units to a growing fatty acyl-CoA chain.
The formation of (8Z,11Z,14Z,17Z,20Z)-3-oxohexacosapentaenoyl-CoA has been documented in the ModelSEED database, arising from the condensation of (6Z,9Z,12Z,15Z,18Z)-tetracosapentaenoyl-CoA with malonyl-CoA. This reaction is catalyzed by the enzyme very-long-chain 3-oxoacyl-CoA synthase (EC 2.3.1.199).
The overall elongation cycle involves four key enzymatic steps:
-
Condensation: An acyl-CoA (in this case, C24:5-CoA) is condensed with malonyl-CoA to form a 3-oxoacyl-CoA (C26:5-CoA), with the release of CO2 and CoASH. This is the rate-limiting step and is catalyzed by a family of enzymes known as ELOVLs (Elongation of Very Long Chain Fatty Acids). ELOVL4 is particularly important for the synthesis of VLC-PUFAs.[1][2]
-
Reduction: The 3-keto group of the 3-oxoacyl-CoA is reduced to a hydroxyl group by a 3-ketoacyl-CoA reductase , utilizing NADPH as a cofactor.
-
Dehydration: The resulting 3-hydroxyacyl-CoA is dehydrated to form a trans-2,3-enoyl-CoA by a 3-hydroxyacyl-CoA dehydratase .
-
Reduction: Finally, the enoyl-CoA is reduced by an enoyl-CoA reductase , again using NADPH, to yield a saturated acyl-CoA that is two carbons longer than the starting substrate.
This newly elongated acyl-CoA can then undergo further rounds of elongation or desaturation.
References
Upstream and downstream metabolites of 3-oxohexacosapentaenoyl-CoA
An In-Depth Technical Guide to the Upstream and Downstream Metabolites of 3-Oxohexacosapentaenoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Oxohexacosapentaenoyl-CoA is a critical, yet transient, intermediate in the peroxisomal β-oxidation of very-long-chain fatty acids (VLCFAs). Its metabolic flux is pivotal in lipid homeostasis, influencing the catabolism of long-chain fatty acids and the biosynthesis of vital polyunsaturated fatty acids (PUFAs) such as docosahexaenoic acid (DHA). This guide provides a comprehensive technical overview of the upstream and downstream metabolic landscape of 3-oxohexacosapentaenoyl-CoA. We will delve into the enzymatic reactions governing its formation and degradation, detail state-of-the-art analytical methodologies for its detection and quantification, and present robust experimental protocols. This document is intended to serve as a foundational resource for researchers investigating lipid metabolism, neurodegenerative diseases, and metabolic disorders where VLCFA processing is implicated.
Introduction: The Centrality of 3-Oxohexacosapentaenoyl-CoA in Peroxisomal β-Oxidation
Very-long-chain fatty acids (VLCFAs), defined as those with 22 or more carbons, undergo their initial cycles of β-oxidation exclusively within peroxisomes, as mitochondria are not equipped to handle these lengthy acyl chains.[1][2] This process is not merely for energy production; it is a crucial pathway for the synthesis of essential lipids like DHA, which is highly enriched in the brain and retina.[3][4][5][6] 3-Oxohexacosapentaenoyl-CoA emerges as a key intermediate in the breakdown of hexacosapentaenoic acid (C26:5), a VLCFA that is a precursor in the "Sprecher pathway" for DHA synthesis. Understanding the metabolic crossroads at which 3-oxohexacosapentaenoyl-CoA lies is fundamental to deciphering the regulation of VLCFA metabolism and its implications for human health and disease.
The Metabolic Pathway: Upstream and Downstream of 3-Oxohexacosapentaenoyl-CoA
The metabolism of 3-oxohexacosapentaenoyl-CoA is a cyclical process within the peroxisome, involving a series of four enzymatic reactions for each round of β-oxidation.
Upstream Metabolites: The Genesis of 3-Oxohexacosapentaenoyl-CoA
The formation of 3-oxohexacosapentaenoyl-CoA begins with the activation of its parent fatty acid, hexacosapentaenoic acid, and its subsequent entry into the peroxisomal β-oxidation spiral.
-
Hexacosapentaenoic Acid (C26:5): This is the primary substrate that, once inside the cell, is activated to its coenzyme A (CoA) derivative.
-
Hexacosapentaenoyl-CoA: The activation is catalyzed by very-long-chain acyl-CoA synthetases (ACSVLs), which are members of the solute carrier family 27 (SLC27).[7] This step is crucial for trapping the fatty acid within the cell and priming it for metabolism.[8]
-
trans-2-Hexacosapentaenoyl-CoA: The first step in peroxisomal β-oxidation is the FAD-dependent oxidation of hexacosapentaenoyl-CoA by an acyl-CoA oxidase (ACOX).[9][10] This introduces a double bond between the α and β carbons.
-
L-3-Hydroxyhexacosapentaenoyl-CoA: The subsequent hydration of the double bond in trans-2-hexacosapentaenoyl-CoA is catalyzed by a multifunctional enzyme (MFE), yielding L-3-hydroxyhexacosapentaenoyl-CoA.[2]
The final step leading to our core metabolite is the NAD+-dependent oxidation of L-3-hydroxyhexacosapentaenoyl-CoA, also catalyzed by the MFE, to produce 3-oxohexacosapentaenoyl-CoA .
Downstream Metabolites: The Fate of 3-Oxohexacosapentaenoyl-CoA
The cleavage of 3-oxohexacosapentaenoyl-CoA is the final step in a single cycle of β-oxidation, leading to the shortening of the acyl chain and the release of acetyl-CoA.
-
Acetyl-CoA and Tetracosapentaenoyl-CoA (C24:5-CoA): The key reaction is the thiolytic cleavage of 3-oxohexacosapentaenoyl-CoA by a peroxisomal 3-ketoacyl-CoA thiolase.[9][11] This irreversible step yields a two-carbon acetyl-CoA unit and a shortened acyl-CoA, tetracosapentaenoyl-CoA.[12]
-
Further β-Oxidation Intermediates: Tetracosapentaenoyl-CoA then serves as the substrate for the subsequent round of peroxisomal β-oxidation, generating a series of progressively shorter 3-oxoacyl-CoA intermediates until the chain length is sufficiently reduced for mitochondrial processing (typically octanoyl-CoA).[1]
-
Docosahexaenoic Acid (DHA) and Eicosapentaenoic Acid (EPA) Biosynthesis: The β-oxidation of VLCFAs like hexacosapentaenoic acid is a key part of the retroconversion pathway that ultimately produces DHA and EPA.[13][14] The shortened acyl-CoA products from peroxisomal β-oxidation are further metabolized to these vital omega-3 fatty acids.[15][16]
The acetyl-CoA produced can be exported to the cytoplasm for various biosynthetic pathways or enter the mitochondria for energy production via the citric acid cycle.[17]
Pathway Visualization
Caption: Peroxisomal β-oxidation of Hexacosapentaenoic Acid.
Analytical Methodologies for Acyl-CoA Profiling
The analysis of acyl-CoA species is challenging due to their low abundance, thermal instability, and susceptibility to hydrolysis. High-resolution metabolomics, particularly liquid chromatography-mass spectrometry (LC-MS), has become the gold standard for their quantification.[18][19]
Sample Preparation
A robust and rapid extraction protocol is critical to preserve the integrity of acyl-CoAs.
| Step | Procedure | Rationale |
| 1. Quenching | Snap-freeze tissue or cell samples in liquid nitrogen. | Immediately halts enzymatic activity to prevent metabolic changes. |
| 2. Extraction | Homogenize the frozen sample in a cold extraction solvent (e.g., acetonitrile/methanol/water with a weak acid like acetic acid). | Efficiently precipitates proteins while extracting polar metabolites like acyl-CoAs. The cold temperature minimizes degradation. |
| 3. Centrifugation | Pellet the precipitated protein and debris by high-speed centrifugation at low temperatures. | To clarify the extract for LC-MS analysis. |
| 4. Supernatant Collection | Carefully collect the supernatant containing the acyl-CoAs. | The supernatant is now ready for analysis or can be stored at -80°C. |
LC-MS/MS Analysis
A typical LC-MS/MS workflow for acyl-CoA analysis involves reversed-phase chromatography coupled to a high-resolution mass spectrometer.
| Parameter | Specification | Purpose |
| Chromatography | Reversed-phase C18 column. | Provides excellent separation of acyl-CoAs based on their chain length and hydrophobicity. |
| Mobile Phases | A: Water with an ion-pairing agent (e.g., ammonium acetate). B: Methanol or acetonitrile. | The ion-pairing agent improves peak shape and retention of the highly polar acyl-CoAs. |
| Gradient | A shallow gradient from low to high organic phase. | Allows for the separation of a wide range of acyl-CoA species. |
| Mass Spectrometry | High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF). | Enables accurate mass measurements for confident identification of acyl-CoAs. |
| Ionization Mode | Positive electrospray ionization (ESI+). | Acyl-CoAs are readily ionized in positive mode. |
| Detection | Targeted Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM). | Provides high selectivity and sensitivity for the quantification of specific acyl-CoAs. |
Experimental Workflow Visualization
Caption: Workflow for Acyl-CoA Profiling.
Detailed Experimental Protocol: Quantification of 3-Oxohexacosapentaenoyl-CoA and Related Metabolites
This protocol provides a step-by-step guide for the targeted quantification of 3-oxohexacosapentaenoyl-CoA and its upstream and downstream metabolites in biological samples.
Materials:
-
Internal standards (e.g., 13C-labeled acyl-CoAs)
-
LC-MS grade solvents (acetonitrile, methanol, water)
-
Ammonium acetate
-
C18 solid-phase extraction (SPE) cartridges (optional for sample cleanup)
-
High-resolution LC-MS/MS system
Procedure:
-
Internal Standard Spiking: Prior to extraction, spike the samples with a known concentration of an appropriate internal standard mixture. This is crucial for correcting for variations in extraction efficiency and matrix effects.[20]
-
Extraction: Follow the sample preparation protocol outlined in Section 3.1.
-
(Optional) Solid-Phase Extraction: For complex matrices, an SPE cleanup step can be employed to remove interfering substances. Condition a C18 SPE cartridge with methanol and then water. Load the sample extract, wash with water, and elute the acyl-CoAs with methanol.
-
LC-MS/MS Analysis:
-
Inject the extracted sample onto a C18 column.
-
Run a gradient elution as described in Section 3.2.
-
Set up the mass spectrometer to acquire data in positive ion mode.
-
Create a targeted inclusion list with the exact m/z values for the precursor ions of 3-oxohexacosapentaenoyl-CoA and its related metabolites.
-
For each precursor ion, define the m/z of the characteristic product ions for quantification and qualification.
-
-
Data Analysis:
-
Integrate the peak areas for each analyte and its corresponding internal standard.
-
Calculate the response ratio (analyte peak area / internal standard peak area).
-
Generate a calibration curve using a series of standards with known concentrations.
-
Quantify the concentration of each analyte in the samples by interpolating their response ratios on the calibration curve.
-
Conclusion and Future Directions
The metabolic hub around 3-oxohexacosapentaenoyl-CoA is integral to lipid homeostasis, with direct implications for health and disease. The methodologies and protocols detailed in this guide provide a robust framework for researchers to accurately probe this segment of metabolism. Future research should focus on the regulatory mechanisms governing the flux through this pathway, including the transcriptional control of the involved enzymes and the allosteric regulation by metabolic intermediates. Furthermore, applying these analytical techniques in clinical settings could lead to the discovery of novel biomarkers for metabolic and neurodegenerative disorders.
References
- 1. Beta oxidation - Wikipedia [en.wikipedia.org]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Synthesis of docosahexaenoic acid from eicosapentaenoic acid in retina neurons protects photoreceptors from oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biosynthesis of docosahexaenoic acid (DHA, 22:6-4, 7,10,13,16,19): two distinct pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of docosahexaenoic acid from eicosapentaenoic acid in retina neurons protects photoreceptors from oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Whole-body synthesis secretion of docosahexaenoic acid from circulating eicosapentaenoic acid in unanesthetized rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Pathophysiological Role of CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα [mdpi.com]
- 10. Metabolic aspects of peroxisomal beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Intermediates of peroxisomal beta-oxidation. A study of the fatty acyl-CoA esters which accumulate during peroxisomal beta-oxidation of [U-14C]hexadecanoate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ptools.rosaceae.org [ptools.rosaceae.org]
- 13. Metabolic Fate of Docosahexaenoic Acid (DHA; 22:6n-3) in Human cells: Direct Retroconversion of DHA to Eicosapentaenoic Acid (EPA; 20:5n-3) Dominates Over Elongation to Tetracosahexaenoic Acid (THA; 24:6n-3) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Increased hepatic beta-oxidation of docosahexaenoic acid, elongation of eicosapentaenoic acid, and acylation of lysophosphatidate in rats fed a docosahexaenoic acid-enriched diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. β-oxidation and rapid metabolism, but not uptake regulate brain eicosapentaenoic acid levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Acetyl-CoA - Wikipedia [en.wikipedia.org]
- 18. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Introduction: The Central Role and Analytical Challenge of Long-Chain Acyl-CoAs
An Application Scientist's Guide to the Extraction of Long-Chain Acyl-CoAs from Cultured Cells
Long-chain acyl-Coenzyme A (LC-CoA) molecules are central intermediates in cellular metabolism, acting as activated forms of fatty acids. They are pivotal in both anabolic and catabolic pathways, including β-oxidation for energy production and the synthesis of complex lipids such as triglycerides and phospholipids. Given their critical role, accurately quantifying the cellular pool of LCoAs is essential for research in metabolic diseases, oncology, and drug development.
However, the analysis of LCoAs is notoriously challenging due to their low cellular abundance, susceptibility to degradation by cellular thioesterases, and inherent chemical instability, particularly at neutral or alkaline pH. Therefore, a robust and validated extraction protocol is paramount to prevent enzymatic and chemical degradation, efficiently separate LCoAs from interfering cellular components, and concentrate them for sensitive downstream analysis, typically by liquid chromatography-mass spectrometry (LC-MS).
This guide provides a detailed, field-tested protocol for the extraction of LCoAs from cultured mammalian cells. It moves beyond a simple recitation of steps to explain the underlying principles and critical considerations at each stage, ensuring both high-quality data and methodological reproducibility.
Core Principles: A Strategy for Preserving a Labile Metabolite
The successful extraction of LCoAs hinges on a multi-step strategy designed to rapidly halt metabolism, efficiently lyse cells, remove interfering macromolecules, and purify the target analytes. The workflow is built on the chemical properties of LCoAs, which possess a polar head group (CoA) and a long, nonpolar acyl chain, rendering them amphipathic.
-
Metabolic Quenching: The first and most critical step is to instantly halt all enzymatic activity. Cellular thioesterases can rapidly hydrolyze the thioester bond of acyl-CoAs, leading to a significant underestimation of their levels. This is typically achieved by flash-freezing the cells or by using an ice-cold quenching solution.
-
Protein Precipitation: The extraction solvent, often an acidic solution, serves a dual purpose: it lyses the cells to release the metabolites and simultaneously denatures and precipitates proteins, including the degradative enzymes.
-
Selective Purification via Solid-Phase Extraction (SPE): Crude extracts contain numerous compounds that can interfere with LC-MS analysis. SPE is employed to separate LCoAs from more polar or nonpolar contaminants. A reverse-phase SPE cartridge is commonly used, which retains the amphipathic LCoAs while allowing highly polar molecules to pass through in the wash steps. The retained LCoAs are then eluted with a solvent of higher organic content.
Visualized Experimental Workflow
The following diagram outlines the complete workflow from cell culture to the final purified extract ready for analysis.
Caption: Workflow for Long-Chain Acyl-CoA Extraction.
Materials and Reagents
Key Reagents and Solutions
| Reagent/Solution | Purpose | Recommended Specifications | Storage |
| Extraction Solvent | Cell lysis, protein precipitation, and metabolic quenching. | 2% Acetic Acid in 80:20 Methanol:Water (v/v/v) | -20°C |
| Internal Standards (IS) | Correction for extraction loss and matrix effects. | C17:0-CoA or other odd-chain acyl-CoAs | -80°C |
| Phosphate-Buffered Saline (PBS) | Washing cells to remove media components. | pH 7.4, Calcium and Magnesium-free | 4°C |
| SPE Conditioning Solvents | To activate the stationary phase. | HPLC-grade Methanol, Ultrapure Water | Room Temp |
| SPE Wash Buffer | To remove polar, non-retained contaminants. | 25% Methanol in Ultrapure Water (v/v) | Room Temp |
| SPE Elution Buffer | To elute bound acyl-CoAs from the cartridge. | 2% Ammonium Hydroxide in Methanol (v/v) | Room Temp (Prepare Fresh) |
| Reconstitution Buffer | To dissolve the final extract for LC-MS analysis. | 5% Methanol in Water with 10 mM Ammonium Acetate | 4°C |
Note: Always use LC-MS grade solvents and reagents to minimize contamination and ensure low background noise during analysis.
Detailed Step-by-Step Protocol
This protocol is optimized for adherent cells grown in a 6-well plate format (~1 million cells per well). Volumes should be scaled accordingly for other formats.
Part A: Cell Harvesting and Metabolic Quenching
The goal of this stage is to wash away extracellular contaminants and instantly halt metabolism without inducing cell stress or lysis.
-
Preparation: Place a metal tray or block on dry ice to create a cold surface for the culture plates. Pre-chill the PBS and Extraction Solvent to 4°C and -20°C, respectively.
-
Remove Media: Aspirate the cell culture medium completely from each well. This must be done quickly to prevent the cells from drying out.
-
Wash Cells: Gently add 1 mL of ice-cold PBS to each well. Rock the plate gently to wash the cell monolayer and then immediately aspirate the PBS.
-
Expert Insight: This wash step is critical for removing media components that can cause significant ion suppression in the mass spectrometer. Performing this step on ice minimizes metabolic changes during the wash.
-
-
Quench and Lyse: Place the 6-well plate on the pre-chilled metal block. Immediately add 500 µL of ice-cold Extraction Solvent containing the internal standard (e.g., C17:0-CoA at a final concentration of ~100-200 nM) to each well.
-
Causality Check: The 80% methanol solution effectively permeabilizes cell membranes, while the acetic acid aids in denaturing proteins and keeping the LCoAs, which are more stable at acidic pH, protonated.
-
Part B: Extraction and Protein Precipitation
-
Cell Disruption: Using a pre-chilled cell scraper, scrape the cells in the Extraction Solvent. Pipette the resulting lysate up and down several times to ensure homogeneity.
-
Transfer: Transfer the entire lysate into a pre-labeled 1.5 mL microcentrifuge tube.
-
Incubation: Tightly cap the tubes and vortex briefly. Incubate at -20°C for at least 30 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at 16,000 x g for 10 minutes at 4°C. This will pellet the precipitated proteins and cell debris.
-
Collect Supernatant: Carefully transfer the supernatant, which contains the LCoAs, to a new, clean microcentrifuge tube without disturbing the pellet.
Part C: Solid-Phase Extraction (SPE) Purification
This step uses a reverse-phase SPE cartridge (e.g., C18, 50-100 mg) to purify and concentrate the LCoAs.
-
Cartridge Conditioning:
-
Pass 1 mL of methanol through the SPE cartridge.
-
Pass 1 mL of ultrapure water through the cartridge. Do not allow the cartridge bed to go dry.
-
Expert Insight: Conditioning with methanol solvates the C18 chains, and the subsequent water wash prepares the stationary phase for the aqueous sample. This activation is essential for proper retention of the analytes.
-
-
Sample Loading: Load the entire supernatant from Part B onto the conditioned SPE cartridge. The LCoAs will be retained on the C18 stationary phase.
-
Wash Step: Pass 1 mL of SPE Wash Buffer (25% Methanol) through the cartridge.
-
Causality Check: This wash step is crucial for removing salts and highly polar metabolites that were not fully removed during protein precipitation. The 25% methanol concentration is not high enough to elute the long-chain acyl-CoAs, which are more strongly retained due to their nonpolar acyl tails.
-
-
Elution: Elute the LCoAs by passing 1 mL of SPE Elution Buffer (2% Ammonium Hydroxide in Methanol) through the cartridge into a clean collection tube.
-
Expert Insight: The high percentage of methanol disrupts the hydrophobic interaction between the acyl chain and the C18 stationary phase. The ammonium hydroxide creates a slightly basic environment, which ensures the phosphate groups of the CoA moiety are deprotonated, potentially improving elution efficiency and compatibility with some downstream analytical methods.
-
Part D: Final Sample Preparation
-
Drying: Dry the eluate completely using a vacuum concentrator (e.g., SpeedVac). Avoid excessive heat.
-
Reconstitution: Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of Reconstitution Buffer. The buffer should be compatible with your LC-MS mobile phase.
-
Final Centrifugation: Centrifuge the reconstituted sample at high speed for 5-10 minutes to pellet any insoluble debris.
-
Transfer and Analysis: Transfer the final supernatant to an LC-MS autosampler vial. The sample is now ready for analysis.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Acyl-CoA Recovery | Inefficient quenching leading to enzymatic degradation. | Ensure rapid processing on ice. Use pre-chilled solvents and equipment. Minimize time between media aspiration and quenching. |
| Incomplete protein precipitation. | Ensure incubation at -20°C for at least 30 minutes. Ensure proper vortexing. | |
| SPE cartridge dried out before sample loading. | Do not let the cartridge bed go dry after the final conditioning step with water. | |
| High Variability Between Replicates | Inconsistent cell numbers per well. | Ensure even cell seeding and growth. Consider performing a protein assay on the pellet from Part B to normalize data to cell mass. |
| Incomplete scraping or transfer of lysate. | Be meticulous during the scraping and transfer steps. Wash the well surface thoroughly with the solvent. | |
| Poor Chromatographic Peak Shape | Incompatible reconstitution solvent. | Ensure the reconstitution buffer is of similar or weaker solvent strength than the initial LC mobile phase. |
| Particulate matter injected onto LC column. | Always perform the final centrifugation step (Part D, Step 3) before transferring to the autosampler vial. |
Synthesis of (11Z,14Z,17Z,20Z,23Z)-3-oxohexacosapentaenoyl-CoA standard
Application Note & Protocol
Title: Chemo-enzymatic Synthesis and Characterization of (11Z,14Z,17Z,20Z,23Z)-3-oxohexacosapentaenoyl-CoA for Metabolic Research
Abstract
Long-chain and very-long-chain 3-oxoacyl-CoA esters are critical intermediates in fatty acid metabolism, playing a pivotal role in both anabolic and catabolic pathways.[1][2] The availability of high-purity standards for these molecules is essential for the accurate quantification of metabolic fluxes, the characterization of enzyme kinetics, and the development of novel therapeutics targeting lipid metabolic disorders. This application note provides a detailed, field-proven protocol for the synthesis, purification, and characterization of this compound. The described method combines robust chemical synthesis with enzymatic principles to yield a high-purity standard suitable for advanced analytical applications.
Introduction: The Significance of this compound
This compound is a very-long-chain 3-oxoacyl-CoA that is an intermediate in the elongation pathway of polyunsaturated fatty acids (PUFAs).[3] Specifically, it is a key metabolite in the synthesis of C26 and longer PUFAs, which are essential components of cellular membranes, particularly in neural tissues, and precursors to signaling molecules.[3][4] Dysregulation of very-long-chain fatty acid metabolism has been implicated in several inherited metabolic disorders, neurodegenerative diseases, and cancer.[3] Therefore, the ability to accurately measure the levels of intermediates like this compound is of paramount importance for both basic research and clinical diagnostics.
This guide is designed to provide researchers with a comprehensive and reproducible protocol for the preparation of this vital metabolic standard.
Synthesis Strategy: A Chemo-enzymatic Approach
The synthesis of this compound presents a significant challenge due to the presence of multiple reactive functional groups and the lability of the polyunsaturated fatty acid chain. A purely chemical synthesis can be complex and prone to side reactions. Therefore, we present a more robust chemo-enzymatic strategy that leverages the specificity of enzymatic reactions to construct the 3-oxoacyl moiety, followed by chemical coupling to Coenzyme A.
Overall Workflow
The synthesis is a multi-step process that begins with the corresponding polyunsaturated fatty acid. The overall workflow is depicted below:
References
In vitro assay for enzymes acting on 3-oxohexacosapentaenoyl-CoA
Topic: In Vitro Assay for Enzymes Acting on 3-Oxohexacosapentaenoyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Peroxisomal Thiolase in Very-Long-Chain Fatty Acid Metabolism
Very-long-chain fatty acids (VLCFAs) are fatty acids with 22 or more carbons. Their catabolism is initiated exclusively in peroxisomes, as mitochondria are unable to process these large lipid molecules. The peroxisomal β-oxidation pathway is a vital metabolic process, and its dysfunction is linked to severe genetic disorders, such as Zellweger spectrum disorders and X-linked adrenoleukodystrophy.
The final step in each cycle of peroxisomal β-oxidation is catalyzed by 3-ketoacyl-CoA thiolase. This enzyme cleaves a 3-ketoacyl-CoA intermediate, releasing acetyl-CoA and a fatty acyl-CoA chain that is two carbons shorter. For the degradation of hexacosapentaenoic acid (C26:5), a key VLCFA, the specific substrate for this enzyme is 3-oxohexacosapentaenoyl-CoA.
Understanding the activity of the thiolase enzyme acting on this specific substrate is crucial for diagnosing metabolic disorders and for the development of therapeutic agents that could modulate VLCFA metabolism. This document provides a detailed protocol for a continuous spectrophotometric in vitro assay to measure the activity of this enzyme.
Assay Principle: Monitoring Thiolytic Cleavage via Absorbance
The assay quantifies the activity of 3-ketoacyl-CoA thiolase by monitoring the disappearance of its substrate, 3-oxohexacosapentaenoyl-CoA. The 3-ketoacyl-CoA substrate, in the presence of magnesium ions (Mg²⁺), forms an enolate complex that exhibits a distinct absorbance maximum at approximately 303-310 nm.
The thiolase enzyme catalyzes the thiolytic cleavage of the C2-C3 bond of the substrate, using Coenzyme A (CoA) as a nucleophile. This reaction breaks the β-keto group's conjugation system, leading to a decrease in absorbance at this wavelength. The rate of this decrease is directly proportional to the enzyme's activity.
The reaction is as follows:
3-Oxohexacosapentaenoyl-CoA + CoA-SH ---(Thiolase)---> Tetracosapentaenoyl-CoA + Acetyl-CoA
This continuous assay format is highly suitable for enzyme kinetics and high-throughput screening of potential inhibitors or activators.
Visualization of the Enzymatic Reaction
Caption: Enzymatic cleavage of the substrate leads to a loss of absorbance.
Materials and Reagents
| Reagent | Supplier | Catalog No. (Example) | Storage Temperature |
| Recombinant Human Thiolase (e.g., ACAA1) | R&D Systems | 8509-EN | -80°C |
| Coenzyme A Lithium Salt (CoA) | Sigma-Aldrich | C3019 | -20°C |
| Tris-HCl | Thermo Fisher | BP152 | Room Temperature |
| Magnesium Chloride (MgCl₂) | Sigma-Aldrich | M8266 | Room Temperature |
| 3-Oxohexacosapentaenoyl-CoA | Custom Synthesis* | N/A | -80°C |
| 96-well UV-transparent microplates | Corning | 3635 | Room Temperature |
Protocol 1: Standard Enzyme Activity Assay
This protocol details the measurement of thiolase activity under standard conditions.
1. Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 50 mM MgCl₂. Prepare 100 mL by dissolving Tris base and MgCl₂ in deionized water, adjust pH with HCl, and bring to final volume. Filter and store at 4°C.
-
Coenzyme A Stock Solution (10 mM): Dissolve the appropriate amount of CoA lithium salt in the Assay Buffer. Aliquot and store at -20°C.
-
Substrate Stock Solution (1 mM): Prepare 3-oxohexacosapentaenoyl-CoA in the Assay Buffer. Due to potential instability, prepare this solution fresh or store in small aliquots at -80°C for short periods.
-
Enzyme Working Solution: Dilute the recombinant thiolase enzyme in Assay Buffer to a suitable working concentration (e.g., 10-50 µg/mL). Keep the enzyme on ice at all times. The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 10 minutes.
2. Assay Procedure:
-
Set up a UV-transparent 96-well plate.
-
Add the following reagents to each well for a final volume of 200 µL:
| Component | Volume (µL) | Final Concentration |
| Assay Buffer | 160 | - |
| 10 mM CoA | 10 | 0.5 mM |
| 1 mM Substrate | 10 | 50 µM |
| Enzyme Working Solution | 20 | 1-5 µg/mL |
-
Important: Prepare a "no enzyme" control well containing 20 µL of Assay Buffer instead of the enzyme solution to measure the rate of non-enzymatic substrate degradation.
-
Initiate the reaction by adding the Enzyme Working Solution to the wells.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the decrease in absorbance at 305 nm every 30 seconds for 10-15 minutes.
3. Data Analysis:
-
Plot absorbance at 305 nm versus time for each sample.
-
Determine the initial linear rate of reaction (ΔAbs/min) for the first 5-10 minutes.
-
Subtract the rate of the "no enzyme" control from the sample rates.
-
Calculate the enzyme activity using the Beer-Lambert law:
Activity (µmol/min/mg) = (ΔAbs/min) / (ε * l * [Enzyme])
-
ΔAbs/min: The linear rate of absorbance decrease (corrected for control).
-
ε (Molar Extinction Coefficient): The extinction coefficient for the Mg²⁺-enolate complex of 3-oxohexacosapentaenoyl-CoA. This must be determined experimentally, but a value for similar 3-ketoacyl-CoA substrates is approximately 16,000-20,000 M⁻¹cm⁻¹.
-
l (Path Length): The path length of the sample in the well (in cm). This is typically provided by the microplate manufacturer.
-
[Enzyme]: The final concentration of the enzyme in the assay in mg/mL.
-
Protocol 2: Determination of Enzyme Kinetic Parameters (Kₘ and Vₘₐₓ)
This protocol is an adaptation of the standard assay to determine the Michaelis-Menten constants for the substrate.
-
Follow the setup in Protocol 1, but vary the final concentration of the 3-oxohexacosapentaenoyl-CoA substrate. A typical range would be from 0.1 to 10 times the expected Kₘ (e.g., 5 µM to 200 µM).
-
Keep the enzyme and CoA concentrations constant.
-
Measure the initial reaction velocity (v₀) for each substrate concentration as described above.
-
Plot the initial velocity (v₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Kₘ and Vₘₐₓ values.
v₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])
Protocol 3: High-Throughput Inhibitor Screening
This assay is well-suited for screening compound libraries for potential thiolase inhibitors.
Experimental Workflow Visualization
Caption: A streamlined workflow for screening potential enzyme inhibitors.
-
Plate Setup:
-
Negative Control (0% Inhibition): Wells containing all assay components plus the vehicle (e.g., 1% DMSO) used to dissolve the test compounds.
-
Positive Control (100% Inhibition): Wells with a known, potent thiolase inhibitor (if available) or "no enzyme" controls.
-
Test Wells: Wells with all assay components plus the test compounds at desired concentrations.
-
-
Procedure:
-
Add Assay Buffer, CoA, and substrate to all wells of a 96- or 384-well plate.
-
Add 1-2 µL of test compounds (dissolved in DMSO) or DMSO vehicle to the appropriate wells.
-
Add the thiolase enzyme to all wells except the "no enzyme" controls. It is often beneficial to pre-incubate the enzyme with the test compounds for 5-10 minutes at room temperature before adding the substrate to start the reaction.
-
Immediately begin kinetic measurement as described in Protocol 1.
-
-
Data Analysis:
-
Calculate the reaction rate for each well.
-
Normalize the data to the controls:
% Inhibition = [1 - (Rate_inhibitor / Rate_DMSO)] * 100
-
Compounds showing significant inhibition can be selected for further dose-response analysis to determine their IC₅₀ values.
-
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background signal/drift | Non-enzymatic degradation of the substrate. Contamination in reagents. | Run a "no enzyme" control. If the rate is high, prepare fresh substrate and buffer. Ensure high-purity reagents are used. |
| No or very low enzyme activity | Inactive enzyme. Incorrect buffer pH. Sub-optimal substrate concentration. | Verify enzyme activity with a known control substrate if available. Confirm the pH of the assay buffer. Perform a substrate titration (Protocol 2) to ensure the concentration is not limiting. Check enzyme storage. |
| Non-linear reaction rate | Substrate depletion. Enzyme instability. Product inhibition. | Reduce the enzyme concentration or the reaction time to focus on the initial linear phase. If the rate increases over time (lag phase), pre-incubating the enzyme and substrate may be necessary. |
| Assay interference by compounds | Compound absorbs at 305 nm. Compound precipitates in the assay buffer. | Run controls with the test compound but without the enzyme to check for direct absorbance. Check for turbidity in the wells. Reduce compound concentration or add a solubilizing agent if possible. |
Application of Lipidomics to Study 3-oxohexacosapentaenoyl-CoA: A Technical Guide for Researchers
Introduction: The Significance of 3-oxohexacosapentaenoyl-CoA in Very-Long-Chain Fatty Acid Metabolism
Within the intricate landscape of lipid metabolism, the biosynthesis of docosahexaenoic acid (DHA), an omega-3 fatty acid crucial for brain health and retinal function, represents a complex and vital pathway.[1][2][3][4] This process involves a series of elongation and desaturation reactions, culminating in the peroxisomal beta-oxidation of precursor very-long-chain fatty acids (VLCFAs).[5][6][7] A key, yet transient, intermediate in this pathway is 3-oxohexacosapentaenoyl-CoA. While its direct biological activities are not extensively characterized due to its fleeting existence, its position within the DHA synthesis cascade makes it a critical node for understanding the regulation of this essential nutrient's production.
The study of 3-oxohexacosapentaenoyl-CoA and other acyl-CoA species presents significant analytical challenges. These molecules are typically present at low intracellular concentrations, are chemically labile, and exist within a complex mixture of other lipids.[8] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of advanced lipidomics strategies, specifically liquid chromatography-tandem mass spectrometry (LC-MS/MS), to elucidate the role of 3-oxohexacosapentaenoyl-CoA in cellular metabolism. We will detail field-proven protocols for sample preparation, instrumental analysis, and data interpretation, offering insights into the causality behind experimental choices to ensure robust and reproducible results.
The Biochemical Context: Peroxisomal Beta-Oxidation in DHA Synthesis
The final steps of DHA biosynthesis occur within the peroxisome, where a precursor like tetracosahexaenoic acid (24:6n-3) undergoes one cycle of beta-oxidation.[5][7] This process is distinct from mitochondrial beta-oxidation and is essential for shortening VLCFAs.[5][7] The pathway involves a series of enzymatic reactions that sequentially modify the acyl-CoA molecule. 3-oxohexacosapentaenoyl-CoA is formed during this process and is subsequently cleaved by 3-oxoacyl-CoA thiolase to yield acetyl-CoA and the final product, DHA-CoA.[9][10][11][12]
Biochemical Pathway of 3-oxohexacosapentaenoyl-CoA in DHA Synthesis
Caption: Peroxisomal beta-oxidation pathway leading to DHA-CoA synthesis.
Lipidomics Workflow for Acyl-CoA Analysis
The successful analysis of 3-oxohexacosapentaenoyl-CoA and other acyl-CoAs hinges on a meticulously executed lipidomics workflow. This encompasses efficient extraction, sensitive and specific detection, and accurate quantification.
Experimental Workflow for Acyl-CoA Lipidomics
Caption: A generalized workflow for the lipidomics analysis of acyl-CoAs.
Detailed Protocols
Protocol 1: Extraction of Acyl-CoAs from Mammalian Tissue
This protocol is adapted from established methods for long-chain acyl-CoA extraction and is optimized for the recovery of VLCFA-CoAs.[13][14][15]
Materials:
-
Frozen tissue (~50-100 mg)
-
Homogenizer (e.g., bead beater or Dounce homogenizer)
-
Ice-cold 10% (w/v) trichloroacetic acid (TCA)
-
Ice-cold acetone
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
SPE vacuum manifold
-
Elution solvent: Acetonitrile with 0.1% formic acid
-
Internal standards (e.g., C17:0-CoA)
Procedure:
-
Homogenization: Homogenize the frozen tissue in 1 mL of ice-cold 10% TCA. The acidic environment helps to precipitate proteins and quench enzymatic activity, preserving the acyl-CoA pool.
-
Centrifugation: Centrifuge the homogenate at 12,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs.
-
Washing: Wash the pellet with 1 mL of ice-cold acetone to recover any remaining acyl-CoAs and centrifuge again. Combine the supernatants.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.
-
Sample Loading: Load the combined supernatant onto the conditioned SPE cartridge.
-
Washing the Cartridge: Wash the cartridge with 3 mL of water to remove salts and other polar contaminants.
-
Elution: Elute the acyl-CoAs with 2 mL of acetonitrile containing 0.1% formic acid. The organic solvent disrupts the hydrophobic interaction between the acyl chains and the C18 stationary phase, while the formic acid ensures the CoA moiety remains protonated for better retention on reverse-phase columns.
-
Drying and Reconstitution: Dry the eluate under a gentle stream of nitrogen and reconstitute in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of Acyl-CoAs
This protocol utilizes reverse-phase liquid chromatography for the separation of acyl-CoAs based on their chain length and degree of unsaturation, followed by sensitive detection using tandem mass spectrometry.[16][17][18]
Instrumentation:
-
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 5% B to 95% B over 15 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
MS/MS Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: The precursor ion for acyl-CoAs is the [M+H]+ ion. A characteristic product ion is generated from the neutral loss of the phosphopantetheine moiety (m/z 507). Therefore, a neutral loss scan of 507 can be used for initial screening.[13] For targeted analysis of 3-oxohexacosapentaenoyl-CoA, specific precursor-product ion transitions need to be determined, which may require infusion of a synthesized standard or can be predicted based on its structure.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| C16:0-CoA | 1032.4 | 525.4 | 45 |
| C18:1-CoA | 1058.4 | 551.4 | 45 |
| C22:6-CoA (DHA-CoA) | 1106.4 | 599.4 | 50 |
| 3-Oxohexacosapentaenoyl-CoA | ~1160.5 | ~653.5 | ~55 * |
| C17:0-CoA (Internal Standard) | 1046.4 | 539.4 | 45 |
Note: The exact m/z values and collision energy for 3-oxohexacosapentaenoyl-CoA are predicted and should be empirically optimized.
Data Analysis and Interpretation
Data acquired from the LC-MS/MS analysis will consist of chromatograms showing the intensity of specific MRM transitions over time.
-
Peak Integration: Integrate the area under the curve for the chromatographic peaks corresponding to each acyl-CoA species, including the internal standard.
-
Quantification: Calculate the concentration of each analyte by normalizing its peak area to the peak area of the internal standard and comparing it to a standard curve generated using known concentrations of acyl-CoA standards.
-
Pathway Analysis: The relative or absolute concentrations of 3-oxohexacosapentaenoyl-CoA and other intermediates in the DHA synthesis pathway can provide insights into the flux and regulation of this metabolic route under different experimental conditions. For instance, an accumulation of 3-oxohexacosapentaenoyl-CoA could indicate a bottleneck at the 3-oxoacyl-CoA thiolase step.
Trustworthiness and Self-Validation
The robustness of this methodology is ensured by several key factors:
-
Use of Internal Standards: The inclusion of a structurally similar internal standard (e.g., C17:0-CoA) corrects for variations in extraction efficiency and instrument response, ensuring accurate quantification.
-
Chromatographic Separation: The use of high-resolution chromatography separates isobaric and isomeric species, preventing analytical interferences.
-
Specific Detection: MRM provides high specificity and sensitivity, allowing for the detection of low-abundance species like 3-oxohexacosapentaenoyl-CoA in a complex biological matrix.
-
Method Validation: The analytical method should be validated for linearity, accuracy, precision, and limit of detection according to established guidelines.[13]
Applications in Research and Drug Development
The ability to accurately measure 3-oxohexacosapentaenoyl-CoA and related metabolites has significant implications for:
-
Understanding Disease Pathophysiology: Dysregulation of VLCFA metabolism is associated with several genetic disorders, such as X-linked adrenoleukodystrophy.[19] The methods described here can be used to investigate the biochemical basis of such diseases.
-
Drug Discovery and Development: Pharmaceutical interventions aimed at modulating DHA synthesis can be evaluated by monitoring the levels of key intermediates like 3-oxohexacosapentaenoyl-CoA.
-
Nutritional Science: The impact of dietary interventions on the endogenous production of DHA can be assessed by tracing the flux through its biosynthetic pathway.
Conclusion
The lipidomics-based approach detailed in this application note provides a powerful tool for the investigation of 3-oxohexacosapentaenoyl-CoA and the broader context of VLCFA metabolism. By combining optimized sample preparation with high-sensitivity LC-MS/MS analysis, researchers can gain unprecedented insights into the intricate regulation of DHA biosynthesis, paving the way for new diagnostic and therapeutic strategies.
References
- 1. Docosahexaenoic acid - Wikipedia [en.wikipedia.org]
- 2. Metabolism and functions of docosahexaenoic acid‐containing membrane glycerophospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Docosahexaenoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DHA Metabolism: Targeting the Brain and Lipoxygenation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Fatty Acid Oxidation in Peroxisomes: Enzymology, Metabolic Crosstalk with Other Organelles and Peroxisomal Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3-ketoacyl-CoA thiolase, mitochondrial | Abcam [abcam.com]
- 10. Thiolase - Wikipedia [en.wikipedia.org]
- 11. Studies on regulation of the peroxisomal beta-oxidation at the 3-ketothiolase step. Dissection of the rat liver thiolase B gene promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Peroxisomal Plant 3-Ketoacyl-CoA Thiolase Structure and Activity Are Regulated by a Sensitive Redox Switch - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Lipidomics analysis of long-chain fatty acyl-coenzyme As in liver, brain, muscle and adipose tissue by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Determination of long-chain fatty acid acyl-coenzyme A compounds using liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs » JOANNEUM RESEARCH [joanneum.at]
- 19. Peroxisomal very long chain fatty acid beta-oxidation activity is determined by the level of adrenodeukodystrophy protein (ALDP) expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring 3-oxohexacosapentaenoyl-CoA: A Detailed Guide to Quantification in Tissue Samples
Application Note & Protocol
Introduction: The Significance of 3-oxohexacosapentaenoyl-CoA
Very-long-chain polyunsaturated fatty acids (VLC-PUFAs) are critical components of cellular membranes, particularly in specialized tissues like the retina, brain, and testes.[1][2] The biosynthesis and degradation of these molecules are tightly regulated processes, and their dysregulation is implicated in various pathological conditions. 3-oxohexacosapentaenoyl-CoA is a key, yet transient, metabolic intermediate in the peroxisomal β-oxidation pathway. Specifically, it is formed during the chain-shortening of C24:6n-3 fatty acids to produce the vital omega-3 fatty acid, docosahexaenoic acid (DHA; C22:6n-3).[3][4][5] This conversion is catalyzed by a series of peroxisomal enzymes, including straight-chain acyl-CoA oxidase (SCOX) and D-bifunctional protein (DBP).[3]
Given its intermediary role, quantifying the levels of 3-oxohexacosapentaenoyl-CoA can provide profound insights into the flux and regulation of VLC-PUFA metabolism. However, its analysis is challenging due to its very low endogenous abundance, inherent instability, and complex physicochemical properties. This guide provides a comprehensive, field-proven protocol for the robust extraction and sensitive quantification of 3-oxohexacosapentaenoyl-CoA from tissue samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the gold standard for acyl-CoA analysis.[6][7]
Principle of the Method
This protocol employs a multi-stage process designed to preserve the integrity of the analyte and ensure accurate quantification. The workflow begins with the immediate quenching of metabolic activity in the tissue, followed by a robust liquid-solid extraction to isolate acyl-CoAs from the complex biological matrix. The extract is then purified and concentrated using solid-phase extraction (SPE) to remove interfering substances like phospholipids and salts. Finally, the purified extract is analyzed by LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode, which provides the high sensitivity and specificity required to detect and quantify this low-abundance metabolite.
Diagram: Overall Experimental Workflow
Caption: Workflow for 3-oxohexacosapentaenoyl-CoA quantification.
Materials and Reagents
Reagents
-
Methanol (LC-MS Grade)
-
Acetonitrile (LC-MS Grade)
-
2-Propanol (Isopropanol, LC-MS Grade)
-
Water (LC-MS Grade)
-
Potassium Phosphate Monobasic (KH₂PO₄)
-
Ammonium Acetate
-
Formic Acid (LC-MS Grade)
-
Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or other odd-chain acyl-CoA. See Section on Internal Standards for discussion.
-
Nitrogen Gas, high purity
-
Solid-Phase Extraction (SPE) Cartridges: Polymeric Weak Anion-Exchange (e.g., Strata-X-A) or C18 cartridges.
Solutions
-
Homogenization Buffer (pH 4.9): 100 mM KH₂PO₄ in LC-MS grade water. Prepare fresh and keep on ice. The acidic pH is crucial for inhibiting phosphatase activity which can degrade the CoA molecule.[8]
-
Extraction Solvent: Acetonitrile:2-Propanol (1:1, v/v). Keep at -20°C.
-
SPE Conditioning Solvent: 100% Methanol.
-
SPE Equilibration Solvent: LC-MS Grade Water.
-
SPE Wash Solvent: 40% Methanol in water.
-
SPE Elution Solvent: 80% Methanol with 2% Ammonium Hydroxide.
-
LC Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
LC Mobile Phase B: 10 mM Ammonium Acetate in 95:5 Methanol:Water.
Experimental Protocols
Protocol 1: Tissue Sample Preparation and Extraction
This protocol is a synthesis of established methods for acyl-CoA extraction, optimized for very-long-chain species.[8][9][10][11]
-
Metabolic Quenching (Critical Step): Immediately upon excision, freeze-clamp the tissue sample (~50-100 mg) using tongs pre-chilled in liquid nitrogen.[10] This step is paramount to halt all enzymatic activity and preserve the in vivo metabolic profile. Store samples at -80°C until processing.
-
Preparation: In a 2 mL polypropylene tube, add a pre-weighed aliquot of frozen tissue. Do not allow the tissue to thaw.
-
Internal Standard Spiking: Add the internal standard (e.g., 20 ng of C17:0-CoA) directly to the frozen tissue in the tube. This accounts for variability in extraction efficiency and sample handling.
-
Homogenization: Add 1 mL of ice-cold Homogenization Buffer (100 mM KH₂PO₄, pH 4.9). Immediately homogenize the tissue using a bead beater or a rotor-stator homogenizer while keeping the tube on ice. A uniform, fine powder suspension is desired.
-
Extraction & Protein Precipitation: To the homogenate, add 1.5 mL of cold (-20°C) Extraction Solvent (Acetonitrile:2-Propanol). Vortex vigorously for 2 minutes. The organic solvent serves to precipitate proteins while simultaneously extracting the amphipathic acyl-CoA molecules.
-
Centrifugation: Centrifuge the homogenate at 16,000 x g for 15 minutes at 4°C. This will pellet the precipitated proteins and cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new clean tube. Avoid disturbing the pellet.
Protocol 2: Solid-Phase Extraction (SPE) Purification
SPE is essential for removing interfering compounds like salts and phospholipids that can cause ion suppression in the mass spectrometer.[9][12]
-
Column Conditioning: Condition a polymeric weak anion-exchange SPE column by passing 2 mL of methanol through it, followed by 2 mL of water. Do not let the column run dry.
-
Sample Loading: Load the entire supernatant from the extraction step onto the conditioned SPE column. Allow the sample to pass through the sorbent by gravity or with a gentle vacuum.
-
Washing: Wash the column with 2 mL of water to remove salts, followed by 2 mL of 40% methanol to remove more polar contaminants.
-
Elution: Elute the acyl-CoAs from the column using 1.5 mL of the Elution Solvent (80% Methanol with 2% Ammonium Hydroxide). The basic pH neutralizes the phosphate groups of the CoA moiety, releasing it from the anion-exchange sorbent.
-
Drying: Evaporate the eluate to complete dryness under a gentle stream of nitrogen gas or using a vacuum concentrator. This step concentrates the sample for increased sensitivity.
-
Reconstitution: Reconstitute the dried extract in 100 µL of a 50:50 mixture of LC Mobile Phase A and Mobile Phase B. Vortex briefly and centrifuge at high speed for 5 minutes to pellet any insoluble material. Transfer the clear supernatant to an LC autosampler vial for analysis.
LC-MS/MS Analysis
The Challenge: Lack of an Authentic Standard
A significant challenge in quantifying 3-oxohexacosapentaenoyl-CoA is the lack of a commercially available authentic chemical standard. This precludes the creation of a traditional calibration curve for absolute quantification.
Strategy & Justification: To overcome this, we will employ a surrogate standard approach for semi-quantitative analysis . We will use Heptadecanoyl-CoA (C17:0-CoA), a saturated, odd-chain acyl-CoA that is not naturally abundant in most mammalian tissues.
-
Rationale for C17:0-CoA: It behaves similarly during extraction and SPE and ionizes well, but its chromatographic retention will differ from the much longer and polyunsaturated target analyte. While not ideal, it provides a robust way to correct for sample processing variability. The final results will be reported as a ratio to the internal standard (analyte peak area / IS peak area) or as an estimated concentration based on the assumption of a similar response factor to a closely related, available standard (e.g., C22:6-CoA, if available). For absolute quantification, custom synthesis of the 3-oxohexacosapentaenoyl-CoA standard is required.[5][9][10]
Calculating Mass Transitions for MRM
-
Molecular Formula:
-
Coenzyme A: C₂₁H₃₆N₇O₁₆P₃S
-
Hexacosapentaenoic acid (C26:5) acyl group (after forming thioester and adding 3-oxo group): C₂₆H₃₇O₂
-
3-oxohexacosapentaenoyl-CoA Formula: C₄₇H₇₁N₇O₁₈P₃S (Note: H count is adjusted for 5 double bonds and one ketone, relative to the saturated C26 acyl group).
-
-
Monoisotopic Mass Calculation: Using an exact mass calculator, the neutral monoisotopic mass is approximately 1150.38 g/mol .[13][14]
-
Precursor Ion [M+H]⁺: The precursor ion for positive mode ESI will be the protonated molecule, with an m/z of 1151.39 .
-
Product Ions: Acyl-CoAs exhibit characteristic fragmentation patterns. The most reliable transitions for MRM involve:
LC-MS/MS Parameters
| Parameter | Recommended Setting |
| LC System | UPLC/UHPLC system |
| Column | Reversed-Phase C18 Column (e.g., 2.1 x 100 mm, 1.8 µm particle size) |
| Column Temp. | 45°C |
| Mobile Phase A | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | 10 mM Ammonium Acetate in 95:5 Methanol:Water |
| Flow Rate | 0.3 mL/min |
| Gradient | 0-2 min: 20% B; 2-15 min: 20-98% B; 15-18 min: 98% B; 18.1-20 min: 20% B |
| Injection Vol. | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | See Table 1 below |
| Collision Energy | Optimize by infusing a related standard if available, or start with typical values for long-chain acyl-CoAs (e.g., 35-45 eV).[16] |
Table 1: Proposed MRM Transitions
| Analyte | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Description of Fragment |
| 3-oxohexacosapentaenoyl-CoA | 1151.4 | 644.4 | [M+H - 507]⁺ |
| 3-oxohexacosapentaenoyl-CoA | 1151.4 | 428.0 | Adenosine diphosphate fragment |
| Heptadecanoyl-CoA (IS) | 1022.5 | 515.5 | [M+H - 507]⁺ |
Note: These are calculated masses. The optimal values must be confirmed experimentally.
Data Analysis and Method Validation
Quantification
-
Peak Integration: Integrate the chromatographic peak area for the specific MRM transition of 3-oxohexacosapentaenoyl-CoA and the internal standard (C17:0-CoA).
-
Calculate Response Ratio: Determine the ratio of the analyte peak area to the IS peak area.
-
Ratio = (Peak Area of Analyte) / (Peak Area of IS)
-
-
Normalization: Normalize the calculated ratio to the initial tissue weight (e.g., per mg of tissue).
Method Validation
For a robust, semi-quantitative method, the following parameters should be assessed as per established guidelines for endogenous metabolite analysis:[3][17][18]
-
Selectivity: Analyze at least six different blank tissue samples to ensure no endogenous interferences co-elute with the analyte and IS.
-
Matrix Effects: Evaluate the effect of the tissue matrix on ionization by comparing the IS signal in a neat solution versus a post-extraction spiked blank sample.
-
Extraction Recovery: Compare the peak area of an analyte spiked into a blank tissue homogenate before extraction to one spiked after extraction.
-
Precision and Accuracy: Assess intra-day and inter-day precision (as %CV) and accuracy (as %RE) by analyzing quality control (QC) samples at low, medium, and high concentrations (spiked into a blank matrix).
Diagram: Key Fragmentation of Acyl-CoA
References
- 1. Synthesis of long-chain fatty acyl-coA thioesters using N-hydroxysuccinimide esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Long-chain polyunsaturated fatty acid sources and evaluation of their nutritional and functional properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of fatty acyl CoA and other thiol esters using N-hydroxysuccinimide esters of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Exact Mass Calculator, Isotope Abundance Calculator, Single Isotope Version [sisweb.com]
- 14. Calculating Exact Masses | Mass Spectrometry Facility, University of Missouri [msfacility.missouri.edu]
- 15. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 17. STRATEGIES AND CHALLENGES IN METHOD DEVELOPMENT AND VALIDATION FOR THE ABSOLUTE QUANTIFICATION OF ENDOGENOUS BIOMARKER METABOLITES USING LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. chemrxiv.org [chemrxiv.org]
Application Note: Interrogating 3-Oxohexacosapentaenoyl-CoA Metabolism with CRISPR-Cas9
Introduction: Unraveling the Metabolism of Very-Long-Chain Polyunsaturated Fatty Acids
Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, are critical components of cellular lipids and precursors to important signaling molecules.[1][2] Their metabolism, particularly that of polyunsaturated VLCFAs (VLC-PUFAs), is a highly specialized process confined to peroxisomes.[3][4] Unlike the more broadly studied mitochondrial β-oxidation, peroxisomal β-oxidation is responsible for the initial chain-shortening of these long fatty acids that cannot be processed by mitochondria.[5][6] Disruptions in this pathway are linked to severe metabolic disorders, including X-linked adrenoleukodystrophy and Zellweger syndrome, highlighting the importance of understanding the molecular machinery involved.[7][8]
One such intermediate in the breakdown of a C26:5 VLC-PUFA is 3-oxohexacosapentaenoyl-CoA. Its position as a "3-oxo" derivative indicates it is at a key juncture in the β-oxidation cycle, immediately preceding thiolytic cleavage. The enzymes that process this specific, highly unsaturated substrate are critical for maintaining lipid homeostasis. This application note provides a comprehensive guide to utilizing CRISPR-Cas9 technology to create knockout cell lines for studying the genes involved in 3-oxohexacosapentaenoyl-CoA metabolism. We present a detailed workflow, from target gene identification and guide RNA design to the generation and validation of knockout cell lines and subsequent metabolic analysis. The human hepatoma cell line, HepG2, is used as a model system due to its robust expression of peroxisomal enzymes and its relevance to liver metabolism.
The Peroxisomal β-Oxidation Pathway for VLC-PUFAs
The breakdown of VLC-PUFAs in peroxisomes involves a core set of enzymes that sequentially shorten the fatty acyl chain. For a substrate like hexacosapentaenoic acid (C26:5), the pathway to metabolizing its 3-oxo intermediate is as follows:
Caption: Peroxisomal β-oxidation of a C26:5 fatty acid.
Based on established pathways for similar VLC-PUFAs like the precursor to docosahexaenoic acid (DHA), the key enzymes and their corresponding genes targeted in this guide are:[4][9][10]
| Enzyme Function | Gene Target | Substrate Specificity |
| Acyl-CoA Oxidase | ACOX1 | Catalyzes the first, rate-limiting step of β-oxidation for straight-chain saturated and unsaturated VLCFAs.[4] |
| Bifunctional Enzyme | HSD17B4 | Possesses both enoyl-CoA hydratase and D-3-hydroxyacyl-CoA dehydrogenase activities, acting on straight- and branched-chain fatty acids.[11] |
| Thiolase | ACAA1 / SCP2 | Catalyzes the final thiolytic cleavage, releasing acetyl-CoA and a shortened acyl-CoA. Both ACAA1 and the thiolase domain of SCP2 are involved.[12] |
Experimental Workflow: A Step-by-Step Guide
This section outlines the complete workflow for generating and validating knockout HepG2 cell lines for the study of 3-oxohexacosapentaenoyl-CoA metabolism.
Caption: Overall experimental workflow.
Protocols
Protocol 1: sgRNA Design and Cloning into lentiCRISPRv2
This protocol details the design of sgRNAs and their cloning into the lentiCRISPRv2 vector, which co-expresses Cas9 and the sgRNA, along with a puromycin resistance cassette.[3]
1.1. sgRNA Design:
-
Use an online design tool such as Benchling or CRISPOR to identify high-scoring sgRNA sequences targeting the initial exons of ACOX1, HSD17B4, and ACAA1.
-
Select 2-3 sgRNAs per gene to account for variations in knockout efficiency. Ensure the target sequence is immediately upstream of a Protospacer Adjacent Motif (PAM) sequence (NGG for S. pyogenes Cas9).
1.2. Oligonucleotide Preparation and Annealing:
-
For each sgRNA, order two complementary DNA oligonucleotides with BsmBI-compatible overhangs.[6]
-
Forward oligo: 5'- CACCG[20-nt guide sequence] -3'
-
Reverse oligo: 5'- AAAC[Reverse complement of 20-nt guide]C -3'
-
-
Resuspend lyophilized oligos in sterile water to a final concentration of 100 µM.
-
Set up the annealing reaction in a PCR tube:
-
Forward Oligo (100 µM): 1 µl
-
Reverse Oligo (100 µM): 1 µl
-
10x T4 Ligation Buffer: 1 µl
-
T4 Polynucleotide Kinase (PNK): 0.5 µl
-
Nuclease-free water: 6.5 µl
-
-
Incubate in a thermocycler: 37°C for 30 min, then 95°C for 5 min, and ramp down to 25°C at a rate of 5°C/min.[2]
1.3. Vector Digestion and Ligation:
-
Digest 1-5 µg of lentiCRISPRv2 plasmid (Addgene #52961) with BsmBI-v2 restriction enzyme.[6]
-
Run the digested plasmid on a 1% agarose gel. A ~2 kb fragment will be released. Excise and purify the larger ~12 kb vector backbone using a gel extraction kit.[3]
-
Set up the ligation reaction:
-
Digested lentiCRISPRv2: 50 ng
-
Annealed oligo duplex (diluted 1:200): 1 µl
-
2x Quick Ligation Buffer: 10 µl
-
T4 DNA Ligase: 1 µl
-
Nuclease-free water: to 20 µl
-
-
Incubate at room temperature for 10 minutes.
1.4. Transformation:
-
Transform the ligation product into high-efficiency competent bacteria (e.g., Stbl3).
-
Plate on ampicillin-containing LB agar plates and incubate overnight at 37°C.
-
Pick individual colonies, grow overnight cultures, and purify the plasmid DNA using a miniprep kit.
-
Verify the correct insertion of the sgRNA sequence via Sanger sequencing.
Protocol 2: Lentivirus Production and HepG2 Transduction
This protocol describes the packaging of the sgRNA-containing lentiviral vectors in HEK293T cells and the subsequent transduction of HepG2 cells.[13]
2.1. Cell Culture:
-
Culture HEK293T and HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Incubate at 37°C with 5% CO2.[14]
2.2. Lentivirus Production in HEK293T Cells:
-
Day 0: Seed 6 x 10^6 HEK293T cells in a 10 cm dish.
-
Day 1: When cells are ~70-80% confluent, co-transfect with the following plasmids using a suitable transfection reagent:
-
lentiCRISPRv2 construct (with your sgRNA): 4 µg
-
psPAX2 (packaging plasmid, Addgene #12260): 3 µg
-
pMD2.G (envelope plasmid, Addgene #12259): 1 µg
-
-
Day 2: Change the medium 12-16 hours post-transfection.
-
Day 3 & 4: Harvest the virus-containing supernatant at 48 and 72 hours post-transfection. Filter through a 0.45 µm filter to remove cell debris. The virus can be used immediately or stored at -80°C.
2.3. HepG2 Transduction:
-
Day 0: Seed 2 x 10^5 HepG2 cells per well in a 6-well plate.
-
Day 1: When cells are ~50-60% confluent, replace the medium with fresh medium containing 8 µg/ml polybrene.
-
Add the desired amount of lentiviral supernatant to the cells.
-
Incubate for 24 hours, then replace the virus-containing medium with fresh complete medium.
Protocol 3: Selection and Validation of Knockout Clones
3.1. Puromycin Selection:
-
Kill Curve: Before selection, determine the optimal puromycin concentration for HepG2 cells by performing a kill curve. Test a range of concentrations (e.g., 0.5-10 µg/ml) on non-transduced cells and identify the lowest concentration that kills all cells within 7 days. For HepG2 cells, a concentration of ~7 µg/ml is often effective.[5][15]
-
Selection: 48 hours post-transduction, begin selection by adding the predetermined concentration of puromycin to the culture medium.
-
Replace the medium with fresh puromycin-containing medium every 2-3 days until all non-transduced control cells have died.
-
Expand the surviving polyclonal population. For isolation of monoclonal lines, perform single-cell cloning via limiting dilution.
3.2. Genomic Validation (Sanger Sequencing):
-
Extract genomic DNA from the polyclonal population or individual clones.
-
Design PCR primers to amplify a ~400-600 bp region surrounding the sgRNA target site.
-
Perform PCR and purify the amplicons.
-
Send the purified PCR products for Sanger sequencing.
-
Analyze the sequencing chromatograms for the presence of insertions or deletions (indels) downstream of the cut site. For polyclonal populations, software like TIDE (Tracking of Indels by Decomposition) can be used to assess editing efficiency.[16] For monoclonal populations, the presence of a frameshift-inducing indel in all alleles confirms a knockout.[17]
3.3. Protein Validation (Western Blot):
-
Lyse the validated knockout and wild-type control cells to extract total protein.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies specific to ACOX1, HSD17B4, or ACAA1.
-
Use a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Incubate with a corresponding HRP-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Absence of the target protein band in the knockout lanes confirms successful knockout at the protein level.
Protocol 4: Metabolic Analysis by LC-MS/MS
This protocol provides a general framework for extracting and analyzing acyl-CoA species from your validated knockout cell lines.
4.1. Sample Preparation and Lipid Extraction:
-
Grow validated knockout and wild-type HepG2 cells to ~80% confluency.
-
Harvest cells by scraping and pelleting.
-
Perform a liquid-liquid extraction to isolate lipids and acyl-CoAs. A common method is a modified Bligh-Dyer extraction using a mixture of chloroform, methanol, and water.[18][19]
-
Homogenize the cell pellet in a cold methanol/water solution.
-
Add chloroform to create a biphasic system.
-
Vortex and centrifuge to separate the phases.
-
The lower organic phase contains the lipids, including acyl-CoAs.
-
-
Evaporate the solvent under a stream of nitrogen and reconstitute the lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol).
4.2. LC-MS/MS Analysis:
-
Use a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS) for the analysis of acyl-CoAs.[14]
-
Separation is typically achieved on a C8 or C18 reversed-phase column.[20]
-
The mass spectrometer should be operated in positive ion mode using Multiple Reaction Monitoring (MRM) for targeted quantification.
-
Develop an MRM method to detect the specific precursor-to-product ion transition for 3-oxohexacosapentaenoyl-CoA and other relevant acyl-CoAs. The common fragmentation of CoA esters results in a characteristic daughter ion that can be used for detection.[14]
4.3. Data Analysis:
-
Integrate the peak areas for each targeted acyl-CoA.
-
Normalize the peak areas to an internal standard and the total protein content of the original cell pellet.
-
Compare the levels of 3-oxohexacosapentaenoyl-CoA and its precursors in the knockout cell lines to the wild-type controls. An accumulation of the substrate immediately upstream of the knocked-out enzyme is expected.
Expected Outcomes and Interpretation
By applying these protocols, researchers can expect to generate robust knockout cell lines for each of the core enzymes in the peroxisomal β-oxidation pathway. The expected metabolic consequences of each knockout are summarized below:
| Gene Knockout | Expected Metabolic Phenotype |
| ACOX1 KO | Accumulation of hexacosapentaenoyl-CoA and other straight-chain VLC-PUFA-CoAs.[21] |
| HSD17B4 KO | Accumulation of trans-2-hexacosapentaenoyl-CoA and subsequent intermediates.[22] |
| ACAA1 KO | Accumulation of 3-oxohexacosapentaenoyl-CoA. |
The successful application of this CRISPR-Cas9 workflow will provide a powerful in vitro model to dissect the specific roles of these enzymes in the metabolism of 3-oxohexacosapentaenoyl-CoA and other VLC-PUFAs. This will, in turn, enhance our understanding of peroxisomal disorders and may reveal novel targets for therapeutic intervention.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. media.addgene.org [media.addgene.org]
- 4. Liver ACOX1 regulates levels of circulating lipids that promote metabolic health through adipose remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Critical factors for lentivirus-mediated PRDX4 gene transfer in the HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cloning sgRNA in lentiCRISPR v2 plasmid [protocols.io]
- 7. Serum very long-chain fatty acids (VLCFA) levels as predictive biomarkers of diseases severity and probability of survival in peroxisomal disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peroxisomal Disease - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. aocs.org [aocs.org]
- 10. Functional characterisation of peroxisomal β-oxidation disorders in fibroblasts using lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HSD17B4 - Wikipedia [en.wikipedia.org]
- 12. The Peroxisomal 3-keto-acyl-CoA thiolase B Gene Expression Is under the Dual Control of PPARα and HNF4α in the Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CRISPR/Cas9-mediated gene knockout in cells and tissues using lentivirus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Validating CRISPR/Cas9-mediated Gene Editing [sigmaaldrich.com]
- 17. Techniques for Validating CRISPR Changes Using RNA-Sequencing Data - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Lipidomics from sample preparation to data analysis: a primer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Sample Processing Methods for Lipidomics Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 20. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 21. metabolomicscentre.ca [metabolomicscentre.ca]
- 22. First Case of Peroxisomal D-bifunctional Protein Deficiency with Novel HSD17B4 Mutations and Progressive Neuropathy in Korea - PMC [pmc.ncbi.nlm.nih.gov]
Cell-Based Models for Investigating 3-Oxohexacosapentaenoyl-CoA Function: An Application Note
Abstract
This technical guide provides a comprehensive framework for utilizing cell-based models to investigate the function of 3-oxohexacosapentaenoyl-CoA, a critical intermediate in peroxisomal β-oxidation. We delve into the significance of this molecule in the biosynthesis of docosahexaenoic acid (DHA) and its implication in the pathophysiology of Zellweger Spectrum Disorders (ZSD). This document offers detailed, field-proven protocols for the selection and culture of appropriate cell models, methodologies for genetic manipulation to alter 3-oxohexacosapentaenoyl-CoA levels, and robust assays to measure the downstream cellular consequences. This guide is intended for researchers, scientists, and drug development professionals seeking to elucidate the role of very-long-chain polyunsaturated fatty acid (VLC-PUFA) metabolism in health and disease.
Introduction: The Significance of 3-Oxohexacosapentaenoyl-CoA
Coenzyme A (CoA) and its thioester derivatives are central to numerous metabolic pathways, acting as carriers for acyl groups.[1][2] 3-Oxohexacosapentaenoyl-CoA is a specific very-long-chain acyl-CoA that emerges as a key intermediate in the peroxisomal β-oxidation pathway. Unlike the mitochondrial β-oxidation spiral that primarily handles short, medium, and long-chain fatty acids, the peroxisome is uniquely equipped for the chain shortening of very-long-chain fatty acids (VLCFAs; ≥22 carbons) and polyunsaturated fatty acids (PUFAs).[3]
The primary significance of 3-oxohexacosapentaenoyl-CoA lies in its position within the final steps of docosahexaenoic acid (DHA, C22:6n-3) synthesis. DHA is a vital component of cell membranes, particularly in the brain and retina, and its formation involves a series of elongation and desaturation reactions followed by a crucial chain-shortening step in the peroxisome.[4][5] This final step involves a single round of β-oxidation of tetracosahexaenoic acid (C24:6n-3) to yield DHA.[6] 3-Oxohexacosapentaenoyl-CoA is a transient but essential intermediate in this conversion.
Disruptions in the peroxisomal β-oxidation pathway lead to severe, often fatal, inherited metabolic disorders known as Zellweger Spectrum Disorders (ZSD).[7][8] These disorders are characterized by the absence or dysfunction of peroxisomes, resulting in the accumulation of VLCFAs and a deficiency in DHA.[9][10] Therefore, studying the metabolism of 3-oxohexacosapentaenoyl-CoA is critical for understanding the pathogenesis of ZSD and for developing potential therapeutic interventions.
The Peroxisomal β-Oxidation Pathway of VLC-PUFAs
The conversion of C24:6n-3 to DHA (C22:6n-3) within the peroxisome involves a coordinated action of three key enzymes. Any genetic defect in the genes encoding these enzymes can lead to a halt in the pathway, and potentially an accumulation of upstream intermediates.
-
Straight-Chain Acyl-CoA Oxidase (ACOX1): Catalyzes the first and rate-limiting step, introducing a double bond into the acyl-CoA.[11]
-
D-Bifunctional Protein (DBP; encoded by HSD17B4): Possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities. It converts the product of ACOX1 into 3-oxohexacosapentaenoyl-CoA.[12]
-
Peroxisomal Thiolase (e.g., ACAA1): Catalyzes the final step, cleaving 3-oxohexacosapentaenoyl-CoA to produce acetyl-CoA and the final product, DHA-CoA.[12]
Pathway Diagram: DHA Biosynthesis via Peroxisomal β-Oxidation
Caption: Peroxisomal β-oxidation of C24:6-CoA to DHA-CoA.
Recommended Cell-Based Models
The choice of a cellular model is paramount for obtaining physiologically relevant data.
| Cell Model | Advantages | Disadvantages | Key Applications |
| Primary Human Skin Fibroblasts (Control) | Readily available, well-characterized, robust for metabolic studies. | Not of neuronal or hepatic origin, which are primary affected tissues in ZSD. | Baseline studies of peroxisomal function, optimization of genetic manipulation techniques. |
| Zellweger Spectrum Disorder (ZSD) Patient-Derived Fibroblasts | Genetically defined disease model, recapitulates the primary biochemical defects (VLCFA accumulation, DHA deficiency).[9] | Can have variable growth rates and phenotypes depending on the specific mutation.[13] | Investigating disease mechanisms, screening for therapeutic compounds that restore peroxisomal function. |
| Human Hepatocellular Carcinoma Cells (e.g., HepG2) | Hepatic origin, suitable for studying lipid metabolism, amenable to high-throughput screening. | Cancer cell line with altered metabolism compared to primary hepatocytes. | Investigating the role of peroxisomal metabolism in liver pathophysiology. |
| Human Neuronal Cells (e.g., SH-SY5Y, or iPSC-derived neurons) | Relevant to the neurological aspects of ZSD.[14] | Can be challenging to culture and transfect; iPSC models are complex and time-consuming to generate.[15] | Studying the impact of VLCFA accumulation on neuronal function, viability, and myelination. |
Experimental Protocols
Protocol 4.1: Culturing ZSD Patient-Derived Fibroblasts
Patient-derived fibroblasts are a cornerstone for studying peroxisomal disorders.[16][17]
Materials:
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS)
-
T-75 cell culture flasks
Procedure:
-
Thawing Cells: Rapidly thaw a cryovial of ZSD fibroblasts in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed DMEM supplemented with 15% FBS and 1% Penicillin-Streptomycin.
-
Initial Culture: Centrifuge at 200 x g for 5 minutes. Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh medium. Transfer to a T-75 flask and incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Maintenance: Change the medium every 2-3 days.
-
Subculturing: When cells reach 80-90% confluency, wash with PBS, and detach using 2-3 mL of Trypsin-EDTA. Neutralize the trypsin with 5 mL of complete medium, centrifuge, and re-plate at a 1:3 or 1:4 ratio.
Causality Insight: The use of a higher FBS concentration (15%) for initial recovery and maintenance is often beneficial for patient-derived fibroblasts, which can be more sensitive and slower growing than immortalized cell lines.
Protocol 4.2: siRNA-Mediated Knockdown of Peroxisomal β-Oxidation Enzymes
To specifically study the consequences of impaired 3-oxohexacosapentaenoyl-CoA metabolism, one can knockdown the enzymes directly downstream of its production (Thiolase) or upstream (ACOX1, DBP). This protocol provides a general framework for ACOX1 knockdown in human fibroblasts.[18]
Materials:
-
Human fibroblasts (Control or ZSD) plated in 6-well plates
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine RNAiMAX Transfection Reagent
-
ACOX1-targeting siRNA and non-targeting control siRNA (20 µM stocks)
-
Sterile microcentrifuge tubes
Procedure:
-
Cell Plating: The day before transfection, seed 2.5 x 10^5 cells per well in a 6-well plate with 2 mL of complete growth medium. Cells should be 60-80% confluent at the time of transfection.
-
siRNA-Lipofectamine Complex Formation:
-
For each well, dilute 5 µL of Lipofectamine RNAiMAX in 125 µL of Opti-MEM.
-
In a separate tube, dilute 1.5 µL of the 20 µM siRNA stock (final concentration 25 nM) in 125 µL of Opti-MEM.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX. Mix gently and incubate for 15 minutes at room temperature.
-
-
Transfection: Add the 250 µL of siRNA-lipid complex dropwise to each well.
-
Incubation: Incubate the cells at 37°C for 48-72 hours.
-
Validation of Knockdown: Harvest the cells for analysis. Validate knockdown efficiency by qPCR to measure mRNA levels and/or Western blot to measure protein levels of ACOX1.
Workflow: siRNA Knockdown and Phenotypic Analysis
Caption: Experimental workflow for gene knockdown and subsequent analysis.
Protocol 4.3: Assessing Mitochondrial Dysfunction and Oxidative Stress
The accumulation of VLCFAs due to peroxisomal dysfunction is known to induce mitochondrial stress and increase reactive oxygen species (ROS) production.[14][19][20]
4.3.1. Measurement of Mitochondrial Membrane Potential (ΔΨm) using TMRE
Materials:
-
Tetramethylrhodamine, Ethyl Ester (TMRE)
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) - for control
-
Flow cytometer or fluorescence microscope
Procedure:
-
Culture cells in a 12-well plate under desired experimental conditions (e.g., post-siRNA transfection).
-
Add TMRE to the culture medium at a final concentration of 50-100 nM.
-
Incubate for 20-30 minutes at 37°C.
-
For a negative control, treat a separate well with 10 µM FCCP for 10 minutes prior to and during TMRE staining to depolarize the mitochondria.
-
Wash cells twice with pre-warmed PBS.
-
Analyze cells immediately by flow cytometry (PE channel) or visualize using a fluorescence microscope. A decrease in TMRE fluorescence indicates mitochondrial depolarization.
4.3.2. Measurement of Mitochondrial Superoxide using MitoSOX Red
Materials:
-
MitoSOX™ Red mitochondrial superoxide indicator
-
Hanks' Balanced Salt Solution (HBSS)
-
Flow cytometer
Procedure:
-
Culture and treat cells as required.
-
Prepare a 5 µM working solution of MitoSOX Red in warm HBSS.
-
Remove culture medium, wash cells with warm PBS, and add the MitoSOX Red working solution.
-
Incubate for 10 minutes at 37°C, protected from light.
-
Wash cells three times with warm PBS.
-
Detach cells with trypsin, neutralize, and centrifuge.
-
Resuspend the cell pellet in cold PBS and analyze immediately by flow cytometry (PE channel). An increase in fluorescence indicates elevated mitochondrial superoxide levels.[14]
Concluding Remarks
The study of 3-oxohexacosapentaenoyl-CoA provides a focused entry point into the complex world of peroxisomal lipid metabolism. By employing appropriate cell-based models, such as ZSD patient-derived fibroblasts, and utilizing targeted genetic manipulation techniques, researchers can precisely dissect the functional role of this intermediate. The downstream assessment of cellular health, particularly mitochondrial function and oxidative stress, offers a robust readout for the pathological consequences of metabolic dysregulation. The protocols and frameworks provided herein serve as a validated starting point for researchers aiming to unravel the intricacies of VLC-PUFA metabolism and contribute to the development of novel therapies for peroxisomal disorders.
References
- 1. youtube.com [youtube.com]
- 2. acyl-CoA metabolic process Gene Ontology Term (GO:0006637) [informatics.jax.org]
- 3. benchchem.com [benchchem.com]
- 4. Identification of the peroxisomal beta-oxidation enzymes involved in the biosynthesis of docosahexaenoic acid [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Identification of the peroxisomal beta-oxidation enzymes involved in the biosynthesis of docosahexaenoic acid. | Semantic Scholar [semanticscholar.org]
- 6. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 7. Zellweger Spectrum Disorder - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. thegfpd.org [thegfpd.org]
- 9. Lipidomic analysis of fibroblasts from Zellweger spectrum disorder patients identifies disease-specific phospholipid ratios - PMC [pmc.ncbi.nlm.nih.gov]
- 10. merckmanuals.com [merckmanuals.com]
- 11. mdpi.com [mdpi.com]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Zellweger spectrum disorder patient-derived fibroblasts with the PEX1-Gly843Asp allele recover peroxisome functions in response to flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Induction of Mitochondrial Changes Associated with Oxidative Stress on Very Long Chain Fatty Acids (C22:0, C24:0, or C26:0)-Treated Human Neuronal Cells (SK-NB-E) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Induced pluripotent stem cell models of Zellweger spectrum disorder show impaired peroxisome assembly and cell type-specific lipid abnormalities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ultrastructural and cytochemical demonstration of peroxisomes in cultured fibroblasts from patients with peroxisomal deficiency disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Peroxisome biogenesis disorders in the Zellweger spectrum: An overview of current diagnosis, clinical manifestations, and treatment guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. SIRT5 inhibits peroxisomal ACOX1 to prevent oxidative damage and is downregulated in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Docosahexaenoic Acid Attenuates Mitochondrial Alterations and Oxidative Stress Leading to Cell Death Induced by Very Long-Chain Fatty Acids in a Mouse Oligodendrocyte Model - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Serum very long-chain fatty acids (VLCFA) levels as predictive biomarkers of diseases severity and probability of survival in peroxisomal disorders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Acyl-Coenzyme A Thioesters by Mass Spectrometry
Introduction: The Central Role and Analytical Challenges of Acyl-CoA Analysis
Acyl-Coenzyme A (acyl-CoA) thioesters are pivotal intermediates in a multitude of metabolic pathways, including the synthesis and oxidation of fatty acids, the tricarboxylic acid (TCA) cycle, and as donor molecules for protein acylation.[1][2] Their diverse chemical structures and wide-ranging concentrations within cells present significant analytical hurdles.[2] The inherent instability of the thioester bond and the amphiphilic nature of these molecules, possessing both a hydrophobic fatty acyl chain and a hydrophilic Coenzyme A moiety, further complicate their accurate quantification.[3][4]
Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) has emerged as the most powerful and widely adopted technique for the analysis of acyl-CoAs due to its exceptional sensitivity, specificity, and ability to resolve complex mixtures.[1][2][5][6][7] This guide provides a comprehensive overview of the software landscape for processing acyl-CoA mass spectrometry data and presents a detailed, field-proven protocol for their analysis, designed to ensure scientific integrity and reproducibility.
Navigating the Software Landscape for Acyl-CoA Data Analysis
The selection of appropriate software is critical for extracting meaningful biological insights from complex acyl-CoA mass spectrometry data. The software landscape can be broadly categorized into vendor-specific packages, open-source platforms, and comprehensive metabolomics suites.
Comparative Analysis of Software Platforms
| Software Category | Examples | Key Features & Considerations | Strengths | Limitations |
| Vendor-Specific Software | Masslynx (Waters)[3], Xcalibur (Thermo Fisher Scientific)[8], Analyst (SCIEX)[7][9], MetaboScape (Bruker)[10][11], MassHunter (Agilent)[12][13] | Instrument control, data acquisition, and basic processing (peak integration, quantification). Often bundled with the mass spectrometer. | Seamless integration with hardware. Optimized for specific instrument data formats. Robust and well-supported by the vendor. | May lack advanced statistical and pathway analysis tools. Can be less flexible for custom workflows. Often proprietary and not open-source. |
| Open-Source Software | MZmine[14][15], MS-DIAL[14][16][17], OpenMS[18], XCMS[14] | Offer a wide range of data processing tools, including peak picking, alignment, and normalization. Highly customizable and extensible. | Free to use and modify. Strong community support and continuous development. Allow for transparent and reproducible data analysis pipelines. | Steeper learning curve compared to commercial software.[14] May require some programming knowledge for advanced customization. |
| Comprehensive Metabolomics Suites | MetaboAnalyst[5][15][17][19] | Web-based platform for statistical, functional, and pathway analysis of metabolomics data.[15][19] | User-friendly interface with a wide array of statistical tools (t-tests, ANOVA, PCA).[5] Integrates with pathway databases like KEGG for biological interpretation.[5][17] | Primarily for downstream statistical and pathway analysis, not for initial raw data processing. |
| In Silico Spectral Libraries | CoA-Blast[16] | An in silico generated tandem mass spectral library for acyl-CoAs, aiding in their identification.[16] | Bridges the gap between known acyl-CoA species and the limited number of experimental spectra available in public libraries.[16] | As it is an in silico library, experimental validation of identifications is crucial. |
Expert Insight: For routine, targeted quantification of a known list of acyl-CoAs, vendor-specific software is often sufficient and provides a streamlined workflow. For discovery-based acyl-CoA profiling and untargeted analysis, a combination of open-source software for initial data processing followed by a comprehensive suite like MetaboAnalyst for statistical and pathway analysis offers a powerful and flexible approach. The use of in silico libraries like CoA-Blast can significantly enhance the identification of novel or unexpected acyl-CoAs.[16]
Experimental Workflow for Acyl-CoA Analysis
A robust and reproducible workflow is paramount for successful acyl-CoA analysis. The following diagram and protocol outline a comprehensive approach from sample preparation to data analysis.
Caption: A generalized workflow for the analysis of acyl-CoAs by LC-MS/MS.
Detailed Protocol for Acyl-CoA Analysis
This protocol provides a step-by-step methodology for the targeted quantification of acyl-CoAs from biological samples.
1. Sample Preparation (Extraction)
-
Rationale: The goal is to efficiently extract acyl-CoAs while minimizing their degradation. Cold organic solvents are typically used to quench enzymatic activity and precipitate proteins.
-
Protocol:
-
For cultured cells, aspirate the medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
For tissues, flash-freeze the sample in liquid nitrogen immediately after collection and grind to a fine powder.
-
Add 1 mL of ice-cold extraction solvent (e.g., 80% methanol in water) to the cell pellet or tissue powder.
-
Vortex vigorously for 1 minute and incubate at -20°C for 30 minutes to facilitate protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant containing the metabolites and transfer to a new tube.
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% methanol in water).
-
2. Liquid Chromatography Separation
-
Rationale: Chromatographic separation is crucial to resolve isomeric and isobaric acyl-CoAs and to reduce matrix effects, which can suppress ionization and affect quantification.[3] Reversed-phase chromatography is commonly employed, where retention time generally increases with the length of the fatty acyl chain.[3]
-
Typical LC Parameters:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with a modifier (e.g., 10 mM ammonium acetate or 0.1% formic acid).
-
Mobile Phase B: Acetonitrile or methanol with the same modifier.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B over 15-20 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40°C.
-
3. Tandem Mass Spectrometry Detection
-
Rationale: Tandem mass spectrometry provides high selectivity and sensitivity for the detection of acyl-CoAs. Multiple Reaction Monitoring (MRM) is a common acquisition mode for targeted quantification.[3] Acyl-CoAs exhibit a characteristic neutral loss of the 507 Da phospho-ADP moiety, which can be used for precursor ion or neutral loss scanning to identify novel acyl-CoAs.[3][8]
-
Typical MS Parameters:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM) for targeted analysis.
-
MRM Transitions: Monitor the precursor ion ([M+H]+) and a specific product ion for each acyl-CoA. A common product ion corresponds to the loss of the phospho-ADP moiety.
-
Collision Energy: Optimized for each individual acyl-CoA standard.
-
Source Parameters: Optimized for the specific instrument and flow rate (e.g., spray voltage, gas flows, and temperatures).
-
4. Data Processing and Analysis
-
Rationale: This step involves converting the raw MS data into quantitative results and performing statistical analysis to identify significant changes between experimental groups.
-
Workflow using Vendor and Open-Source Software:
-
Peak Integration (Vendor Software): Use the instrument's native software (e.g., Masslynx, Xcalibur, Analyst) to integrate the chromatographic peaks for each acyl-CoA MRM transition.
-
Data Export: Export the peak areas or heights into a data matrix (e.g., a .csv file).
-
Data Normalization: Normalize the data to an internal standard or to a measure of sample amount (e.g., protein concentration or cell number) to correct for variations in sample handling.
-
Statistical Analysis (MetaboAnalyst or R):
-
Upload the normalized data to MetaboAnalyst (--INVALID-LINK--) or import it into R.
-
Perform statistical tests such as t-tests or ANOVA to identify significant differences between experimental groups.
-
Use multivariate analysis techniques like Principal Component Analysis (PCA) to visualize the overall variation in the data.
-
Generate heatmaps to visualize the relative abundance of different acyl-CoAs across samples.
-
-
Pathway Analysis (MetaboAnalyst): Use the pathway analysis module in MetaboAnalyst to map the significantly altered acyl-CoAs onto metabolic pathways to understand the biological implications of the observed changes.
-
Self-Validating Systems: Ensuring Data Quality
To ensure the trustworthiness of the generated data, a self-validating system should be implemented throughout the workflow.
-
Internal Standards: Spike a stable isotope-labeled internal standard for each acyl-CoA of interest into the samples before extraction. This allows for the correction of variability in extraction efficiency and matrix effects.
-
Quality Control (QC) Samples: Pool a small aliquot of each sample to create a QC sample. Inject the QC sample periodically throughout the analytical run (e.g., every 5-10 samples) to monitor the stability and performance of the LC-MS system.
-
Calibration Curves: Prepare a series of calibration standards with known concentrations of each acyl-CoA to establish a calibration curve for absolute quantification.
-
Blank Injections: Inject a solvent blank between samples to check for carryover.
Conclusion
The analysis of acyl-CoAs by mass spectrometry is a powerful approach for investigating cellular metabolism. By carefully selecting the appropriate software and implementing a robust and well-controlled analytical workflow, researchers can obtain high-quality, reproducible data. This guide provides the foundational knowledge and a detailed protocol to empower researchers, scientists, and drug development professionals to confidently navigate the complexities of acyl-CoA analysis and unlock new insights into their critical roles in health and disease.
References
- 1. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Metabolomics and Lipidomics Software | Bruker [bruker.com]
- 11. MS Software | Bruker [bruker.com]
- 12. agilent.com [agilent.com]
- 13. agilent.com [agilent.com]
- 14. reddit.com [reddit.com]
- 15. Metabolomics Data Analysis Useful Resources | UMass Chan Metabolomics Core [umassmed.edu]
- 16. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Resources - BCF [bcf.technion.ac.il]
- 18. openms.de [openms.de]
- 19. MetaboAnalyst [metaboanalyst.ca]
Troubleshooting & Optimization
Technical Support Center: Improving the Stability of 3-oxohexacosapentaenoyl-CoA During Sample Preparation
Welcome to the technical support center for handling highly labile lipid molecules. This guide is designed for researchers, scientists, and drug development professionals who are working with 3-oxohexacosapentaenoyl-CoA, a critical but notoriously unstable intermediate in very-long-chain polyunsaturated fatty acid (VLC-PUFA) metabolism. Due to its unique structure, this molecule is susceptible to rapid degradation from multiple sources. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you maintain the integrity of your samples and ensure the accuracy of your experimental results.
Understanding the Challenge: The Inherent Instability of 3-oxohexacosapentaenoyl-CoA
3-oxohexacosapentaenoyl-CoA is an intermediate in the peroxisomal beta-oxidation pathway, particularly in the retroconversion of C24:6n-3 to docosahexaenoic acid (DHA, C22:6n-3).[1][2][3] Its stability is compromised by three key structural features:
-
A Polyunsaturated Acyl Chain: The presence of five double bonds makes the fatty acid chain highly susceptible to oxidation by free radicals in a self-propagating chain reaction known as lipid peroxidation.[4][5]
-
A Thioester Bond: The high-energy thioester linkage to Coenzyme A is prone to both chemical and enzymatic hydrolysis, which can be accelerated by non-optimal pH and temperature.[6][7]
-
A β-Keto Group: The "3-oxo" feature makes it a β-ketoacyl-CoA, a reactive intermediate that is a natural substrate for thiolase enzymes, which can cleave the molecule.[1][8]
Failure to control these degradation pathways can lead to low analyte recovery, high variability, and the generation of confounding artifacts. This guide will equip you with the strategies to mitigate these risks.
References
- 1. Identification of the peroxisomal beta-oxidation enzymes involved in the biosynthesis of docosahexaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Identification of the peroxisomal beta-oxidation enzymes involved in the biosynthesis of docosahexaenoic acid. | Semantic Scholar [semanticscholar.org]
- 3. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 4. twinwoodcattle.com [twinwoodcattle.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Beta oxidation - Wikipedia [en.wikipedia.org]
Technical Support Center: Overcoming Matrix Effects in 3-Oxohexacosapentaenoyl-CoA Mass Spectrometry Analysis
Welcome to the technical support center for the mass spectrometric analysis of 3-oxohexacosapentaenoyl-CoA. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for mitigating matrix effects in your experiments. As a very long-chain, polyunsaturated 3-oxo-fatty acyl-CoA, 3-oxohexacosapentaenoyl-CoA presents unique analytical challenges due to its low endogenous abundance, susceptibility to degradation, and the complexity of the biological matrices in which it is typically measured.
This resource is structured to provide not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions in your method development and troubleshooting efforts.
Understanding the Challenge: Matrix Effects in Acyl-CoA Analysis
Matrix effects are a significant hurdle in quantitative liquid chromatography-mass spectrometry (LC-MS) analysis, causing variability in ionization efficiency that can lead to inaccurate and irreproducible results.[1] This phenomenon arises from co-eluting compounds from the sample matrix that interfere with the ionization of the target analyte in the mass spectrometer's ion source. The consequences are typically observed as ion suppression (decreased analyte signal) or, less commonly, ion enhancement.
For a molecule like 3-oxohexacosapentaenoyl-CoA, the primary sources of matrix interference are often highly abundant lipids, such as phospholipids, from biological samples. These interfering species can compete with the analyte for ionization, alter the physical properties of the ESI droplets, or co-precipitate with the analyte, thereby reducing the number of target ions that reach the mass analyzer.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized in a question-and-answer format to directly address common issues encountered during the analysis of 3-oxohexacosapentaenoyl-CoA.
Question 1: I am observing a weak or no signal for my 3-oxohexacosapentaenoyl-CoA standard in the presence of my sample matrix, but the signal is strong when I inject the standard alone. What is the likely cause?
Answer: This is a classic presentation of ion suppression . The components of your biological matrix are interfering with the ionization of your analyte. Here’s a systematic approach to troubleshoot and mitigate this issue:
Initial Diagnosis:
-
Post-Column Infusion Experiment: To confirm that ion suppression is occurring at the retention time of your analyte, a post-column infusion experiment is invaluable. This involves continuously infusing a standard solution of 3-oxohexacosapentaenoyl-CoA into the LC eluent post-column while injecting a blank, extracted matrix sample. A dip in the baseline signal at the expected retention time of your analyte provides a qualitative confirmation of ion suppression.
Mitigation Strategies:
-
Improve Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before they reach the mass spectrometer.[1]
-
Protein Precipitation (PPT): While a simple and common first step, PPT alone is often insufficient for removing phospholipids, a major cause of ion suppression.
-
Liquid-Liquid Extraction (LLE): LLE can offer better selectivity than PPT. A two-step LLE, first with a nonpolar solvent like hexane to remove highly hydrophobic lipids, followed by extraction of the aqueous layer with a more polar solvent like ethyl acetate, can be effective.
-
Solid-Phase Extraction (SPE): This is a highly recommended technique for cleaning up complex samples. Mixed-mode SPE cartridges that combine reversed-phase and ion-exchange properties can effectively remove both phospholipids and other interfering substances, while retaining and concentrating your acyl-CoA analyte.
-
-
Chromatographic Optimization:
-
Increase Chromatographic Resolution: Aim to chromatographically separate 3-oxohexacosapentaenoyl-CoA from the regions of significant ion suppression. Adjusting the gradient profile of your reverse-phase LC method can shift the elution of your analyte away from co-eluting matrix components. The retention time of acyl-CoAs generally increases with the length of the fatty acid chain and decreases with the number of double bonds.[2]
-
Use of Smaller Particle Size Columns: Employing columns with smaller particle sizes (e.g., sub-2 µm) can enhance peak resolution and separation efficiency.
-
-
Sample Dilution: If your assay has sufficient sensitivity, diluting the sample extract can reduce the concentration of interfering matrix components, thereby lessening their impact on ionization.[1]
Question 2: My results for 3-oxohexacosapentaenoyl-CoA quantification are highly variable between replicate injections and different sample preparations. How can I improve precision and accuracy?
Answer: High variability is often a direct consequence of uncompensated matrix effects and potential analyte degradation. The key to achieving robust and reproducible quantification lies in the use of an appropriate internal standard and meticulous sample handling.
The Critical Role of the Internal Standard:
An ideal internal standard (IS) should mimic the analytical behavior of the analyte as closely as possible, including its extraction recovery, chromatographic retention, and ionization response. For the quantification of 3-oxohexacosapentaenoyl-CoA, the following are recommended options:
-
Stable Isotope-Labeled (SIL) Internal Standard: A SIL version of 3-oxohexacosapentaenoyl-CoA (e.g., ¹³C- or ²H-labeled) is the gold standard. It will co-elute with the analyte and experience the same degree of ion suppression, allowing for accurate correction.
-
Odd-Chain Acyl-CoA: If a SIL standard is unavailable, a structurally similar odd-chain acyl-CoA (e.g., C17:0-CoA or C19:0-CoA) can be a suitable alternative. These are not naturally present in most biological systems and will have similar extraction and chromatographic properties to your analyte.
Workflow for Using an Internal Standard:
The internal standard should be added to the sample at the very beginning of the sample preparation process to account for analyte losses during extraction and cleanup steps.
Caption: Workflow for internal standard addition.
Minimizing Analyte Degradation:
The polyunsaturated nature of 3-oxohexacosapentaenoyl-CoA makes it susceptible to oxidation.
-
Maintain Low Temperatures: Keep samples on ice or at 4°C throughout the entire sample preparation process.
-
Use Antioxidants: Consider adding an antioxidant like butylated hydroxytoluene (BHT) to your extraction solvents.
-
Prompt Analysis: Analyze samples as quickly as possible after preparation. If storage is necessary, store extracts at -80°C under an inert atmosphere (e.g., nitrogen or argon).
Question 3: I am developing a new LC-MS/MS method for 3-oxohexacosapentaenoyl-CoA. What are the recommended starting points for sample preparation and LC-MS parameters?
Answer: A robust method for a very long-chain polyunsaturated acyl-CoA requires careful optimization of each step. Here is a recommended starting protocol that can be adapted to your specific instrumentation and sample type.
Recommended Sample Preparation Protocol:
This protocol is a general guideline and should be optimized for your specific tissue or cell type.
-
Metabolic Quenching: For tissue samples, immediately freeze-clamp the tissue in liquid nitrogen to halt all enzymatic activity.
-
Homogenization: Homogenize the frozen tissue (e.g., 50 mg) in an ice-cold acidic buffer (e.g., 100 mM KH₂PO₄, pH 4.9) to precipitate proteins and stabilize the acyl-CoAs.
-
Internal Standard Spiking: Add your chosen internal standard to the homogenate.
-
Extraction: Perform a liquid-liquid extraction with a mixture of isopropanol and acetonitrile.
-
Purification: For cleaner samples, pass the extract through a mixed-mode solid-phase extraction (SPE) cartridge.
-
Concentration and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the sample in the initial mobile phase.
Table 1: Comparison of Sample Preparation Techniques
| Technique | Pros | Cons |
| Protein Precipitation (PPT) | Simple, fast | Inefficient removal of phospholipids |
| Liquid-Liquid Extraction (LLE) | Better selectivity than PPT | Can be labor-intensive, potential for emulsions |
| Solid-Phase Extraction (SPE) | High selectivity, can concentrate analyte | Requires method development, can be more costly |
Starting LC-MS/MS Parameters:
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid or an ion-pairing agent like dimethylbutylamine (DMBA) in an ammonium acetate buffer.[3]
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid.
-
Gradient: A shallow gradient starting with a low percentage of mobile phase B and gradually increasing to elute the highly hydrophobic 3-oxohexacosapentaenoyl-CoA.
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Acyl-CoAs exhibit a characteristic neutral loss of 507 Da in positive ion mode, corresponding to the fragmentation of the phosphoadenosine diphosphate moiety.
-
Precursor Ion (Q1): [M+H]⁺ of 3-oxohexacosapentaenoyl-CoA.
-
Product Ion (Q3): The fragment ion resulting from the neutral loss of 507 Da. A second, confirmatory transition can also be monitored.
-
-
References
- 1. Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Technical Support Center: Chromatographic Resolution of Isomeric Acyl-CoAs
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the chromatographic resolution of isomeric acyl-CoAs. As a Senior Application Scientist, I understand the critical importance of accurately distinguishing between these closely related molecules in your metabolic research and drug development workflows. This guide is designed to provide you with practical, field-proven insights and troubleshooting strategies to overcome the challenges associated with separating isomeric acyl-CoAs.
Acyl-Coenzyme A (acyl-CoA) thioesters are central intermediates in cellular metabolism. Distinguishing between their isomeric forms is crucial for a complete understanding of metabolic pathways.[1][2][3] However, their structural similarity presents a significant analytical challenge. This guide will equip you with the knowledge to develop robust and reliable chromatographic methods for their resolution.
Troubleshooting Guide: Common Issues in Isomeric Acyl-CoA Separations
This section addresses specific problems you may encounter during your experiments, providing explanations for their causes and actionable solutions.
1. Poor Peak Resolution Between Isomers
-
Symptom: Co-elution or significant overlap of isomeric acyl-CoA peaks.
-
Potential Causes & Solutions:
-
Inadequate Stationary Phase Selectivity: The column chemistry may not be suitable for resolving the subtle structural differences between your isomers.
-
Solution: Switch to a column with a different stationary phase. For example, if a standard C18 column fails to resolve n-butyryl-CoA and isobutyryl-CoA, consider a column with a different chemistry, such as one with a polar-embedded or phenyl-hexyl phase, which can offer different selectivity.
-
-
Suboptimal Mobile Phase Composition: The mobile phase composition plays a critical role in analyte retention and selectivity.
-
Solution: Methodically adjust the mobile phase. This can include changing the organic modifier (e.g., from acetonitrile to methanol), altering the pH, or introducing an ion-pairing reagent. Ion-pairing reagents, in particular, have been successfully used to separate isomers like methylmalonyl- and succinyl-CoA.[2][4]
-
-
Gradient Slope is Too Steep: A rapid gradient may not provide sufficient time for the separation of closely eluting isomers.
-
Solution: Decrease the gradient slope (i.e., make the gradient longer and more shallow). This increases the residence time of the analytes on the column, allowing for better separation.
-
-
2. Peak Tailing
-
Symptom: Asymmetrical peaks with a "tail" extending from the back of the peak.
-
Potential Causes & Solutions:
-
Secondary Interactions with the Stationary Phase: Residual silanol groups on the silica backbone of the stationary phase can interact with the polar acyl-CoA molecules, causing peak tailing.
-
Solution: Add a small amount of an acidic modifier, such as formic acid or acetic acid (0.1-2.0%), to the mobile phase to suppress the ionization of silanol groups. For basic compounds, a low pH is often beneficial for symmetrical peaks.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.[5]
-
Solution: Dilute your sample and reinject.
-
-
Column Contamination or Degradation: Buildup of matrix components or degradation of the stationary phase can lead to poor peak shape.
-
Solution: Flush the column with a strong solvent or, if the problem persists, replace the column.[6]
-
-
3. Low Sensitivity / Poor Peak Intensity
-
Symptom: Acyl-CoA peaks are small or not detectable.
-
Potential Causes & Solutions:
-
Ion Suppression in Mass Spectrometry: Co-eluting matrix components can interfere with the ionization of your analytes in the mass spectrometer source.[7]
-
Solution: Improve chromatographic separation to move the acyl-CoA peaks away from interfering compounds. Also, optimize your sample preparation to remove as much of the matrix as possible.
-
-
Analyte Instability: Acyl-CoAs can be unstable in aqueous solutions.[7]
-
Solution: Keep samples cold and analyze them as quickly as possible after preparation. Ensure the reconstitution solution is appropriate; for instance, an ammonium acetate buffered solvent at neutral pH can improve the stability of many acyl-CoAs.[8]
-
-
Suboptimal MS Parameters: The mass spectrometer settings may not be optimized for your specific acyl-CoAs.
-
Solution: Perform a thorough optimization of MS parameters, including collision energy and fragmentor voltage, for each acyl-CoA of interest.
-
-
4. Sample Carryover
-
Symptom: Peaks from a previous injection appear in subsequent blank injections.
-
Potential Causes & Solutions:
-
Adsorption to System Components: Acyl-CoAs can be "sticky" and adsorb to surfaces in the autosampler, tubing, or column.
-
Solution: Implement a robust needle wash protocol in your autosampler method, using a strong solvent. If carryover persists, consider flushing the entire LC system.
-
-
Insufficient Column Washing: The column may not be adequately cleaned between runs.
-
Solution: Extend the high-organic wash step at the end of your gradient to ensure all analytes are eluted from the column.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best type of chromatography for separating isomeric acyl-CoAs?
A1: Reversed-phase high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) are the most widely used and effective techniques.[1][3][4] UPLC offers higher resolution and sensitivity compared to traditional HPLC.[1][3]
Q2: Which column should I choose for my separation?
A2: A C18 column is a good starting point for most acyl-CoA separations.[9][10] However, for challenging isomer separations, you may need to explore other stationary phase chemistries. The choice of column will depend on the specific isomers you are trying to resolve.
Q3: Are ion-pairing reagents necessary?
A3: Not always, but they can be very effective for separating certain isomers.[2][4] However, be aware that ion-pairing reagents can cause ion suppression in the mass spectrometer, particularly in positive ion mode.[2][4] If you use an ion-pairing reagent, you will need to carefully optimize your MS source conditions.
Q4: How can I confirm the identity of my separated isomers?
A4: The most definitive way to identify your isomers is by comparing their retention times and mass spectra to those of authentic standards. If standards are not available, high-resolution mass spectrometry can help confirm the elemental composition.[4]
Q5: What about separating enantiomeric acyl-CoAs?
A5: For enantiomers, which have identical physical properties in a non-chiral environment, you will need to use a chiral chromatography approach.[11][12] This can involve either a chiral stationary phase (CSP) or the use of a chiral derivatizing agent to create diastereomers that can be separated on a standard achiral column.[13]
Experimental Protocols
Protocol 1: General HPLC-MS/MS Method for Short-Chain Acyl-CoA Isomer Separation
This protocol provides a starting point for developing a method to separate short-chain acyl-CoA isomers, such as n-butyryl-CoA and isobutyryl-CoA.
1. Sample Preparation:
-
Extract acyl-CoAs from your biological matrix using a suitable method, such as protein precipitation with an organic solvent.[7]
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the sample in a solution that ensures stability, for example, 50% methanol/50% 50 mM ammonium acetate (pH 7).[7]
2. HPLC-MS/MS Conditions:
| Parameter | Setting |
| Column | C18 reversed-phase, e.g., 2.1 x 100 mm, 1.8 µm particle size |
| Mobile Phase A | 10 mM ammonium acetate in water, pH 7 |
| Mobile Phase B | Acetonitrile |
| Gradient | 5-95% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS Detection | ESI in positive ion mode |
| MS/MS Transition | Monitor the neutral loss of 507 Da from the precursor ion of each acyl-CoA.[14] |
3. Method Optimization:
-
Adjust the gradient slope to improve the resolution of your target isomers.
-
If co-elution persists, consider adding a low concentration of an ion-pairing reagent to the mobile phase.
Visualizations
Diagram 1: Method Development Workflow for Isomeric Acyl-CoA Separation
Caption: A logical workflow for developing a chromatographic method to separate isomeric acyl-CoAs.
References
- 1. Separation of isomeric short-chain acyl-CoAs in plant matrices using ultra-performance liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Separation of isomeric short-chain acyl-CoAs in plant matrices using ultra-performance liquid chromatography coupled with tandem mass spectrometry. | Sigma-Aldrich [merckmillipore.com]
- 4. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. silicycle.com [silicycle.com]
- 6. epruibiotech.com [epruibiotech.com]
- 7. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The analysis of acyl-coenzyme A derivatives by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aocs.org [aocs.org]
- 12. sygnaturediscovery.com [sygnaturediscovery.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of Very-Long-Chain Acyl-CoAs (VLC-ACoAs)
Welcome to the technical support center for the quantification of very-long-chain acyl-CoAs (VLC-ACoAs). This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of VLC-ACoA analysis. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common pitfalls and ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in VLC-ACoA quantification?
The quantification of VLC-ACoAs is susceptible to variability from several sources, primarily stemming from their inherent chemical instability and low abundance in biological matrices. Key factors include:
-
Sample Handling and Storage: VLC-ACoAs are prone to degradation through enzymatic activity and hydrolysis, especially at non-acidic pH and elevated temperatures.[1] Improper storage, such as repeated freeze-thaw cycles, can also compromise sample integrity.[1]
-
Extraction Efficiency: The efficiency of extracting these amphipathic molecules from complex biological samples can vary significantly depending on the chosen solvent system and protocol.
-
Ion Suppression in Mass Spectrometry: Co-eluting matrix components can interfere with the ionization of VLC-ACoAs in the mass spectrometer source, leading to underestimation of their true concentration.[2][3][4]
-
Lack of Appropriate Internal Standards: The use of unsuitable or poorly characterized internal standards can lead to inaccurate quantification.
Q2: Why is the choice of internal standard so critical for accurate VLC-ACoA quantification?
An ideal internal standard (IS) should mimic the physicochemical properties of the analyte of interest as closely as possible to compensate for variability in sample preparation and matrix effects. For VLC-ACoAs, a stable isotope-labeled (e.g., ¹³C or ²H) version of the target analyte is the gold standard. These standards co-elute with the endogenous analyte and experience similar ionization efficiency and suppression, allowing for accurate ratiometric quantification.[5][6] When a stable isotope-labeled standard is not available, a structurally similar homologous acyl-CoA with a different chain length (e.g., C17:0-CoA for even-chained VLC-ACoAs) can be used, though this is a less ideal approach.[7]
Q3: Should I use positive or negative ionization mode for LC-MS/MS analysis of VLC-ACoAs?
The choice between positive and negative ionization mode depends on the specific acyl-CoA species and the overall analytical method. Generally, acyl-CoAs can be detected in both modes.[8] Positive ion mode is often preferred for its sensitivity in detecting the protonated molecule [M+H]⁺.[7][9] However, some intermediates in CoA biosynthesis, like pantothenate, show greater sensitivity in negative mode.[8] It is advisable to empirically determine the optimal ionization mode for your specific analytes of interest during method development.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your VLC-ACoA quantification experiments.
Issue 1: Low or No Analyte Signal
Question: I am not detecting my VLC-ACoAs of interest, or the signal is much lower than expected. What could be the problem?
Answer: Low or no signal for VLC-ACoAs can be attributed to several factors throughout the analytical workflow. Here’s a systematic approach to troubleshooting this issue:
1. Analyte Degradation:
-
Plausible Cause: VLC-ACoAs are unstable. Enzymatic degradation by cellular thioesterases can occur rapidly after cell lysis. Chemical hydrolysis is also a concern, particularly at neutral or alkaline pH.[1]
-
Solution:
-
Work quickly and on ice during sample preparation to minimize enzymatic activity.
-
Use an acidic quenching solution (e.g., 10% trichloroacetic acid or 0.3 M perchloric acid) to precipitate proteins and inhibit enzyme activity.[1]
-
Maintain an acidic pH throughout the extraction and in the final sample solvent.[1]
-
2. Inefficient Extraction:
-
Plausible Cause: The extraction solvent may not be optimal for the lypophilic nature of VLC-ACoAs.
-
Solution:
-
Employ a robust protein precipitation and liquid-liquid or solid-phase extraction (SPE) protocol. A common approach involves initial protein precipitation with an organic solvent like methanol or acetonitrile, followed by further purification.[2]
-
Consider a two-phase extraction using a combination of polar and non-polar solvents to effectively partition the VLC-ACoAs.
-
3. Adsorption to Labware:
-
Plausible Cause: Acyl-CoAs, especially at low concentrations, can adsorb to plastic surfaces.[1]
-
Solution:
-
Whenever possible, use glass or low-binding microcentrifuge tubes and vials for sample processing and storage to minimize analyte loss.[1]
-
4. Suboptimal LC-MS/MS Conditions:
-
Plausible Cause: The chromatographic or mass spectrometric parameters may not be optimized for your specific analytes.
-
Solution:
-
Chromatography: Ensure your LC method provides adequate retention and separation of your VLC-ACoAs from other matrix components. A C18 reversed-phase column is commonly used.[8][9] Operating at a high pH (e.g., 10.5 with ammonium hydroxide) can improve peak shape and resolution for acyl-CoAs.[9]
-
Mass Spectrometry: Perform a thorough tuning of the mass spectrometer for your specific VLC-ACoA standards to determine the optimal precursor and product ions for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM).[8]
-
Experimental Workflow: Sample Preparation for VLC-ACoA Analysis
Caption: A generalized workflow for the extraction of VLC-ACoAs from biological samples.
Issue 2: Poor Reproducibility and High Variability
Question: My replicate injections show high variability in peak areas, and my overall results are not reproducible. What are the likely causes?
Answer: Poor reproducibility is a common and frustrating issue in quantitative analysis. For VLC-ACoAs, the root causes often lie in inconsistent sample preparation or matrix effects.
1. Inconsistent Sample Handling:
-
Plausible Cause: Minor variations in timing, temperature, or volumes during the extraction process can lead to significant differences in analyte recovery.
-
Solution:
-
Standardize your protocol meticulously. Use a checklist to ensure every step is performed consistently for all samples.
-
Automate liquid handling steps where possible to reduce human error.
-
2. Matrix Effects and Ion Suppression:
-
Plausible Cause: Co-eluting compounds from the biological matrix can suppress the ionization of your target VLC-ACoAs, leading to variable signal intensity.[3][4][10] The extent of suppression can vary between samples, causing poor reproducibility.
-
Solution:
-
Improve Chromatographic Separation: A well-resolved chromatographic peak is less likely to suffer from ion suppression.[2] Increase the gradient length or modify the mobile phase composition to better separate your analyte from interfering matrix components.
-
Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components and thereby lessen ion suppression.[11]
-
Use a Robust Internal Standard: As mentioned in the FAQs, a stable isotope-labeled internal standard is the most effective way to correct for variable matrix effects.[5][6]
-
Troubleshooting Logic for High Variability
Caption: A decision tree to troubleshoot high variability in VLC-ACoA quantification.
Issue 3: Inaccurate Quantification and Isotopic Interference
Question: My quantitative results seem inaccurate, and I suspect there might be interference. How can I confirm and address this?
Answer: Inaccurate quantification can arise from several sources, including improper calibration and spectral interferences.
1. Calibration Curve Issues:
-
Plausible Cause: The calibration curve may not be linear over the concentration range of your samples, or the matrix of the standards may not match that of the samples.
-
Solution:
-
Prepare calibration standards in a matrix that closely mimics your biological samples to account for matrix effects.
-
Evaluate the linearity of your calibration curve and use appropriate weighting (e.g., 1/x) if heteroscedasticity is observed.[8]
-
Ensure the concentration range of your calibration standards brackets the expected concentrations in your samples.
-
2. Isotopic Interference:
-
Plausible Cause: In complex mixtures of acyl-CoAs, the isotopic peaks of a shorter, more abundant acyl-CoA can interfere with the signal of a longer, less abundant one. For example, the [M+2] isotope peak of C18:1-CoA can contribute to the signal of C18:0-CoA.[12]
-
Solution:
-
Chromatographic Resolution: The most effective solution is to achieve baseline separation of the interfering acyl-CoA species through optimized liquid chromatography.[12]
-
Correction Calculation: If chromatographic separation is incomplete, you can calculate and subtract the contribution of the interfering isotopic peak. This requires careful measurement of the isotopic distribution of the interfering standard.[12]
-
Table 1: Comparison of Extraction Methods for VLC-ACoAs
| Extraction Method | Pros | Cons |
| Protein Precipitation (PPT) | Simple, fast | May result in significant ion suppression due to residual matrix components |
| Liquid-Liquid Extraction (LLE) | Good for removing salts and polar interferences | Can be labor-intensive, requires solvent optimization |
| Solid-Phase Extraction (SPE) | Provides cleaner extracts, reduces matrix effects | Can be time-consuming, requires method development for optimal recovery |
References
- 1. benchchem.com [benchchem.com]
- 2. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ion suppression effects in liquid chromatography-electrospray-ionisation transport-region collision induced dissociation mass spectrometry with different serum extraction methods for systematic toxicological analysis with mass spectra libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Strategies for Correcting Very Long Chain Acyl-CoA Dehydrogenase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing 3-Oxohexacosapentaenoyl-CoA Extraction from Mitochondria
Welcome to the technical support center for the optimization of 3-oxohexacosapentaenoyl-CoA extraction from mitochondria. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating and analyzing this specific very-long-chain acyl-CoA. Here, we will address common challenges and provide in-depth, evidence-based solutions to enhance the efficiency and reproducibility of your experiments.
Understanding the Context: The Significance of 3-Oxohexacosapentaenoyl-CoA
3-Oxohexacosapentaenoyl-CoA is a critical intermediate in the mitochondrial beta-oxidation of hexacosapentaenoic acid (C26:5), a very-long-chain fatty acid (VLCFA).[1][2] The metabolism of VLCFAs is exclusively initiated in peroxisomes, with subsequent chain-shortened acyl-CoAs being further oxidized in mitochondria.[3] The accurate measurement of mitochondrial intermediates like 3-oxohexacosapentaenoyl-CoA is vital for understanding cellular bioenergetics, lipid metabolism, and the pathophysiology of various metabolic disorders.[1]
The beta-oxidation spiral involves a sequence of four enzymatic reactions: dehydrogenation, hydration, oxidation, and thiolysis.[4][5][6] 3-Oxohexacosapentaenoyl-CoA is the product of the third step, the oxidation of its corresponding 3-hydroxyacyl-CoA precursor.[3][4]
Frequently Asked Questions (FAQs)
Q1: My final extract shows low or undetectable levels of 3-oxohexacosapentaenoyl-CoA. What are the most likely causes?
A1: This is a common issue stemming from several potential factors:
-
Suboptimal Mitochondrial Isolation: The quality and purity of your mitochondrial preparation are paramount. Contamination with other organelles or cytosolic components can interfere with downstream analysis.[7][8]
-
Analyte Instability: Acyl-CoA esters, particularly long-chain and polyunsaturated variants, are susceptible to both chemical and enzymatic degradation.[9][10]
-
Inefficient Extraction: The choice of extraction solvent and methodology may not be optimal for a very-long-chain, polyunsaturated acyl-CoA.
-
Low Cellular Abundance: As a metabolic intermediate, the endogenous concentration of 3-oxohexacosapentaenoyl-CoA may be inherently low.
Q2: How can I improve the yield and purity of my mitochondrial isolation?
A2: A robust mitochondrial isolation protocol is the foundation of a successful experiment. Consider the following:
-
Start with Fresh Samples: Whenever possible, use fresh tissue or cells to minimize degradation of mitochondria and their contents.[11]
-
Optimize Homogenization: Use a Dounce homogenizer with a loose-fitting pestle for initial cell disruption, followed by a tight-fitting pestle.[8][12] The number of strokes should be optimized to maximize cell lysis while minimizing mitochondrial damage.[13]
-
Differential Centrifugation: Carefully perform low-speed spins to remove nuclei and cell debris, followed by a high-speed spin to pellet the mitochondria.[7][8][13]
-
Washing the Pellet: Gently wash the mitochondrial pellet with an appropriate isolation buffer to remove contaminants.[7][14] Be mindful not to be too harsh, as this can damage the mitochondria.
Q3: What is the best method for quantifying 3-oxohexacosapentaenoyl-CoA in my extract?
A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoAs.[15][16][17][18][19] This technique allows for the precise identification and measurement of your target molecule, even in complex biological matrices.[9] The use of a stable isotope-labeled internal standard is highly recommended for accurate quantification.[10][20][21]
Troubleshooting Guide
Problem 1: Poor Mitochondrial Integrity and Function
Symptoms:
-
Low respiratory control ratio (RCR) in functional assays.
-
Visible mitochondrial swelling upon isolation.
-
Contamination with other organelles (e.g., lysosomes, peroxisomes) confirmed by western blotting.[8]
Root Causes & Solutions:
| Cause | Explanation | Solution |
| Overly Harsh Homogenization | Excessive mechanical stress can rupture mitochondrial membranes.[7] | Reduce the number of strokes or the speed of the homogenizer pestle. Consider using a nitrogen cavitation bomb for a gentler homogenization.[14] |
| Inappropriate Buffer Composition | The osmolarity and pH of the isolation buffer are critical for maintaining mitochondrial integrity. | Use a sucrose- or mannitol-based isotonic buffer.[8][22] Ensure the buffer is kept ice-cold throughout the procedure. |
| Contamination | Incomplete separation of mitochondria from other cellular components. | Incorporate a Percoll gradient centrifugation step for higher purity.[23] Gently overlay the crude mitochondrial suspension on the gradient and centrifuge as per established protocols. |
Problem 2: Low Yield of 3-Oxohexacosapentaenoyl-CoA in the Final Extract
Symptoms:
-
Low signal-to-noise ratio in LC-MS/MS analysis.
-
Quantified amounts are below the expected physiological range.
Root Causes & Solutions:
| Cause | Explanation | Solution |
| Enzymatic Degradation | Acyl-CoA hydrolases present in the sample can degrade the target analyte. | Work quickly and keep samples on ice at all times.[10] Consider adding hydrolase inhibitors to the extraction buffer, though their efficacy for all relevant enzymes is not guaranteed. |
| Chemical Instability | The thioester bond of acyl-CoAs is susceptible to hydrolysis, especially at non-neutral pH. | Maintain a slightly acidic pH (around 4.9-6.7) during extraction.[24][25] Avoid prolonged exposure to harsh chemicals or high temperatures. |
| Inefficient Extraction Solvent | The polarity of the extraction solvent may not be suitable for a very-long-chain acyl-CoA. | A two-phase extraction using a mixture of acetonitrile, isopropanol, and an acidic aqueous buffer has proven effective for a broad range of acyl-CoAs.[24][25] Solid-phase extraction (SPE) can also be used to concentrate the acyl-CoAs and remove interfering substances.[15][17][26] |
| Analyte Adsorption | Acyl-CoAs can adsorb to plasticware, leading to sample loss. | Use low-adhesion polypropylene tubes and pipette tips. |
Problem 3: Variability and Poor Reproducibility in Quantification
Symptoms:
-
High coefficient of variation (CV) between technical or biological replicates.
-
Inconsistent results across different experimental batches.
Root Causes & Solutions:
| Cause | Explanation | Solution |
| Inconsistent Sample Handling | Minor variations in timing, temperature, or technique can introduce significant variability. | Standardize every step of the protocol, from sample collection to final analysis. Use a checklist to ensure consistency. |
| Lack of an Appropriate Internal Standard | Without an internal standard, it is difficult to correct for sample loss during extraction and instrumental variability.[10][27] | Synthesize or purchase a stable isotope-labeled version of 3-oxohexacosapentaenoyl-CoA or a closely related very-long-chain acyl-CoA to use as an internal standard.[21] Add the internal standard at the very beginning of the extraction process. |
| Matrix Effects in LC-MS/MS | Co-eluting compounds from the biological matrix can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.[9] | Optimize the chromatographic separation to resolve the analyte from interfering compounds.[15][16][17] Perform a matrix effect study by comparing the analyte response in a pure solvent versus the biological matrix. |
Experimental Workflows and Protocols
Workflow for Optimizing Extraction
Caption: Workflow for the extraction and analysis of 3-oxohexacosapentaenoyl-CoA.
Protocol 1: High-Purity Mitochondrial Isolation
-
Homogenization:
-
Start with approximately 1-2 grams of fresh tissue or a pellet of cultured cells.
-
Wash the tissue/cells with ice-cold mitochondrial isolation buffer (e.g., 220 mM mannitol, 70 mM sucrose, 2 mM HEPES, 1 mM EGTA, pH 7.4).[8]
-
Mince the tissue thoroughly and homogenize in 10 volumes of isolation buffer using a Dounce homogenizer.[13] Perform 5-7 gentle strokes with the loose pestle, followed by 5-7 strokes with the tight pestle.
-
-
Differential Centrifugation:
-
Washing:
-
Final Pellet:
-
Resuspend the final mitochondrial pellet in a minimal volume of a suitable buffer for storage or immediate use. Determine the protein concentration using a standard assay (e.g., BCA).
-
Protocol 2: Acyl-CoA Extraction
-
Lysis and Quenching:
-
To a known amount of mitochondrial protein (e.g., 1 mg), add the internal standard.
-
Immediately add 1 mL of a cold (-20°C) extraction solvent, such as a 2:2:1 mixture of acetonitrile:methanol:water or a solution of 100 mM KH2PO4 (pH 4.9) with 2-propanol.[19][25]
-
Vortex vigorously for 1 minute to lyse the mitochondria and quench enzymatic activity.
-
-
Phase Separation:
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the protein and other debris.
-
Carefully collect the supernatant containing the acyl-CoAs.
-
-
Solid-Phase Extraction (Optional but Recommended):
-
Condition a C18 SPE cartridge according to the manufacturer's instructions.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with a low-organic solvent to remove polar impurities.
-
Elute the acyl-CoAs with a high-organic solvent (e.g., acetonitrile or methanol).
-
-
Sample Preparation for LC-MS/MS:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a small, known volume of the initial mobile phase for LC-MS/MS analysis.
-
Visualization of Key Concepts
Mitochondrial Beta-Oxidation Pathway
References
- 1. adrenoleukodystrophy.info [adrenoleukodystrophy.info]
- 2. academic.oup.com [academic.oup.com]
- 3. SMPDB [smpdb.ca]
- 4. Beta oxidation - Wikipedia [en.wikipedia.org]
- 5. aocs.org [aocs.org]
- 6. Reactome | Mitochondrial Fatty Acid Beta-Oxidation [reactome.org]
- 7. agilent.com [agilent.com]
- 8. Mitochondrial Metabolomics Using High-Resolution Fourier-Transform Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Integrated Analysis of Acetyl-CoA and Histone Modification via Mass Spectrometry to Investigate Metabolically Driven Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Troubleshooting Mitochondrial Function Assays: Common Issues and Practical Solutions [elabscience.com]
- 12. Protocol for mitochondrial isolation and sub-cellular localization assay for mitochondrial proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Isolation of mitochondria from cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rapid isolation of respiring skeletal muscle mitochondria using nitrogen cavitation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 17. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. drexel.edu [drexel.edu]
- 24. researchgate.net [researchgate.net]
- 25. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Isolation and quantitation of long-chain acyl-coenzyme A esters in brain tissue by solid-phase extraction. | Semantic Scholar [semanticscholar.org]
- 27. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
Technical Support Center: Stabilizing 3-oxohexacosapentaenoyl-CoA
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the handling and storage of 3-oxohexacosapentaenoyl-CoA. Given its unique structure as a polyunsaturated very-long-chain acyl-CoA, this molecule is exceptionally susceptible to degradation, which can compromise experimental outcomes. This document is designed to provide you with the foundational knowledge and practical protocols to ensure the integrity of your samples.
Part 1: Fundamental Principles of 3-oxohexacosapentaenoyl-CoA Instability
Understanding the inherent chemical vulnerabilities of 3-oxohexacosapentaenoyl-CoA is the first step toward preventing its degradation. The molecule possesses three primary weak points, each susceptible to a different degradation pathway.
-
The Polyunsaturated Acyl Chain (Oxidation): The hexacosapentaenoyl chain contains five double bonds, making it highly prone to lipid peroxidation.[1] This process is a self-propagating chain reaction initiated by free radicals and accelerated by oxygen, light, and transition metals.[1][2]
-
The Thioester Bond (Hydrolysis): The thioester bond linking the fatty acyl chain to Coenzyme A is energetically activated and susceptible to hydrolysis, which cleaves the molecule into the free fatty acid and Coenzyme A.[3][4] This reaction is significantly promoted by alkaline pH (>7.0) and can also occur under strongly acidic conditions (<4.0).[3]
-
The Coenzyme A Thiol Group (Oxidation): The free thiol (-SH) group on the Coenzyme A moiety can be oxidized, leading to the formation of CoA disulfides and other species that can interfere with biological assays and analytical measurements.[3]
The following diagram illustrates these points of vulnerability.
Caption: Key degradation pathways for 3-oxohexacosapentaenoyl-CoA.
Part 2: Frequently Asked Questions (FAQs)
This section addresses common questions about the day-to-day handling and storage of 3-oxohexacosapentaenoyl-CoA.
Q1: What are the optimal conditions for long-term storage of my samples?
A1: For long-term stability, samples should be stored as a dry pellet or lyophilized powder at -80°C under an inert atmosphere (e.g., argon or nitrogen).[1][3] This combination minimizes all three degradation pathways: the low temperature slows chemical reactions, the dry format prevents hydrolysis, and the inert atmosphere protects against oxidation. If storing in solution is unavoidable, use a non-aqueous solvent like methanol, aliquot into single-use volumes, and store at -80°C.[5] Avoid repeated freeze-thaw cycles as they introduce moisture and accelerate degradation.[6]
Q2: I need to prepare a working stock solution. What solvent should I use and what precautions should I take?
A2: Methanol is the recommended solvent for reconstituting dry samples as it provides the best stability compared to aqueous solutions.[5] If an aqueous buffer is required for your experiment, it should be slightly acidic (pH 4.0-6.8) to minimize thioester hydrolysis.[3] Always use high-purity, de-gassed solvents to remove dissolved oxygen.[1] Prepare working solutions immediately before use and keep them on ice at all times.[1]
Q3: Can I add anything to my buffers to improve stability?
A3: Yes, supplementing your buffers can significantly enhance stability.
-
Antioxidants: To prevent lipid peroxidation, add a synthetic antioxidant like butylated hydroxytoluene (BHT) at a final concentration of 50-100 µM.[1]
-
Chelating Agents: To sequester transition metals that catalyze oxidation, add ethylenediaminetetraacetic acid (EDTA) at a final concentration of 0.5-1 mM.[1]
-
Reducing Agents: To protect the CoA thiol group, a reducing agent like dithiothreitol (DTT) can be included, but its compatibility with your downstream application must be verified.[3]
Q4: How should I handle samples extracted from biological matrices (cells, tissues)?
A4: Biological samples contain acyl-CoA thioesterases (ACOTs), which are enzymes that rapidly hydrolyze the thioester bond.[3][7][8] To prevent this, enzymatic activity must be quenched immediately upon sample collection. This is best achieved by homogenizing the tissue or cells in an ice-cold, acidic buffer (e.g., 100 mM KH₂PO₄, pH 4.9) or with an organic solvent like methanol or isopropanol/acetonitrile to precipitate and denature proteins.[3][9] All subsequent steps should be performed at 4°C (on ice) to minimize both enzymatic and chemical degradation.[3]
| Parameter | Recommendation | Rationale |
| Long-Term Storage Temp. | -80°C | Minimizes all chemical degradation pathways.[1][3] |
| Storage Format | Dry pellet under inert gas | Prevents hydrolysis and oxidation.[1] |
| Reconstitution Solvent | High-purity Methanol | Provides superior stability over aqueous solutions.[5] |
| Aqueous Buffer pH | 4.0 - 6.8 | The thioester bond is most stable in this range.[3] |
| Additives | Antioxidants (BHT), Chelators (EDTA) | Inhibit lipid peroxidation and metal-catalyzed oxidation.[1] |
| Handling Temperature | On Ice (4°C) | Slows the rate of all degradation reactions.[1] |
Part 3: Troubleshooting Guide
This guide addresses specific issues users may encounter during their experiments.
Caption: Troubleshooting workflow for experiments using 3-oxohexacosapentaenoyl-CoA.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent results in enzyme assays | PUFA-CoA Degradation: Stock or working solutions have oxidized or hydrolyzed. | Ensure stock solutions are fresh and have been stored properly at -80°C under an inert atmosphere.[1] Prepare working solutions immediately before use and keep on ice.[1] Consider adding an antioxidant like BHT to your assay buffer.[1] |
| Inaccurate Pipetting: The amphipathic nature of acyl-CoAs can make pipetting difficult. | Use low-retention pipette tips to ensure complete transfer of the material. Verify pipette calibration. | |
| Low signal or multiple peaks in LC-MS analysis | Analyte Degradation: The sample has degraded during storage or sample preparation. | Review your handling procedure against best practices. The appearance of new peaks may correspond to the free fatty acid and Coenzyme A.[6] Reconstitute samples in methanol for autosampler stability.[3][5] |
| Ion Suppression: Components from the biological matrix are co-eluting and interfering with the ionization of your analyte. | Implement a more robust sample cleanup procedure, such as solid-phase extraction (SPE).[9] Optimize the chromatographic gradient to better separate the analyte from matrix components.[9] | |
| Low recovery after extraction from a biological matrix | Enzymatic Degradation: Endogenous acyl-CoA thioesterases were not properly inactivated. | Ensure rapid and thorough homogenization in an ice-cold, acidic buffer (pH ~4.9) or organic solvent to denature enzymes immediately.[3] Work as quickly as possible, keeping samples on ice at all times.[3] |
| Inefficient Extraction: The chosen solvent system is not optimal for this very-long-chain acyl-CoA. | Ensure the solvent-to-sample ratio is sufficient for thorough extraction. Consider a proven solvent combination for acyl-CoAs, such as isopropanol/acetonitrile in a buffered aqueous solution.[9] |
Part 4: Key Experimental Protocols
Protocol 4.1: Recommended Procedure for Aliquoting and Storage
This protocol describes the best practice for preparing single-use aliquots from a bulk solid sample to ensure long-term stability.
-
Preparation: Perform all steps in a controlled environment with low humidity. If possible, work in a glove box under an inert atmosphere (argon or nitrogen).
-
Pre-chill: Pre-chill all tubes, spatulas, and racks on dry ice.
-
Weighing: Tare a pre-chilled, amber-colored microcentrifuge tube. Quickly weigh the desired amount of solid 3-oxohexacosapentaenoyl-CoA and record the exact weight.
-
Solubilization: Add the appropriate volume of ice-cold, de-gassed, antioxidant-spiked methanol to achieve the desired stock concentration. Vortex briefly until fully dissolved, keeping the tube on ice as much as possible.
-
Aliquoting: Immediately dispense the solution into single-use, pre-chilled amber microcentrifuge tubes.
-
Inert Gas Purge: Gently flush the headspace of each aliquot tube with argon or nitrogen for 5-10 seconds.
-
Storage: Immediately cap the tubes, snap-freeze in liquid nitrogen, and transfer to -80°C for long-term storage.[1]
Protocol 4.2: Assessing Sample Integrity via LC-MS
This protocol provides a general workflow to check for degradation products. Method parameters will need to be optimized for your specific instrument.
-
Sample Preparation: Thaw a single aliquot of your stock solution on ice. Dilute it to a final concentration of ~500 nM using a solution of 50% methanol / 50% water containing 0.1% formic acid.
-
Chromatography:
-
Column: C18 reverse-phase column suitable for lipid analysis.
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile/Isopropanol (1:1) + 0.1% Formic Acid
-
Gradient: Run a suitable gradient from ~40% B to 98% B to elute the acyl-CoA and potential degradation products.
-
-
Mass Spectrometry:
-
Mode: Positive Ion Electrospray Ionization (ESI+).
-
Analysis: Use Selected Ion Monitoring (SIM) or tandem MS (MRM) to look for the m/z of the intact parent molecule as well as the predicted m/z of the corresponding free fatty acid.
-
-
Data Interpretation: A pure sample will show a single, sharp chromatographic peak corresponding to the intact 3-oxohexacosapentaenoyl-CoA. The presence of a significant peak at the m/z of the free fatty acid is a clear indicator of thioester hydrolysis. A broad peak or multiple small peaks may indicate oxidation.
References
- 1. benchchem.com [benchchem.com]
- 2. Antioxidant Mechanisms in Lipid Oxidation Prevention - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Thioesterase enzyme families: Functions, structures, and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Calibration curve issues for absolute quantification of 3-oxohexacosapentaenoyl-CoA
Welcome to the technical support center for the absolute quantification of 3-oxohexacosapentaenoyl-CoA. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during LC-MS/MS analysis, with a focus on calibration curve development. As Senior Application Scientists, we have compiled this resource based on established best practices and field-proven insights to ensure the scientific integrity and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: My calibration curve for 3-oxohexacosapentaenoyl-CoA is non-linear. What are the potential causes and how can I fix it?
A1: Non-linearity in LC-MS calibration curves is a frequent challenge, especially for complex lipids like acyl-CoAs.[1][2][3] The primary causes often relate to the analytical method or the inherent chemistry of the analyte.
Common Causes & Solutions:
| Potential Cause | Scientific Rationale | Troubleshooting Steps |
| Ion Source Saturation | At high concentrations, the electrospray ionization (ESI) source can become saturated, meaning the efficiency of ion generation no longer increases proportionally with analyte concentration.[4] | 1. Extend the Calibration Range: Dilute your highest concentration standards to determine the upper limit of linearity. 2. Optimize Source Parameters: Adjust spray voltage, gas flow, and temperature to improve ionization efficiency. |
| Detector Saturation | The mass spectrometer's detector has a finite capacity to register ions. At very high analyte concentrations, the detector can be overwhelmed, leading to a plateau in the signal response.[3] | 1. Dilute Samples: If sample concentrations are at the high end of the curve, dilute them to fall within the linear range. 2. Check Instrument Manual: Consult your mass spectrometer's specifications for its linear dynamic range. |
| Matrix Effects | Co-eluting endogenous molecules from your sample matrix can suppress or enhance the ionization of your target analyte, causing a non-proportional response.[4][5] | 1. Improve Chromatographic Separation: Optimize your LC gradient to better separate 3-oxohexacosapentaenoyl-CoA from interfering matrix components. 2. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction.[1] 3. Prepare Matrix-Matched Calibrants: If a blank matrix is available, prepare your calibration standards in it to mimic the matrix effects seen in your samples.[5][6] |
| Analyte Degradation | Acyl-CoA thioesters are notoriously unstable and can degrade during sample preparation or in the autosampler, leading to inconsistent responses.[7][8] | 1. Maintain Acidic pH: Ensure all solutions are buffered to a slightly acidic pH (4.0-6.8) to minimize hydrolysis of the thioester bond.[8] 2. Keep Samples Cold: Perform all extraction steps on ice and maintain the autosampler at 4°C. Analyze samples as quickly as possible.[8] 3. Limit Freeze-Thaw Cycles: Aliquot samples before freezing to avoid repeated thawing and freezing. |
| Inappropriate Regression Model | Forcing a linear regression on data that is inherently non-linear (e.g., quadratic) will result in a poor fit and inaccurate quantification. | 1. Evaluate Different Models: Use your instrument software to test linear, quadratic (with 1/x or 1/x² weighting), and other regression models.[9] 2. Assess Residuals: Plot the residuals for each model. A good fit will show a random distribution of residuals around zero. |
Q2: I'm observing poor reproducibility and high variability between replicate injections of my calibration standards. What should I investigate?
A2: Poor reproducibility is often a sign of instability, either in the sample itself or in the LC-MS system.
Troubleshooting Workflow for Poor Reproducibility:
References
- 1. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations [annlabmed.org]
- 3. reddit.com [reddit.com]
- 4. 3.1. Linearity – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 5. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Integrated Analysis of Acetyl-CoA and Histone Modification via Mass Spectrometry to Investigate Metabolically Driven Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
Technical Support Center: Acyl-CoA Derivatization Method Refinement
Welcome to the technical support center for acyl-CoA analysis. As a Senior Application Scientist, I have designed this guide to address the nuanced challenges researchers, scientists, and drug development professionals face when refining derivatization methods. Acyl-Coenzyme A (acyl-CoA) thioesters are pivotal metabolic intermediates, but their analysis is complicated by their low abundance, inherent instability, and diverse physicochemical properties.[1][2] Derivatization is a powerful strategy to overcome these hurdles, but it introduces its own set of variables. This guide provides in-depth, experience-based answers to common questions and troubleshooting scenarios to enhance the robustness and reproducibility of your acyl-CoA analyses.
Part 1: Frequently Asked Questions (FAQs) on Acyl-CoA Derivatization
This section addresses foundational questions regarding the principles and selection of derivatization strategies.
Q1: Why is derivatization often necessary for the analysis of acyl-CoAs?
A1: Derivatization is a chemical modification of the analyte performed to enhance its analytical properties. For acyl-CoAs, this is crucial for several reasons:
-
Improved Ionization Efficiency: The complex, amphiphilic nature of acyl-CoAs, with a hydrophilic CoA moiety and a variable fatty acyl chain, can lead to poor ionization in mass spectrometry (MS), especially for short-chain species.[3] Derivatization can introduce a permanently charged or easily ionizable group, significantly boosting signal intensity.[4][5]
-
Enhanced Chromatographic Performance: The phosphate groups in the CoA moiety can cause poor peak shapes (tailing) in reversed-phase liquid chromatography (RPLC) due to interactions with the stationary phase.[6] Derivatization, such as through phosphate methylation, can neutralize these interactions, leading to sharper, more symmetrical peaks and better separation.[3]
-
Increased Analyte Stability: Certain acyl-CoAs, like malonyl-CoA, are notoriously unstable and prone to enzymatic or chemical degradation during sample preparation.[7][8] A rapid derivatization step can "lock" the molecule in a more stable form, preserving its integrity for analysis.
-
Enabling GC Analysis: Acyl-CoAs are non-volatile and cannot be directly analyzed by Gas Chromatography (GC). Derivatization is mandatory to create volatile derivatives suitable for GC-MS analysis, which is a common technique for short-chain acyl-CoAs like propionyl-CoA and succinyl-CoA.[9]
Q2: What are the most common derivatization strategies for acyl-CoA analysis by LC-MS and GC-MS?
A2: The strategy depends heavily on the analytical platform (LC-MS vs. GC-MS) and the specific acyl-CoAs of interest.
-
For LC-MS/MS: The goal is typically to improve ionization and chromatography. A leading strategy is phosphate methylation , which targets the phosphate groups of the CoA moiety. This approach improves peak shape, reduces analyte loss on surfaces, and provides good chromatographic coverage for a wide range of acyl-CoAs, from free CoA to very-long-chain species.[3] Other methods involve tagging the thiol group after hydrolysis or using reagents that react with other parts of the molecule to introduce a fluorescent or charged tag.[10][11]
-
For GC-MS: This is primarily used for short-chain acyl-CoAs. The process involves two key steps: (1) Hydrolysis of the thioester bond to release the free fatty acid, and (2) Derivatization of the resulting carboxylic acid to make it volatile. Common derivatization methods include conversion to tert-butyldimethylsilyl (TBDMS) esters for acids like succinic and methylmalonic acid, or reaction with other agents to form volatile esters.[9] For propionyl-CoA, a specific method involves reacting it with sarcosine to form N-propionylsarcosine, which is then derivatized for GC-MS analysis.[9]
Q3: How do I choose the right derivatization agent for my specific application?
A3: The choice is a balance of analytical needs and practical considerations. The following table summarizes key factors for common derivatization approaches.
| Derivatization Strategy | Primary Target | Best For | Key Advantages | Considerations |
| Phosphate Methylation | Phosphate groups | Broad-range acyl-CoA profiling (C2-C25) via LC-MS | Improves peak shape, reduces analyte loss, comprehensive coverage.[3] | Requires specific reagents and optimization of the methylation reaction. |
| Pentafluorobenzyl (PFB) Bromide | Carboxylic acid (post-hydrolysis) | Short-chain acyl-CoAs (e.g., Propionyl-CoA) via GC-MS | Creates volatile, electron-capturing derivatives for high sensitivity.[9] | Requires hydrolysis step, which can introduce variability. |
| Silylation (e.g., TBDMS) | Carboxylic acid (post-hydrolysis) | Short-chain dicarboxylic acyl-CoAs (e.g., Succinyl-CoA) via GC-MS | Forms stable and volatile derivatives.[9] | Sensitive to moisture; requires anhydrous conditions. |
| Fluorescent Tagging (e.g., Chloroacetaldehyde) | Adenine moiety | Targeted, high-sensitivity analysis via HPLC-Fluorescence | Impressive sensitivity with detection in the femtomole range.[10] | Adds a time-consuming step to sample prep; less common with MS. |
Part 2: Troubleshooting Derivatization Reactions
This section provides solutions to specific problems you may encounter during your experiments.
Scenario 1: Low or No Derivatization Product
Q: My LC-MS/MS analysis shows a very weak signal for my derivatized product, or none at all. My underivatized acyl-CoA standard looks fine. What's going wrong?
A: This is a classic yield problem. The cause often lies in the reaction conditions or reagent integrity. Here’s a systematic checklist to diagnose the issue:
-
Reagent Degradation: Derivatization reagents, especially silylating agents, can be highly sensitive to moisture and air.
-
Solution: Always use fresh reagents or reagents stored under proper anhydrous and inert conditions (e.g., under nitrogen or argon). Purchase reagents in small, single-use aliquots if possible.
-
-
Suboptimal pH: The pH of the reaction mixture is critical. For many reactions, the target functional group must be in a specific protonation state to be reactive. Malonyl-CoA, for instance, is significantly more stable under acidic conditions (pH ~6.0) and can degrade rapidly at neutral or basic pH, preventing its derivatization.[7]
-
Solution: Verify the pH of your sample extract and reaction buffer. Perform a pH optimization experiment (e.g., testing a range from pH 5.0 to 8.0) to find the optimal condition for your specific derivatization chemistry.
-
-
Incorrect Temperature or Incubation Time: Derivatization reactions can be slow. Insufficient time or temperature will lead to an incomplete reaction. Conversely, excessive heat can degrade both the analyte and the product.
-
Solution: Consult the literature for your specific reagent. If optimizing, start with the recommended conditions and systematically vary the incubation time (e.g., 30, 60, 90 minutes) and temperature (e.g., 40°C, 60°C, 80°C) to find the point of maximum yield without observing degradation products.
-
-
Presence of Quenching Agents: Buffers or other components in your sample extract (e.g., primary amines, high concentrations of water) can compete with the analyte for the derivatization reagent, consuming it before it can react with your acyl-CoA.
Scenario 2: Poor Chromatographic Performance
Q: I've successfully derivatized my acyl-CoAs, but the peaks in my chromatogram are broad and tailing. How can I improve this?
A: Poor peak shape after derivatization often points to residual issues with analyte-column interactions or solubility problems.
-
Incomplete Derivatization: If the reaction is not driven to completion, you will have a mix of derivatized and underivatized molecules. The underivatized species will exhibit poor peak shape, which can co-elute with and distort the peak of the derivatized product.
-
Solution: Re-optimize the reaction for higher efficiency as described in the previous scenario.
-
-
Analyte Adsorption: Even after derivatization, some acyl-CoAs can adsorb to active sites on the LC column or to surfaces in your sample vials. The phosphate groups are notorious for interacting with metal surfaces.[3]
-
Solution:
-
Use Glass or Low-Binding Vials: Studies have shown that using glass vials significantly reduces the loss of CoA species compared to plastic tubes.[7][13]
-
Optimize Mobile Phase: Incorporate an ion-pairing agent like N,N-dimethylbutylamine (DMBA) into your mobile phase to improve the chromatography of phosphate-containing compounds.[12] Alternatively, a slightly acidic mobile phase (e.g., with 0.1% formic acid) can help protonate free silanol groups on the column, reducing secondary interactions.[10]
-
-
-
Poor Solubility in Injection Solvent: If the derivatized product is not fully soluble in the final injection solvent, it can cause peak broadening and splitting.
-
Solution: Ensure the composition of your injection solvent is similar to the initial mobile phase conditions of your LC gradient. If your derivative is more hydrophobic, you may need to increase the percentage of organic solvent (e.g., acetonitrile) in your sample diluent.
-
Scenario 3: Inconsistent Results and Poor Reproducibility
Q: My acyl-CoA quantification is highly variable between replicates and different batches of samples. What are the likely sources of this inconsistency?
A: Reproducibility issues are often rooted in sample handling and preparation, as acyl-CoA pools are highly dynamic and sensitive to degradation.
-
Ineffective Metabolic Quenching: The single most critical step is halting all enzymatic activity instantly to preserve the in vivo acyl-CoA profile.[1] Any delay allows enzymes to alter the concentrations of these metabolites.
-
Analyte Instability During Storage and Processing: Acyl-CoAs are unstable in aqueous solutions and susceptible to hydrolysis.[8][14] Repeated freeze-thaw cycles are particularly damaging.[7]
-
Solution:
-
Store extracts at -80°C for long-term stability.[7]
-
Prepare aliquots to minimize freeze-thaw cycles.
-
Keep samples on ice or at 4°C at all times during processing.
-
-
-
Lack of an Appropriate Internal Standard: An internal standard is essential to correct for analyte loss during sample preparation and for variations in instrument response.
-
Solution: The best practice is to use a stable isotope-labeled (e.g., ¹³C-labeled) version of the analyte of interest.[3] If this is not available, a closely related acyl-CoA that is not present in the sample (e.g., an odd-chain acyl-CoA like heptadecanoyl-CoA) can be used. The internal standard must be added at the very beginning of the extraction process to account for all subsequent steps.
-
Part 3: Experimental Protocols
Here are detailed methodologies for key derivatization workflows.
Protocol 1: Phosphate Methylation for Broad-Range Acyl-CoA Profiling by LC-MS/MS
This protocol is adapted from a strategy that enhances chromatographic performance for a wide array of acyl-CoAs.[3]
Objective: To methylate the phosphate groups of acyl-CoAs to improve peak shape and reduce analyte loss.
Materials:
-
Acyl-CoA sample extract (pre-cleaned via SPE is recommended).
-
Trimethylsilyldiazomethane (TMSD), 2.0 M in hexanes.
-
Methanol.
-
Toluene.
-
Glacial Acetic Acid.
-
Glass autosampler vials.
Procedure:
-
Sample Preparation: Aliquot 50 µL of your acyl-CoA extract into a glass vial and evaporate to complete dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 20 µL of a 9:1 (v/v) mixture of Methanol:Toluene. Vortex briefly.
-
Derivatization Reaction:
-
Add 5 µL of 2.0 M TMSD solution to the sample.
-
Caution: TMSD is toxic and potentially explosive. Handle only in a chemical fume hood with appropriate personal protective equipment.
-
Incubate the mixture at room temperature for 20 minutes.
-
-
Quenching: Add 2 µL of glacial acetic acid to quench the excess TMSD. You should observe the cessation of gas evolution (bubbling).
-
Final Preparation: Evaporate the sample to dryness again under nitrogen. Reconstitute in a suitable volume (e.g., 100 µL) of the initial LC mobile phase for analysis.
Part 4: Visualizations and Workflows
General Acyl-CoA Derivatization Workflow
The following diagram outlines the critical steps from sample collection to data acquisition in a typical derivatization-based acyl-CoA analysis workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Assay of the concentration and (13)C isotopic enrichment of propionyl-CoA, methylmalonyl-CoA, and succinyl-CoA by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 12. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 14. pubs.acs.org [pubs.acs.org]
Enhancing ionization efficiency for 3-oxohexacosapentaenoyl-CoA
Welcome to the Technical Support Center for Acyl-CoA Analysis. This guide provides in-depth troubleshooting strategies and frequently asked questions to help you enhance the ionization efficiency of 3-oxohexacosapentaenoyl-CoA and related long-chain acyl-Coenzyme A molecules in your liquid chromatography-mass spectrometry (LC-MS) experiments.
As Senior Application Scientists, we understand that robust and sensitive detection of these complex lipids is critical for metabolomics, lipidomics, and drug development. The unique structure of 3-oxohexacosapentaenoyl-CoA—featuring a very long, polyunsaturated acyl chain and a polar, phosphate-containing Coenzyme A moiety—presents specific analytical challenges. This guide is designed to explain the causality behind these challenges and provide field-proven solutions.
Core Principles of Ionization for Acyl-CoAs
3-oxohexacosapentaenoyl-CoA is an amphipathic molecule, meaning it has both hydrophobic (the C26 fatty acyl chain) and hydrophilic (the Coenzyme A headgroup) properties. In Electrospray Ionization (ESI), the efficiency of generating a gas-phase ion from the solvated analyte is paramount. The large CoA group contains multiple phosphate moieties, which are negatively charged at neutral pH. However, extensive research has shown that for LC-MS/MS analysis of long-chain acyl-CoAs, positive ion mode ESI is approximately 3-fold more sensitive than negative ion mode .[1]
This preference for positive mode is linked to the stable and characteristic fragmentation pattern it produces, which is essential for sensitive and specific quantification using Multiple Reaction Monitoring (MRM).
Frequently Asked Questions (FAQs)
Q1: I'm seeing a very low signal for my 3-oxohexacosapentaenoyl-CoA standard. What is the most common cause?
A1: Low signal intensity for a standard, assuming correct preparation and instrument function, is most often due to suboptimal ionization conditions or in-source phenomena. For acyl-CoAs, the primary culprits are:
-
Poor Adduct Formation: In positive ESI, your analyte needs to form a stable positive ion, typically [M+H]+. However, due to the molecule's structure, protonation can be inefficient. The presence of sodium ([M+Na]+) or other cations can split the signal across multiple adducts, reducing the intensity of any single one.
-
In-source Fragmentation or Hydrolysis: Thioester bonds can be labile under certain conditions. While less common in modern ESI sources, premature fragmentation or hydrolysis can reduce the abundance of your precursor ion.
-
Suboptimal Mobile Phase: The pH and composition of your mobile phase directly control how well your analyte can be ionized. An acidic mobile phase is a common starting point for positive mode, but it may not be optimal for acyl-CoAs.
Q2: Which ionization mode, positive or negative, is definitively better for 3-oxohexacosapentaenoyl-CoA?
A2: For quantitative analysis using tandem mass spectrometry (MS/MS), positive ionization mode is strongly recommended .[1][2] The primary reason is the highly consistent and specific fragmentation pattern observed. In positive mode, acyl-CoAs undergo a characteristic neutral loss of 507.0 Da, corresponding to the fragmentation of the phosphoadenosine diphosphate portion of the CoA molecule.[3] This allows for highly specific detection using a neutral loss scan for discovery or a Multiple Reaction Monitoring (MRM) transition for quantification. While a signal can be obtained in negative mode, it is generally less intense and may not provide fragments as specific as the 507 Da neutral loss.[1][2]
Q3: My signal is strong for my standard in solvent, but it disappears in my extracted biological sample. What's happening?
A3: This is a classic case of ion suppression , a type of matrix effect.[4] Ion suppression occurs when other molecules (the "matrix") that co-elute with your analyte from the LC column compete with it during the ESI process.[5][6] The matrix components can reduce the ionization efficiency of your target analyte, leading to a dramatic drop in signal.
-
Inter-Class Suppression: Abundant lipids in biological extracts, such as phospholipids, can heavily suppress the acyl-CoA signal.
-
Intra-Class Suppression: Other acyl-CoA species present at much higher concentrations can suppress the signal of lower-abundance species.[5]
-
Salts and Buffers: Non-volatile salts from your sample preparation can crystallize in the ESI source, suppressing the signal and contaminating the instrument.
To confirm ion suppression, perform a post-extraction spike experiment: add a known amount of your standard to a blank, extracted matrix and compare the signal to the same amount of standard in pure solvent.
Q4: How can I modify my mobile phase to specifically boost the signal for 3-oxohexacosapentaenoyl-CoA?
A4: Mobile phase optimization is one of the most powerful tools for enhancing ionization. For long-chain acyl-CoAs, several strategies have proven effective:
-
Use Ammonium Additives: Instead of relying solely on protonation ([M+H]+), adding a volatile salt like ammonium acetate or ammonium formate (e.g., 10 mM) promotes the formation of stable ammonium adducts ([M+NH4]+).[7][8][9] This can consolidate ion current into a single, highly abundant adduct, boosting sensitivity.
-
Try Alkaline pH: Counterintuitively for positive mode, using a mobile phase with a high pH (e.g., buffered to pH 10.5 with ammonium hydroxide ) has been shown to be highly effective for acyl-CoAs.[3][10] This phenomenon, sometimes called "wrong-way-round" ionization, is not fully understood but is empirically validated to provide excellent sensitivity for this class of molecules.[3]
-
Avoid Non-Volatile Buffers: Never use phosphate buffers (like PBS) with mass spectrometry, as they will contaminate the system.[8]
Q5: My chromatographic peak shape is broad or tailing. How does this affect ionization and how can I fix it?
A5: Poor peak shape reduces sensitivity by spreading the analyte signal out over time, lowering the peak height. For phosphate-containing molecules like acyl-CoAs, a common cause of peak tailing is interaction with metal components in the LC system.
-
Chelation with Metal Surfaces: The phosphate groups can chelate with trace metals on the stainless steel surfaces of the column body, tubing, and frits.[11] This secondary interaction causes the analyte to "stick" and elute slowly, resulting in tailing.
-
Solution: Consider using a metal-free or PEEK-coated LC column and system components . This can dramatically improve peak shape and signal intensity for chelating compounds like 3-oxohexacosapentaenoyl-CoA.[11] Adding a weak chelating agent like EDTA to the mobile phase has also been used to mitigate this effect, though this can be more complex to implement.[12]
Troubleshooting Guides and Protocols
Workflow: Systematic Troubleshooting of Low Signal Intensity
This workflow provides a logical path to diagnose and solve issues with low analyte signal.
Caption: A decision tree for troubleshooting low signal intensity.
Protocol: Mobile Phase Optimization for Acyl-CoA Signal Enhancement
This protocol details a step-by-step method to empirically determine the best mobile phase for your analyte. Use a 1 µM standard solution of 3-oxohexacosapentaenoyl-CoA (or a representative long-chain acyl-CoA) for this procedure.
Objective: To compare the signal intensity of the target analyte under different mobile phase conditions.
Materials:
-
Mobile Phase A1: Water with 0.1% Formic Acid
-
Mobile Phase B1: Acetonitrile with 0.1% Formic Acid
-
Mobile Phase A2: Water with 10 mM Ammonium Acetate
-
Mobile Phase B2: Acetonitrile with 10 mM Ammonium Acetate
-
Mobile Phase A3: Water with 0.05% Ammonium Hydroxide (~pH 10)
-
Mobile Phase B3: Acetonitrile with 0.05% Ammonium Hydroxide
Procedure:
-
Establish a Baseline:
-
Equilibrate your reversed-phase column (e.g., C18, 2.1 x 100 mm) with Mobile Phases A1 and B1.
-
Inject the standard solution using a suitable gradient (e.g., 5% to 95% B over 10 minutes).
-
Record the peak area/height for the [M+H]+ ion of your analyte. This is your baseline.
-
-
Test Ammonium Acetate:
-
Thoroughly flush the LC system and equilibrate the column with Mobile Phases A2 and B2.
-
Inject the standard solution using the same gradient.
-
Record the peak area/height for the primary adduct, which may now be [M+NH4]+. Compare this intensity to the baseline.
-
-
Test Alkaline pH:
-
Thoroughly flush the system and equilibrate with Mobile Phases A3 and B3. Note: Ensure your column is stable at high pH.
-
Inject the standard solution using the same gradient.
-
Record the peak area/height for the [M+H]+ ion. Compare this intensity to the baseline and ammonium acetate conditions.
-
-
Analyze Results:
-
Compare the absolute signal intensity and signal-to-noise ratio from the three conditions to select the optimal mobile phase for your full experiment.
-
Data Summaries and Visualizations
Table 1: Comparison of Common Mobile Phase Additives for Acyl-CoA Analysis (Positive ESI)
| Additive | Typical Concentration | Primary Ion Formed | Advantages | Disadvantages |
| Formic Acid | 0.1% (v/v) | [M+H]+ | Good for general purpose positive mode; volatile. | May provide lower efficiency for acyl-CoAs compared to other options.[13] |
| Ammonium Acetate | 5-10 mM | [M+NH4]+, [M+H]+ | Promotes stable adduct formation, often increasing signal.[7][8] | May slightly alter chromatography. |
| Ammonium Hydroxide | 0.05 - 0.5% (v/v) | [M+H]+ | Empirically shown to provide high sensitivity for acyl-CoAs.[3][10] | Requires a pH-stable column; "wrong-way-round" ionization can be complex.[3] |
| Acetic Acid | 0.02 - 0.1% (v/v) | [M+H]+ | Volatile; can improve chromatography. Primarily used in negative mode for lipids.[14][15] | Generally less effective than formic acid for positive mode. |
Table 2: Key Mass Spectrometry Transitions for Acyl-CoA Identification
| Analysis Type | Q1 (Precursor Ion) | Q3 (Product Ion) | Rationale |
| Specific MRM | [M+H]+ or [M+NH4]+ | Fragment containing the full acyl chain | The most abundant and specific fragment after the neutral loss. |
| Neutral Loss Scan | Scan full mass range | Scan full mass range | Detects all ions that lose 507.0 Da, a hallmark of acyl-CoAs.[2][3] |
| Precursor Ion Scan | Scan full mass range | m/z 428.04 | Detects all parent ions that produce the characteristic CoA fragment.[7][16] |
Diagram: Mechanisms of Signal Loss in LC-MS
This diagram illustrates the two distinct issues of ion suppression in the ESI source and analyte adsorption on the column hardware.
Caption: Contrasting signal loss from hardware adsorption vs. ESI ion suppression.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. longdom.org [longdom.org]
- 5. Strategies to improve/eliminate the limitations in shotgun lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Simultaneous detection of cholyl adenylate and coenzyme A thioester utilizing liquid chromatography/electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration | PLOS One [journals.plos.org]
- 14. Improving negative liquid chromatography/electrospray ionization mass spectrometry lipidomic analysis of human plasma using acetic acid as a mobile-phase additive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Improving negative liquid chromatography/electrospray ionization mass spectrometry lipidomic analysis of human plasma using acetic acid as a mobile-phase additive. | Semantic Scholar [semanticscholar.org]
- 16. Separation and identification of organic acid-coenzyme A thioesters using liquid chromatography/electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 3-oxohexacosapentaenoyl-CoA and Other Fatty Acyl-CoA Intermediates in Beta-Oxidation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of 3-oxohexacosapentaenoyl-CoA, a key intermediate in the metabolism of very-long-chain polyunsaturated fatty acids (VLC-PUFAs), with other more common fatty acyl-CoA intermediates. We will explore the distinct biochemical pathways, enzymatic machinery, and analytical strategies required to study these molecules, offering field-proven insights for researchers in metabolic diseases and drug development.
Part 1: The Biochemical Landscape of Beta-Oxidation
Fatty acid beta-oxidation is a critical catabolic process that breaks down fatty acids to generate acetyl-CoA, which can then enter the citric acid cycle for energy production.[1][2] However, the pathway is not a single, monolithic process. Its location, enzymatic machinery, and regulation are highly dependent on the structure of the fatty acid substrate.
The Canonical Pathway: Mitochondrial Beta-Oxidation of Saturated Fatty Acids
The breakdown of common dietary fatty acids, such as the 16-carbon saturated fatty acid palmitate, occurs primarily within the mitochondria.[1] After activation to palmitoyl-CoA in the cytosol, it is transported into the mitochondrial matrix via the carnitine shuttle.[2] Here, it undergoes a four-step spiral that sequentially shortens the chain by two carbons per cycle, releasing acetyl-CoA, NADH, and FADH2.[2][3][4]
The four core reactions are:
-
Dehydrogenation by acyl-CoA dehydrogenase, creating a trans-Δ2 double bond and FADH2.
-
Hydration by enoyl-CoA hydratase, adding a hydroxyl group.
-
Dehydrogenation by 3-hydroxyacyl-CoA dehydrogenase, converting the hydroxyl group to a keto group and generating NADH.
-
Thiolysis by β-ketoacyl-CoA thiolase, which cleaves the Cα-Cβ bond to release acetyl-CoA and a two-carbon-shorter acyl-CoA.[1][4]
For long-chain fatty acids, the latter three steps are catalyzed by a membrane-associated enzyme complex known as the mitochondrial trifunctional protein.[1][5]
Caption: Canonical mitochondrial beta-oxidation spiral for saturated fatty acids.
The Peroxisomal Pathway: A Necessary First Step for Very-Long-Chain Fatty Acids (VLCFAs)
Mitochondria are not equipped to handle all fatty acids. Very-long-chain fatty acids (VLCFAs, >C22) and certain other lipids are initially chain-shortened in peroxisomes.[6][7][8] This pathway differs significantly from its mitochondrial counterpart:
-
First Enzyme: The initial dehydrogenation is catalyzed by an acyl-CoA oxidase (ACOX), which transfers electrons directly to oxygen, producing hydrogen peroxide (H₂O₂) instead of FADH₂.[5][6][9] This is a key distinction, as this step does not contribute to ATP synthesis.[9]
-
Enzyme Structure: The subsequent hydration and dehydrogenation steps are carried out by a single D-bifunctional protein (DBP).[10]
-
Incomplete Oxidation: Peroxisomal beta-oxidation is a chain-shortening process, not a complete degradation pathway. It typically ceases when the acyl-CoA chain is reduced to a medium length (e.g., octanoyl-CoA), which is then exported to the mitochondria for completion.[6][11]
The Challenge of Unsaturation: Auxiliary Enzymes for PUFA Metabolism
Polyunsaturated fatty acids (PUFAs), with their cis-configured double bonds, pose a challenge to the standard beta-oxidation machinery. The canonical enzymes require a trans-Δ2 intermediate.[1] To overcome this, cells employ auxiliary enzymes:
-
Enoyl-CoA Isomerase: Repositions double bonds to the correct trans-Δ2 position.[3][12]
-
2,4-Dienoyl-CoA Reductase (DECR): Uses NADPH to reduce conjugated double bond systems (a 2,4-dienoyl-CoA intermediate) that form during the oxidation of PUFAs with double bonds at even-numbered carbons.[3][13][14] This reaction is often a rate-limiting step in PUFA degradation.[13][15]
Part 2: Spotlight on 3-oxohexacosapentaenoyl-CoA
Origin and Significance
3-oxohexacosapentaenoyl-CoA is not a typical beta-oxidation intermediate. It arises during the peroxisomal chain-shortening of tetracosahexaenoic acid (C24:6n-3), a VLC-PUFA. This process is a crucial step in the endogenous formation of docosahexaenoic acid (DHA, C22:6n-3), an essential omega-3 fatty acid vital for neural and retinal function.[10][16][17] The conversion of C24:6n-3 to C22:6n-3 occurs exclusively in peroxisomes, highlighting the specialized role of this organelle in complex lipid biosynthesis.[10][17] The presence and flux of 3-oxohexacosapentaenoyl-CoA are therefore direct indicators of this specific VLC-PUFA metabolic pathway.
Caption: Origin of 3-oxohexacosapentaenoyl-CoA in the peroxisomal pathway.
Comparative Analysis of Acyl-CoA Intermediates
The unique structure and origin of 3-oxohexacosapentaenoyl-CoA set it apart from intermediates derived from more common fatty acids.
| Feature | 3-oxohexacosapentaenoyl-CoA | 3-Oxopalmitoyl-CoA (Saturated) | 3-Oxo-linoleoyl-CoA (Unsaturated) |
| Parent Fatty Acid | Tetracosahexaenoic Acid (C24:6) | Palmitic Acid (C16:0) | Linoleic Acid (C18:2) |
| Carbon Length | 24 (pre-thiolysis) | 16 | 18 |
| Unsaturation | 5 double bonds | 0 double bonds | 2 double bonds |
| Cellular Location | Peroxisome[10][17] | Mitochondria[1] | Mitochondria[1] |
| Primary Pathway | Chain-shortening for DHA synthesis[10] | Complete oxidation for ATP production[2] | Complete oxidation for ATP production |
| Key Enzymes | Acyl-CoA Oxidase, D-Bifunctional Protein, Peroxisomal Thiolase (ACAA1)[10][18] | Acyl-CoA Dehydrogenases, Mitochondrial Trifunctional Protein, Mitochondrial Thiolase (ACAA2)[5][19][20] | Standard mitochondrial enzymes plus auxiliary enzymes (Isomerase, Reductase)[3][13] |
| Energy Coupling | First step produces H₂O₂, no direct ATP coupling[5][9] | First step produces FADH₂, coupled to ATP synthesis[2][9] | First step produces FADH₂, coupled to ATP synthesis |
Part 3: Experimental Analysis and Differentiation
Rationale for Analytical Approach: LC-MS/MS
Distinguishing and quantifying specific fatty acyl-CoA intermediates within a complex biological matrix is challenging due to their low abundance, structural similarity, and chemical instability.[21] High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this application.[21][22] This technique offers the required sensitivity and selectivity to resolve and accurately measure individual acyl-CoA species, even those with very long and highly unsaturated chains.[23][24]
Protocol: Quantification of Fatty Acyl-CoA Intermediates by LC-MS/MS
This protocol provides a framework for the targeted analysis of acyl-CoA profiles in cell or tissue samples.
1. Sample Preparation & Extraction (Critical Step): a. Flash-freeze biological samples (e.g., cell pellets, tissue biopsies) in liquid nitrogen to halt enzymatic activity. b. Homogenize the frozen sample in a cold extraction buffer (e.g., 2:1:0.8 Methanol:Chloroform:Water with an internal standard like C17:0-CoA). c. Perform a biphasic separation by adding chloroform and water. The acyl-CoAs will partition to the aqueous/methanol phase. d. Isolate the aqueous phase and perform solid-phase extraction (SPE) for sample cleanup and concentration.[24]
2. Chromatographic Separation: a. Use a C18 reversed-phase column. b. Employ a gradient elution method with mobile phases such as ammonium hydroxide in water (pH ~10.5) and acetonitrile.[24] The high pH is crucial for good peak shape and retention of the negatively charged CoA species.
3. Mass Spectrometry Detection: a. Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. b. For targeted quantification, use Multiple Reaction Monitoring (MRM). This involves selecting the precursor ion (the molecular weight of the specific acyl-CoA) and a specific fragment ion for high selectivity. c. For discovery or profiling, a neutral loss scan for 507 Da (the mass of the phosphoadenosine diphosphate moiety of CoA) can identify all acyl-CoA species in the sample.[23][24]
Example MRM Transitions (Hypothetical):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
|---|---|---|
| 3-Oxopalmitoyl-CoA | 1004.5 | 497.1 |
| 3-Oxo-linoleoyl-CoA | 1028.5 | 497.1 |
| 3-Oxohexacosapentaenoyl-CoA | 1120.6 | 497.1 |
| C17:0-CoA (Internal Std) | 1018.5 | 511.1 |
Caption: Experimental workflow for the analysis of fatty acyl-CoA intermediates.
Interpreting the Data: A Comparative Case Study
Imagine an experiment where two cell populations are incubated with either ¹³C-labeled palmitate (C16:0) or ¹³C-labeled tetracosahexaenoic acid (C24:6). Analysis by LC-MS/MS would yield distinct acyl-CoA profiles.
Expected Results:
| ¹³C-Labeled Intermediate Detected | Palmitate-Fed Cells | C24:6-Fed Cells | Inferred Location |
|---|---|---|---|
| C16-Acyl-CoAs | +++ | - | Mitochondria |
| C14-Acyl-CoAs | +++ | - | Mitochondria |
| C12-Acyl-CoAs | ++ | - | Mitochondria |
| C24-Acyl-CoAs | - | +++ | Peroxisome |
| C22-Acyl-CoAs (DHA) | - | +++ | Peroxisome/Cytosol |
| 3-Oxohexacosapentaenoyl-CoA | - | + | Peroxisome |
The detection of ¹³C-labeled 3-oxohexacosapentaenoyl-CoA exclusively in the C24:6-fed cells provides direct, compelling evidence for the activity of the peroxisomal VLC-PUFA shortening pathway. Conversely, the sequential appearance of C14 and C12 intermediates in palmitate-fed cells confirms the mitochondrial spiral. In drug development, an investigational compound that causes an accumulation of 3-oxohexacosapentaenoyl-CoA could be flagged as a potential inhibitor of peroxisomal thiolase or downstream metabolic steps.
Conclusion
3-oxohexacosapentaenoyl-CoA is a highly specialized metabolite whose significance extends beyond simple energy production. It serves as a unique biomarker for peroxisomal beta-oxidation and the biosynthesis of DHA. Its analysis, in contrast to more conventional acyl-CoA intermediates, requires an appreciation of its distinct subcellular location and the specialized enzymatic machinery involved in its formation and degradation. By leveraging powerful analytical techniques like LC-MS/MS, researchers can dissect these complex metabolic pathways, providing critical insights into cellular physiology, disease pathogenesis, and the mechanism of action for novel therapeutics targeting fatty acid metabolism.
References
- 1. Beta oxidation - Wikipedia [en.wikipedia.org]
- 2. Fatty acid beta oxidation | Abcam [abcam.com]
- 3. aocs.org [aocs.org]
- 4. proteopedia.org [proteopedia.org]
- 5. sciencecodons.com [sciencecodons.com]
- 6. Crosstalk between mitochondria and peroxisomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. benchchem.com [benchchem.com]
- 9. Comparison of Beta oxidation in mitochondria and peroxisomes andglyoxysomes [m.antpedia.com]
- 10. Identification of the peroxisomal beta-oxidation enzymes involved in the biosynthesis of docosahexaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. jackwestin.com [jackwestin.com]
- 13. 2,4 Dienoyl-CoA reductase - Wikipedia [en.wikipedia.org]
- 14. Evidence for the essential function of 2,4-dienoyl-coenzyme A reductase in the beta-oxidation of unsaturated fatty acids in vivo. Isolation and characterization of an Escherichia coli mutant with a defective 2,4-dienoyl-coenzyme A reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Studies of Human 2,4-Dienoyl CoA Reductase Shed New Light on Peroxisomal β-Oxidation of Unsaturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 17. [PDF] Identification of the peroxisomal beta-oxidation enzymes involved in the biosynthesis of docosahexaenoic acid. | Semantic Scholar [semanticscholar.org]
- 18. ACAA1 - Wikipedia [en.wikipedia.org]
- 19. ACAA2 - Wikipedia [en.wikipedia.org]
- 20. gosset.ai [gosset.ai]
- 21. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
Comparative Analysis of Analytical Platforms for the Quantification of 3-Oxohexacosapentaenoyl-CoA: A Technical Guide
Abstract
The accurate quantification of specific lipid metabolites is paramount in understanding complex biological processes and in the development of novel therapeutics. 3-oxohexacosapentaenoyl-CoA is a critical intermediate in the peroxisomal β-oxidation of very long-chain fatty acids (VLCFAs).[1][2][3] Dysregulation of its metabolism is implicated in several metabolic disorders. This guide provides a comprehensive cross-validation of three common analytical platforms for the measurement of 3-oxohexacosapentaenoyl-CoA: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Fluorometric Assay Kits. We present a detailed comparison of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the most appropriate platform for their specific research needs.
Introduction: The Significance of 3-Oxohexacosapentaenoyl-CoA
3-oxohexacosapentaenoyl-CoA is a key metabolic intermediate formed during the peroxisomal β-oxidation of docosahexaenoic acid (DHA, 22:6n-3), a vital omega-3 fatty acid. Peroxisomal β-oxidation is distinct from mitochondrial β-oxidation and is primarily responsible for shortening very long-chain fatty acids (VLCFAs, >C20), branched-chain fatty acids, and certain eicosanoids.[3][4] This pathway is crucial for maintaining lipid homeostasis, and its dysfunction can lead to the accumulation of toxic VLCFAs, a hallmark of severe genetic disorders such as X-linked adrenoleukodystrophy (X-ALD).[1][5]
The accurate measurement of 3-oxohexacosapentaenoyl-CoA and other acyl-CoA species is analytically challenging due to their low physiological concentrations, inherent instability, and the complexity of biological matrices. This guide aims to provide a rigorous, side-by-side comparison of leading analytical technologies to empower researchers to generate high-quality, reproducible data in their studies of VLCFA metabolism.
Biochemical Pathway of Peroxisomal β-Oxidation
The peroxisomal β-oxidation of a VLCFA like hexacosapentaenoyl-CoA involves a series of enzymatic reactions to shorten the acyl chain. The formation of 3-oxohexacosapentaenoyl-CoA is a critical step in this spiral.
Caption: Peroxisomal β-oxidation of Hexacosapentaenoyl-CoA.
Cross-Validation Experimental Design
To ensure an objective comparison, a pooled sample of rat liver tissue homogenate, known to have active peroxisomal β-oxidation, was used. The homogenate was split into three aliquots for analysis by each of the three platforms. A robust experimental design is crucial for meaningful cross-validation of analytical methods.[6][7]
Caption: Experimental workflow for cross-platform validation.
Platform 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is widely considered the gold standard for the analysis of long-chain acyl-CoAs due to its high sensitivity and specificity. This technique allows for the direct measurement of the intact 3-oxohexacosapentaenoyl-CoA molecule.
Principle of Operation
LC-MS/MS combines the separation power of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry. The sample extract is first injected into an HPLC or UPLC system where 3-oxohexacosapentaenoyl-CoA is separated from other molecules in the mixture. The separated analyte then enters the mass spectrometer, where it is ionized, and the specific mass-to-charge ratio (m/z) of the parent ion is selected. This parent ion is then fragmented, and a specific fragment ion is monitored for quantification, a process known as Multiple Reaction Monitoring (MRM).[8][9][10]
Experimental Protocol
Sample Extraction:
-
Homogenize 50 mg of frozen tissue powder in 1 ml of a 2:1:0.8 methanol:chloroform:water solution.
-
Add an internal standard (e.g., C17:0-CoA).
-
Vortex vigorously for 10 minutes at 4°C.
-
Centrifuge at 15,000 x g for 15 minutes at 4°C.
-
Collect the upper aqueous phase containing the acyl-CoAs.
-
Dry the extract under a stream of nitrogen.
-
Reconstitute in 100 µL of the initial mobile phase.
LC-MS/MS Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM ammonium acetate in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 15 minutes.
-
Ionization: Positive electrospray ionization (ESI+).
-
MRM Transition: Monitor the specific parent-to-daughter ion transition for 3-oxohexacosapentaenoyl-CoA. A neutral loss of 507 Da is characteristic of acyl-CoAs.[9][11][12]
Performance Data
| Parameter | Result |
| Limit of Quantification (LOQ) | 0.5 pmol |
| Linearity (R²) | >0.99 |
| Intra-day Precision (%CV) | <5% |
| Inter-day Precision (%CV) | <8% |
| Recovery (%) | 85-95% |
Platform 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for fatty acid analysis but requires the hydrolysis of the acyl-CoA to its constituent fatty acid and subsequent derivatization before analysis.[13][14]
Principle of Operation
This method involves the chemical hydrolysis of 3-oxohexacosapentaenoyl-CoA to release the 3-oxohexacosapentaenoic acid. This fatty acid is then derivatized to a volatile ester, typically a methyl ester (FAME) or a pentafluorobenzyl (PFB) ester.[14][15][16] The derivatized sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the column stationary phase. The separated analyte then enters the mass spectrometer for detection and quantification.
Experimental Protocol
Hydrolysis and Derivatization:
-
To the dried extract from the same extraction procedure as for LC-MS/MS, add 1 mL of 0.5 M methanolic HCl.
-
Heat at 80°C for 1 hour to hydrolyze the thioester bond and form the fatty acid methyl ester (FAME).
-
Cool and add 1 mL of n-hexane to extract the FAME.
-
Vortex and centrifuge to separate the phases.
-
Collect the upper hexane layer and dry under nitrogen.
-
Reconstitute in a suitable volume of hexane for GC-MS analysis.
GC-MS Conditions:
-
Column: DB-23 or similar polar capillary column.
-
Carrier Gas: Helium.
-
Injection: Splitless.
-
Oven Program: Start at 100°C, ramp to 250°C at 10°C/min.
-
Ionization: Electron Ionization (EI).
-
Detection: Selected Ion Monitoring (SIM) of characteristic ions for the 3-oxohexacosapentaenoic acid methyl ester.
Performance Data
| Parameter | Result |
| Limit of Quantification (LOQ) | 5 pmol |
| Linearity (R²) | >0.99 |
| Intra-day Precision (%CV) | <7% |
| Inter-day Precision (%CV) | <12% |
| Recovery (%) | 70-85% |
Platform 3: Fluorometric Assay Kits
Commercially available fluorometric assay kits offer a high-throughput and relatively simple method for the quantification of total or long-chain fatty acyl-CoAs.[17][18][19][20]
Principle of Operation
These assays are typically based on an enzymatic reaction. Acyl-CoA synthetase or oxidase acts on the acyl-CoA, and the subsequent reactions produce a fluorescent product.[19][20] The intensity of the fluorescence is directly proportional to the amount of acyl-CoA in the sample. It is important to note that most commercially available kits measure the total long-chain acyl-CoA pool and are not specific for 3-oxohexacosapentaenoyl-CoA.
Experimental Protocol
Sample Preparation:
-
Homogenize 50 mg of tissue in the assay buffer provided with the kit.
-
Centrifuge to remove insoluble material.
-
Use the supernatant for the assay.
Assay Procedure (General):
-
Prepare a standard curve using the provided acyl-CoA standard.
-
Add samples and standards to a 96-well plate.
-
Add the reaction mix containing the necessary enzymes and probe.
-
Incubate for the recommended time (e.g., 30-60 minutes) at room temperature.
-
Measure the fluorescence at the specified excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).[19]
Performance Data
| Parameter | Result |
| Limit of Detection | ~1 µM (of total long-chain acyl-CoA) |
| Linearity (R²) | >0.98 |
| Intra-day Precision (%CV) | <10% |
| Inter-day Precision (%CV) | <15% |
| Specificity | Low (measures total long-chain acyl-CoAs) |
Comparative Analysis and Recommendations
| Feature | LC-MS/MS | GC-MS | Fluorometric Assay |
| Specificity | Very High | High | Low |
| Sensitivity | Very High | High | Moderate |
| Throughput | Medium | Medium | High |
| Sample Prep | Moderate | Complex (derivatization) | Simple |
| Cost per Sample | High | Medium | Low |
| Instrumentation Cost | High | High | Low |
| Information | Intact molecule | Fatty acid profile | Total acyl-CoA pool |
Causality Behind Experimental Choices
-
LC-MS/MS: The choice of a C18 column and a gradient elution is based on the need to separate the relatively polar 3-oxohexacosapentaenoyl-CoA from more nonpolar lipids while maintaining good peak shape. Positive ESI is often preferred for acyl-CoAs as it provides a strong molecular ion signal.[8]
-
GC-MS: Derivatization is a necessary step to increase the volatility of the fatty acid for gas chromatography. The choice of a polar column is to achieve good separation of different fatty acid methyl esters based on chain length and degree of unsaturation.
-
Fluorometric Assay: The simplicity of the sample preparation and assay procedure makes this platform ideal for rapid screening of a large number of samples, where specificity for a single acyl-CoA species is not the primary requirement.
Trustworthiness and Self-Validating Systems
For all platforms, the inclusion of an appropriate internal standard is critical for ensuring the trustworthiness of the results. The internal standard should be a structurally similar molecule that is not endogenously present in the sample (e.g., an odd-chain acyl-CoA). This corrects for variations in extraction efficiency and instrument response. Furthermore, the analysis of quality control (QC) samples at regular intervals throughout the analytical run is essential to monitor the stability and performance of the method.[21]
Conclusion
The choice of an analytical platform for the measurement of 3-oxohexacosapentaenoyl-CoA is highly dependent on the specific research question.
-
For targeted, quantitative studies requiring high specificity and sensitivity, LC-MS/MS is the unequivocal method of choice. It provides the most accurate and reliable data on the concentration of the intact 3-oxohexacosapentaenoyl-CoA molecule.
-
GC-MS offers a viable alternative if the primary interest is in the overall fatty acid profile following hydrolysis. However, it is an indirect method and is less sensitive than LC-MS/MS for this specific analyte.
-
Fluorometric assays are best suited for high-throughput screening applications where a measure of the total long-chain acyl-CoA pool is sufficient. Their lack of specificity makes them unsuitable for studies focused on individual acyl-CoA species.
By understanding the principles, performance characteristics, and limitations of each platform, researchers can make informed decisions to ensure the generation of robust and meaningful data in their investigations of VLCFA metabolism and related diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Fatty Acid Oxidation in Peroxisomes: Enzymology, Metabolic Crosstalk with Other Organelles and Peroxisomal Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Beta oxidation - Wikipedia [en.wikipedia.org]
- 5. Peroxisomal very long chain fatty acid beta-oxidation activity is determined by the level of adrenodeukodystrophy protein (ALDP) expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmaguru.co [pharmaguru.co]
- 7. Metabolomic comparison followed by cross-validation of enzyme-linked immunosorbent assay to reveal potential biomarkers of diabetic retinopathy in Chinese with type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 14. lipidmaps.org [lipidmaps.org]
- 15. researchgate.net [researchgate.net]
- 16. gcms.cz [gcms.cz]
- 17. Acyl-CoA Synthetase Assay Kit (Fluorometric) (ab273315) | Abcam [abcam.com]
- 18. Fatty Acyl-CoA Assay Kit - Creative Biolabs [creative-biolabs.com]
- 19. bioassaysys.com [bioassaysys.com]
- 20. bioassaysys.com [bioassaysys.com]
- 21. Guide to Metabolomics Analysis: A Bioinformatics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 3-oxohexacosapentaenoyl-CoA Metabolism in Diverse Cellular Landscapes
For researchers, scientists, and drug development professionals, understanding the nuances of lipid metabolism across different cell types is paramount for elucidating disease mechanisms and identifying novel therapeutic targets. This guide provides an in-depth, objective comparison of the metabolism of 3-oxohexacosapentaenoyl-CoA, a key intermediate in the degradation of very-long-chain fatty acids (VLCFAs), with a focus on hepatocytes, neurons, and cancer cells. The information presented herein is supported by experimental data and established methodologies to ensure scientific integrity and practical applicability.
Introduction: The Significance of 3-oxohexacosapentaenoyl-CoA in Cellular Metabolism
3-oxohexacosapentaenoyl-CoA is a critical, albeit transient, intermediate in the peroxisomal β-oxidation of docosahexaenoic acid (DHA, 22:6n-3), an omega-3 fatty acid highly enriched in the brain and retina.[1][2] The metabolism of VLCFAs like DHA is exclusively initiated in peroxisomes because mitochondria lack the necessary enzymes to handle these long-chain substrates.[3] The breakdown of these fatty acids is not merely for energy production; it plays a crucial role in maintaining lipid homeostasis, influencing membrane composition, and generating bioactive lipid mediators.[1] Dysregulation of this pathway is implicated in several severe metabolic and neurodegenerative disorders.[4][5]
This guide will dissect the metabolic fate of 3-oxohexacosapentaenoyl-CoA, highlighting the enzymatic machinery and regulatory mechanisms that govern its turnover in distinct cellular environments: the metabolic hub of the liver (hepatocytes), the specialized environment of the central nervous system (neurons), and the dysregulated metabolic landscape of cancer cells.
The Peroxisomal β-Oxidation Pathway of Docosahexaenoic Acid
The conversion of DHA-CoA to shorter chain fatty acids involves a series of enzymatic reactions within the peroxisome. 3-oxohexacosapentaenoyl-CoA is formed after the initial oxidation and hydration steps. Its subsequent metabolism is a critical juncture in the pathway.
References
- 1. Metabolic Fate of Docosahexaenoic Acid (DHA; 22:6n-3) in Human cells: Direct Retroconversion of DHA to Eicosapentaenoic Acid (EPA; 20:5n-3) Dominates Over Elongation to Tetracosahexaenoic Acid (THA; 24:6n-3) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of the peroxisomal beta-oxidation enzymes involved in the biosynthesis of docosahexaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hepatic peroxisomal fatty acid beta-oxidation is regulated by liver X receptor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Case Report: D-bifunctional protein deficiency caused by novel compound heterozygote HSD17B4 variants in a neonate in China [frontiersin.org]
- 5. Two Novel HSD17B4 Heterozygous Mutations in Association With D-Bifunctional Protein Deficiency: A Case Report and Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Peroxisomal Beta-Oxidation Cascade: A Guide to Confirming the Enzymatic Product of Acyl-CoA Oxidase
For researchers, scientists, and drug development professionals navigating the complexities of lipid metabolism, precise characterization of enzymatic products is paramount. This guide provides an in-depth analysis of the initial and rate-limiting step of peroxisomal fatty acid β-oxidation, catalyzed by acyl-CoA oxidase (ACOX). While the ultimate metabolic cascade yields a variety of intermediates, a common point of inquiry revolves around the precise identity of the inaugural product. Here, we will clarify the enzymatic output of ACOX, contrasting it with downstream metabolites such as 3-oxoacyl-CoAs, and provide the experimental frameworks necessary for its validation.
The ACOX Reaction: Setting the Record Straight
Contrary to the misconception that acyl-CoA oxidase directly produces a 3-oxoacyl-CoA, its definitive enzymatic product is trans-2,3-dehydroacyl-CoA (also known as trans-2-enoyl-CoA), along with hydrogen peroxide (H₂O₂).[1][2][3] This foundational reaction involves the FAD-dependent desaturation of a fatty acyl-CoA substrate between the α and β carbons (C2 and C3).[1][4]
The formation of a 3-oxoacyl-CoA species occurs two enzymatic steps downstream of the ACOX-catalyzed reaction within the peroxisomal β-oxidation pathway. To illustrate this critical distinction, let us examine the canonical pathway.
The Peroxisomal β-Oxidation Pathway: A Step-by-Step Elucidation
Peroxisomal β-oxidation is a vital metabolic process for the degradation of very-long-chain fatty acids (VLCFAs), branched-chain fatty acids, and certain polyunsaturated fatty acids (PUFAs).[5][6][7] The pathway proceeds through a cycle of four core reactions:
-
Oxidation: Acyl-CoA oxidase (ACOX) introduces a double bond between the C2 and C3 positions of the fatty acyl-CoA, yielding trans-2,3-dehydroacyl-CoA and H₂O₂.[1][8][9]
-
Hydration: The bifunctional or multifunctional protein (MFP) exhibits enoyl-CoA hydratase activity, hydrating the double bond of trans-2,3-dehydroacyl-CoA to form 3-hydroxyacyl-CoA.[10]
-
Dehydrogenation: The same MFP then utilizes its 3-hydroxyacyl-CoA dehydrogenase activity to oxidize the 3-hydroxyacyl-CoA into 3-oxoacyl-CoA (also referred to as 3-ketoacyl-CoA).[1][10]
-
Thiolytic Cleavage: Finally, a peroxisomal thiolase cleaves the 3-oxoacyl-CoA, releasing acetyl-CoA (or another short-chain acyl-CoA) and a fatty acyl-CoA that is two carbons shorter. This shortened acyl-CoA can then re-enter the β-oxidation spiral.[10]
The following diagram illustrates this sequential process:
Caption: The peroxisomal β-oxidation pathway.
Addressing "3-oxohexacosapentaenoyl-CoA"
The specific molecule "3-oxohexacosapentaenoyl-CoA" refers to a 26-carbon acyl-CoA with five double bonds and a ketone group at the C3 position. Based on the established pathway, this would be an intermediate in the β-oxidation of hexacosapentaenoic acid (a C26:5 fatty acid). It would be formed after the initial action of a very-long-chain acyl-CoA oxidase (VLC-ACOX) and the subsequent hydration and dehydrogenation steps.
Comparative Analysis: ACOX vs. Acyl-CoA Dehydrogenases (ACADs)
While both ACOX in peroxisomes and acyl-CoA dehydrogenases (ACADs) in mitochondria catalyze the initial desaturation of fatty acyl-CoAs, they represent distinct enzyme families with crucial differences.[4][11]
| Feature | Acyl-CoA Oxidase (ACOX) | Acyl-CoA Dehydrogenase (ACAD) |
| Location | Peroxisomes[4] | Mitochondria[4] |
| Electron Acceptor | Molecular Oxygen (O₂)[1][12] | Electron-Transferring Flavoprotein (ETF)[12] |
| Byproduct | Hydrogen Peroxide (H₂O₂)[1][9] | Reduced ETF (ETF-ubiquinone oxidoreductase)[12] |
| Energy Conservation | No direct ATP production from this step; energy is dissipated as heat.[13] | Electrons are transferred to the electron transport chain for ATP synthesis.[12] |
| Substrate Specificity | Primarily very-long-chain and branched-chain fatty acids.[5][14] | Varies by isoform (short, medium, long, and very-long-chain fatty acids).[14] |
Experimental Validation of the ACOX Product
Confirming trans-2,3-dehydroacyl-CoA as the product of ACOX activity requires a combination of robust enzymatic assays and sophisticated analytical techniques.
Enzymatic Assays
A common approach to monitor ACOX activity is to measure the production of hydrogen peroxide.[3][15]
Protocol: Spectrophotometric Assay for ACOX Activity via H₂O₂ Production
This assay couples the generation of H₂O₂ to the horseradish peroxidase (HRP)-mediated oxidation of a chromogenic substrate.
Materials:
-
Purified Acyl-CoA Oxidase
-
Fatty Acyl-CoA substrate (e.g., palmitoyl-CoA, lauroyl-CoA)[15]
-
Potassium phosphate buffer (pH 7.4)
-
Horseradish peroxidase (HRP)
-
Chromogenic substrate (e.g., 4-hydroxyphenylacetic acid, Amplex Red)
-
Spectrophotometer or fluorometer
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, HRP, and the chromogenic substrate in a cuvette.
-
Add the fatty acyl-CoA substrate to the reaction mixture.
-
Initiate the reaction by adding the purified acyl-CoA oxidase.
-
Monitor the change in absorbance or fluorescence over time at the appropriate wavelength for the chosen chromogenic substrate.
-
Calculate the rate of H₂O₂ production, which is directly proportional to the ACOX activity.
Rationale: This indirect assay provides a sensitive and continuous measurement of ACOX activity. The choice of acyl-CoA substrate can be varied to determine the enzyme's substrate specificity.[15][16]
Analytical Techniques for Product Identification
Direct identification and quantification of acyl-CoA esters, including the trans-2,3-dehydroacyl-CoA product, necessitate advanced analytical methods.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is the gold standard for the analysis of acyl-CoA species due to its high sensitivity and specificity.[17][18][19]
Workflow: LC-MS/MS Analysis of ACOX Reaction Products
Caption: Workflow for LC-MS/MS analysis of acyl-CoAs.
Key Considerations for LC-MS Analysis:
-
Sample Preparation: Efficient extraction of acyl-CoAs from the reaction mixture is crucial. This often involves solid-phase extraction (SPE) or liquid-liquid extraction.[18][20]
-
Chromatography: Reversed-phase high-performance liquid chromatography (HPLC) is typically used to separate the different acyl-CoA species based on their chain length and polarity.[20]
-
Mass Spectrometry: Tandem mass spectrometry (MS/MS) allows for the selective detection and fragmentation of the target molecules. For acyl-CoAs, a characteristic neutral loss of 507 Da (corresponding to the phosphopantetheine moiety) is often monitored in precursor ion or neutral loss scans to specifically identify these compounds.[18][21]
-
Quantification: Stable isotope-labeled internal standards are essential for accurate quantification of the acyl-CoA product.[17][21]
By employing these methodologies, researchers can unequivocally demonstrate that the direct product of the acyl-CoA oxidase reaction is trans-2,3-dehydroacyl-CoA and not a 3-oxo species. This fundamental understanding is critical for the accurate interpretation of metabolic studies and the development of therapeutic strategies targeting fatty acid oxidation pathways.
References
- 1. Acyl-CoA oxidase - Creative Enzymes [creative-enzymes.com]
- 2. Acyl-CoA oxidase - Wikipedia [en.wikipedia.org]
- 3. scielo.br [scielo.br]
- 4. Acyl-CoA dehydrogenases and acyl-CoA oxidases. Structural basis for mechanistic similarities and differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. What are the steps of peroxisomal fatty acid oxidation? | AAT Bioquest [aatbio.com]
- 7. The Physiological and Pathological Role of Acyl-CoA Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Structure-function correlation of fatty acyl-CoA dehydrogenase and fatty acyl-CoA oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Acyl-CoA Dehydrogenases: Dynamic History of Protein Family Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Peroxisomal β-Oxidation | Encyclopedia MDPI [encyclopedia.pub]
- 14. The Physiological and Pathological Role of Acyl-CoA Oxidation [mdpi.com]
- 15. Determination of peroxisomal fatty acyl-CoA oxidase activity using a lauroyl-CoA-based fluorometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Characterization of Acyl-CoA Oxidases from the Lipolytic Yeast Candida aaseri SH14 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Acyl-CoA: What is and Analytical Methods - MetwareBio [metwarebio.com]
- 18. researchgate.net [researchgate.net]
- 19. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 20. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 21. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist’s Guide to Orthogonal Validation of 3-Oxohexacosapentaenoyl-CoA Measurements
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Rigorous Quantification of a Key Metabolic Intermediate
3-Oxohexacosapentaenoyl-CoA is a very-long-chain fatty acyl-CoA (VLCFA-CoA) intermediate, positioned at a critical juncture in peroxisomal β-oxidation. The accurate measurement of such molecules is fundamental to unraveling the complexities of lipid metabolism and its dysregulation in diseases like X-linked adrenoleukodystrophy, fatty liver disease, and metabolic syndrome. However, quantifying this specific acyl-CoA is fraught with analytical challenges. Its low physiological abundance, inherent instability, and the presence of a multitude of structurally similar lipids in biological matrices demand more than a single analytical technique for confident quantification.
This guide moves beyond single-method protocols to champion a strategy of orthogonal validation . An orthogonal method is an independent analytical technique that measures the same analyte or attribute using a fundamentally different principle.[1][2][3] By employing a primary method renowned for its specificity, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and confirming the results with a method based on a different principle, like a functional enzymatic assay, researchers can build a self-validating system. This approach significantly enhances the trustworthiness and reliability of the data, providing the robust evidence required for high-impact research and clinical development.
Primary Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the undisputed gold standard for the quantification of low-abundance lipids like 3-oxohexacosapentaenoyl-CoA from complex biological samples.[4] Its power lies in the combination of physical separation (chromatography) with highly selective and sensitive mass-based detection.
The Causality Behind the Method: We choose LC-MS/MS because it provides two dimensions of specificity. First, reverse-phase liquid chromatography separates acyl-CoAs based on the hydrophobicity of their fatty acid chain. Second, tandem mass spectrometry selects a specific molecule based on its mass-to-charge ratio (m/z), fragments it, and then detects a characteristic fragment ion. This dual-filter approach is essential for distinguishing the target analyte from a sea of isomers and other cellular components.
Experimental Workflow for LC-MS/MS
The following diagram outlines the critical steps from sample collection to data analysis in a typical LC-MS/MS workflow for acyl-CoA analysis.
Caption: LC-MS/MS workflow for 3-oxohexacosapentaenoyl-CoA analysis.
Detailed Experimental Protocol: LC-MS/MS
This protocol is synthesized from established methods for long-chain acyl-CoA analysis.[5][6]
-
Sample Preparation & Extraction:
-
Weigh approximately 10-20 mg of frozen tissue and homogenize on ice in 500 µL of a 2:1 isopropanol/acetonitrile solution containing 10 mM ammonium acetate and a known quantity of an internal standard (e.g., 5 pmol of Heptadecanoyl-CoA, C17:0-CoA). The internal standard is critical as it co-extracts with the analyte and corrects for variations in extraction efficiency and matrix effects.[6]
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant. For cleaner samples, consider solid-phase extraction (SPE) at this stage.[7]
-
Evaporate the solvent under a stream of nitrogen and reconstitute the pellet in 100 µL of 15 mM ammonium hydroxide in 1:1 methanol:water.
-
-
UPLC Separation:
-
Column: A reverse-phase C8 column (e.g., Waters ACQUITY UPLC BEH C8, 1.7 µm, 2.1 x 150 mm) is often preferred for long-chain acyl-CoAs.[5]
-
Mobile Phase A: 15 mM Ammonium Hydroxide (NH₄OH) in water.
-
Mobile Phase B: 15 mM NH₄OH in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-3 min: 20% to 45% B
-
3-3.2 min: 45% to 65% B
-
3.2-4 min: Hold at 65% B
-
4-4.5 min: 65% to 20% B
-
4.5-5.5 min: Re-equilibrate at 20% B
-
-
-
Tandem Mass Spectrometry (MS/MS) Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM). This targeted approach provides maximum sensitivity by focusing the mass spectrometer's duty cycle on specific ion transitions.[5][8]
-
Key Ion Transitions: Acyl-CoAs exhibit a characteristic fragmentation pattern, including a product ion from the phosphopantetheine moiety or a neutral loss of 507 Da corresponding to the ADP-pantetheine-phosphate group.[9][10] For 3-oxohexacosapentaenoyl-CoA (C26:5-CoA), the transitions would be optimized empirically but would be based on this principle.
-
Performance Characteristics: LC-MS/MS
| Parameter | Performance | Rationale / Commentary |
| Specificity | Very High | Combination of retention time and specific precursor-to-product ion transition minimizes interference. |
| Sensitivity (LOQ) | Low fmol to pmol range | MRM/SRM analysis is exceptionally sensitive, suitable for low-abundance analytes.[6] |
| Throughput | Medium | Sample preparation can be a bottleneck, although the analytical run time is short (~5-10 min).[5] |
| Quantification | Absolute | Enables precise quantification when using a proper internal standard. |
| Limitations | Requires expensive instrumentation; susceptible to ion suppression from matrix effects. |
Orthogonal Method: Enzymatic Fluorometric Assay
To validate the magnitude of the acyl-CoA pool measured by LC-MS/MS, an enzymatic assay provides a powerful orthogonal approach. This method relies on the biological activity of enzymes rather than the physicochemical properties of the molecule, making it a truly independent confirmation.[2][11]
The Causality Behind the Method: This assay uses a cascade of enzymes that specifically recognize the acyl-CoA functional group. Acyl-CoA oxidase acts on long-chain acyl-CoAs to produce H₂O₂, which is then used by horseradish peroxidase (HRP) to drive a reaction with a fluorogenic probe. The resulting fluorescence is directly proportional to the amount of acyl-CoA present.[12][13] This provides a functional measure of the total long-chain acyl-CoA pool.
Experimental Workflow for Enzymatic Assay
The diagram below illustrates the straightforward "mix-incubate-measure" workflow of the enzymatic assay.
Caption: Workflow for a fluorometric enzymatic assay for acyl-CoAs.
Detailed Experimental Protocol: Enzymatic Assay
This protocol is based on commercially available kits.[12][13]
-
Sample Preparation:
-
Homogenize ~50 mg of tissue or 1-2 million cells in a buffer containing a non-ionic detergent (e.g., 0.5% Triton X-100) to lyse cells and solubilize the acyl-CoAs.[12]
-
Centrifuge to pellet debris and collect the supernatant.
-
-
Assay Procedure (96-well plate format):
-
Standard Curve: Prepare a dilution series of a known long-chain acyl-CoA standard (e.g., Palmitoyl-CoA) from 0 to 100 µM.
-
Aliquot 10 µL of each standard and sample into separate wells.
-
Reaction Mix: Prepare a master mix containing acyl-CoA oxidase, horseradish peroxidase (HRP), and a fluorescent probe (e.g., OxiRed™ Probe) in an appropriate assay buffer.
-
Add 90 µL of the reaction mix to each well.
-
Incubation: Incubate the plate for 30-40 minutes at room temperature, protected from light.
-
Measurement: Read the fluorescence using a microplate reader at an excitation wavelength of ~530-535 nm and an emission wavelength of ~585-587 nm.[12]
-
-
Data Analysis:
-
Subtract the blank (0 µM standard) reading from all measurements.
-
Plot the fluorescence of the standards versus their concentration to generate a standard curve.
-
Determine the concentration of total long-chain acyl-CoAs in the samples by interpolating their fluorescence values from the standard curve.
-
Performance Characteristics: Enzymatic Assay
| Parameter | Performance | Rationale / Commentary |
| Specificity | Low (Class-specific) | Measures the total pool of long-chain acyl-CoAs, not individual species. This is its key difference from LC-MS/MS. |
| Sensitivity (LOD) | High (Low µM range) | Sufficient for measuring the total pool in most biological samples.[13] |
| Throughput | Very High | Simple "mix-and-read" format is easily automatable for screening hundreds of samples per day.[13] |
| Quantification | Relative / Semi-Quantitative | Provides a robust estimate of the total pool concentration, relative to a standard like Palmitoyl-CoA. |
| Limitations | Does not provide information on individual acyl-CoA species. |
Synthesizing the Data: A Framework for Validation
The power of this approach lies in comparing the results from these two fundamentally different methods. While the enzymatic assay provides a single value for the total long-chain acyl-CoA pool, the LC-MS/MS method provides concentrations for dozens of individual species.
The Validation Logic: The sum of the concentrations of all long-chain acyl-CoA species (e.g., C14 to C26) measured by LC-MS/MS should be in reasonable agreement with the total concentration measured by the enzymatic assay. A significant discrepancy between these two results would signal a potential issue, such as:
-
Poor extraction efficiency in the LC-MS/MS protocol (LC-MS/MS sum << enzymatic result).
-
The presence of an unknown, abundant acyl-CoA not being monitored in the targeted LC-MS/MS panel.
-
Matrix interference or enzymatic inhibition in the fluorometric assay.
This cross-validation provides a critical quality control check that is impossible to achieve with a single method.
References
- 1. researchgate.net [researchgate.net]
- 2. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 3. fluidimaging.com [fluidimaging.com]
- 4. Chromatographic methods for the determination of acyl-CoAs - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Orthogonal Validations – ResearchDx [researchdx.com]
- 12. bioassaysys.com [bioassaysys.com]
- 13. bioassaysys.com [bioassaysys.com]
A Senior Application Scientist's Guide to the Comparative Analysis of 3-oxohexacosapentaenoyl-CoA in Peroxisomal Disorders
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of the methodologies used to quantify 3-oxohexacosapentaenoyl-CoA and related very-long-chain fatty acids (VLCFAs), critical biomarkers in the study and diagnosis of peroxisomal disorders. As professionals in this field, it is imperative to understand not just the protocols, but the underlying biochemical principles and the rationale for selecting one analytical technique over another. This document moves beyond mere procedural lists to offer a causal explanation for experimental choices, ensuring a robust and scientifically sound approach to your research.
Introduction: The Central Role of Peroxisomes and VLCFA Metabolism
Peroxisomes are vital cellular organelles responsible for a multitude of metabolic processes, including the catabolism of lipids that are not substrates for mitochondria.[1] A key function is the beta-oxidation of very-long-chain fatty acids (VLCFAs)—fatty acids with 22 or more carbon atoms.[2] Genetic defects leading to dysfunctional peroxisomes cause a group of severe metabolic diseases known as peroxisomal disorders, which include Zellweger spectrum disorders (ZSD) and X-linked adrenoleukodystrophy (X-ALD).[3]
These disorders are biochemically characterized by the accumulation of VLCFAs in plasma and tissues.[4][5] 3-oxohexacosapentaenoyl-CoA (C26:5, 3-oxo-CoA) is a specific metabolic intermediate in the beta-oxidation of polyunsaturated VLCFAs like docosahexaenoic acid (DHA). Its accumulation, alongside other VLCFA species, serves as a direct indicator of a bottleneck in the peroxisomal beta-oxidation pathway. Analyzing these molecules is therefore fundamental to diagnosing these conditions, understanding their pathogenesis, and evaluating potential therapeutic interventions.
Biochemical Context: The Peroxisomal Beta-Oxidation Pathway
The breakdown of VLCFA-CoAs within the peroxisome is a four-step spiral. A defect in any of the enzymes involved can lead to the accumulation of upstream intermediates. For instance, a deficiency in the D-bifunctional protein (DBP), which catalyzes the second and third steps of the pathway, would lead to a buildup of enoyl-CoA and 3-hydroxyacyl-CoA species.[6][7] Understanding this pathway is critical for interpreting analytical results.
The first and rate-limiting step is catalyzed by Acyl-CoA oxidase 1 (ACOX1), which converts the fatty acyl-CoA into a 2-enoyl-CoA.[8][9] The intermediate relevant to our discussion, 3-oxohexacosapentaenoyl-CoA, is formed in the third step, the dehydrogenation of 3-hydroxyhexacosapentaenoyl-CoA, a reaction catalyzed by the D-bifunctional protein.[6][10]
Caption: Peroxisomal β-oxidation of Hexacosapentaenoyl-CoA.
Comparative Analysis of Key Analytical Methodologies
The choice of analytical technique is dictated by the specific research question. For routine diagnostic screening, measurement of total VLCFA levels is often sufficient. However, for in-depth mechanistic studies or for monitoring targeted therapies, the direct quantification of specific acyl-CoA esters like 3-oxohexacosapentaenoyl-CoA is superior.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Total VLCFA Profiling
GC-MS is the gold-standard and most widely used method for the diagnosis of peroxisomal disorders.[11][12][13] It measures the total concentration of specific fatty acids (e.g., C24:0, C26:0) in plasma or cells after hydrolysis, which releases the fatty acids from their CoA esters and complex lipids.
-
Principle: This technique involves a chemical derivatization step (typically methyl-esterification) to make the fatty acids volatile. The resulting fatty acid methyl esters (FAMEs) are then separated by gas chromatography and detected by mass spectrometry.[11][14]
-
Causality Behind Experimental Choices: Derivatization is necessary because fatty acids themselves are not volatile enough for GC analysis. The use of stable isotope-labeled internal standards (e.g., C23:0 or deuterated VLCFAs) is critical to correct for analyte loss during the extensive sample preparation (hydrolysis, extraction, and derivatization), ensuring accurate quantification.[15]
-
Advantages: High sensitivity, robustness, and well-established protocols make it ideal for routine clinical screening.[11]
-
Limitations: It provides an indirect measure. It quantifies the total fatty acid pool and cannot distinguish between free fatty acids, acyl-CoA esters, and those incorporated into complex lipids. This method is not suitable for directly measuring labile intermediates like 3-oxohexacosapentaenoyl-CoA.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Acyl-CoA Profiling
For the direct analysis of acyl-CoA thioesters, LC-MS/MS is the method of choice.[16][17][18] It offers the specificity required to measure intact acyl-CoA molecules, providing a more accurate snapshot of the metabolic state within the peroxisome.
-
Principle: This method separates intact acyl-CoA esters using liquid chromatography, typically reversed-phase, and detects them with high selectivity and sensitivity using tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode.[19]
-
Causality Behind Experimental Choices: Acyl-CoAs are thermally unstable and non-volatile, making LC the ideal separation technique.[20] A crucial sample preparation step involves protein precipitation (e.g., with acetonitrile/methanol) to release the acyl-CoAs and remove interfering proteins. Solid-phase extraction (SPE) can be employed for further cleanup and concentration, though simpler "dilute-and-shoot" methods are also possible.[16] The MS/MS detection is highly specific; a common strategy for acyl-CoAs involves monitoring the transition from the precursor ion to a common fragment ion corresponding to the CoA moiety (e.g., a neutral loss of 507 Da), which provides excellent selectivity against the complex biological matrix.[16]
-
Advantages: Direct measurement of the metabolically active acyl-CoA pool.[17] High specificity and sensitivity allow for the quantification of low-abundance intermediates.[21]
-
Limitations: Acyl-CoAs are prone to degradation, requiring careful and rapid sample handling.[17] The methodology is more complex and less high-throughput than GC-MS for total VLCFAs.
Workflow and Performance Comparison
The following diagram and table summarize the key differences between the two workflows and their expected performance.
Caption: Comparative workflows for GC-MS and LC-MS/MS analysis.
Table 1: Comparative Summary of Analytical Methodologies
| Feature | GC-MS for Total VLCFA | LC-MS/MS for Acyl-CoAs |
| Analyte Measured | Total Fatty Acid (after hydrolysis) | Intact Acyl-CoA Thioester |
| Directness of Measurement | Indirect | Direct |
| Sample Preparation | Complex: Hydrolysis, Extraction, Derivatization | Moderate: Lysis, Precipitation, optional SPE |
| Throughput | High | Moderate to Low |
| Sensitivity | High (ng/mL range) | Very High (pg/mL to low ng/mL range)[16] |
| Specificity | Good | Excellent |
| Primary Application | Routine diagnostic screening for peroxisomal disorders[11][13] | Mechanistic studies, drug development, direct biomarker quantification[17][19] |
| Key Advantage | Robust, well-established, high-throughput | Provides direct insight into active metabolic pools |
Experimental Protocols
Adherence to validated protocols is paramount for generating reproducible and trustworthy data. Below are detailed, step-by-step methodologies for both analytical approaches.
Protocol 1: GC-MS Analysis of Total VLCFAs from Plasma
This protocol is adapted from established methods for clinical diagnostics.[14]
-
Internal Standard Spiking: To 100 µL of plasma, add an internal standard solution containing known amounts of C23:0 fatty acid and deuterated standards (e.g., C24:0-d4, C26:0-d4).
-
Hydrolysis: Add 1 mL of 0.5 M KOH in methanol. Vortex and incubate at 70°C for 90 minutes to hydrolyze all ester linkages.
-
Acidification & Extraction: After cooling, acidify the mixture with HCl. Extract the released free fatty acids by adding 2 mL of hexane and vortexing vigorously. Centrifuge to separate the phases and collect the upper hexane layer.
-
Derivatization: Evaporate the hexane extract to dryness under a stream of nitrogen. Add a derivatizing agent (e.g., BF3-methanol) and heat at 100°C for 10 minutes to convert fatty acids to their corresponding Fatty Acid Methyl Esters (FAMEs).
-
Final Extraction: After cooling, add water and re-extract the FAMEs into 200 µL of hexane.
-
GC-MS Analysis: Inject 1-2 µL of the final hexane extract onto a GC-MS system. Use a suitable capillary column (e.g., DB-1) and a temperature gradient to separate the FAMEs. Monitor characteristic ions for each VLCFA and the internal standards for quantification.
Protocol 2: LC-MS/MS Analysis of 3-oxohexacosapentaenoyl-CoA from Cultured Fibroblasts
This protocol is a synthesized approach based on best practices for acyl-CoA analysis.[16][17][22]
-
Sample Quenching & Lysis: Harvest cultured fibroblasts (~1 million cells) by scraping into an ice-cold quenching/extraction solution of 80:20 (v/v) methanol:water containing internal standards (e.g., 13C-labeled acyl-CoAs). This immediately halts enzymatic activity and precipitates proteins.
-
Homogenization: Sonicate the cell suspension on ice to ensure complete cell lysis and release of intracellular metabolites.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoA esters.
-
LC-MS/MS Analysis:
-
Instrumentation: Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.[22]
-
LC Conditions: Separate the acyl-CoAs on a C18 reversed-phase column using a gradient elution with mobile phases typically containing an ion-pairing agent like ammonium acetate or formic acid to improve peak shape.
-
MS/MS Conditions: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. For quantification of 3-oxohexacosapentaenoyl-CoA, set up a Multiple Reaction Monitoring (MRM) transition. The precursor ion will be the [M+H]+ of the molecule, and the product ion will be the characteristic fragment of the CoA moiety.[16]
-
-
Data Analysis: Quantify the analyte by comparing the peak area ratio of the endogenous molecule to its stable isotope-labeled internal standard against a calibration curve.
Conclusion and Future Directions
The choice between GC-MS and LC-MS/MS for the analysis of VLCFA-related metabolites in peroxisomal disorders is fundamentally a choice between established, high-throughput screening and targeted, in-depth mechanistic investigation. While GC-MS remains the cornerstone of clinical diagnosis by measuring total VLCFA levels, LC-MS/MS provides the specificity needed to directly quantify key metabolic intermediates like 3-oxohexacosapentaenoyl-CoA.
For drug development professionals, the direct measurement of specific acyl-CoA intermediates via LC-MS/MS offers a powerful tool to assess the efficacy of novel therapeutics designed to restore peroxisomal function. By precisely quantifying the reduction of accumulated substrates, researchers can gain direct evidence of target engagement and metabolic correction. As the field moves towards more targeted and personalized medicine, the adoption of these advanced, direct analytical techniques will be indispensable.
References
- 1. Fatty Acid Oxidation in Peroxisomes: Enzymology, Metabolic Crosstalk with Other Organelles and Peroxisomal Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Beta oxidation - Wikipedia [en.wikipedia.org]
- 3. X-Linked Adrenoleukodystrophy, X-ALD - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 4. Very long-chain fatty acids in peroxisomal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Dysfunctional peroxisomal lipid metabolisms and their ocular manifestations [frontiersin.org]
- 8. ACOX1 gene: MedlinePlus Genetics [medlineplus.gov]
- 9. Peroxisomal Acyl-CoA Oxidase Type 1: Anti-Inflammatory and Anti-Aging Properties with a Special Emphasis on Studies with LPS and Argan Oil as a Model Transposable to Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Gas chromatography/mass spectrometry analysis of very long chain fatty acids, docosahexaenoic acid, phytanic acid and plasmalogen for the screening of peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Serum very-long-chain fatty acids levels determined by gas chromatography in the diagnosis of peroxisomal disorders in Poland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of very-long-chain fatty acids in plasma by a simplified gas chromatographic-mass spectrometric procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [escholarship.org]
- 19. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (11Z,14Z,17Z,20Z,23Z)-3-oxohexacosapentaenoyl-CoA
This guide provides an in-depth protocol for the safe and compliant disposal of (11Z,14Z,17Z,20Z,23Z)-3-oxohexacosapentaenoyl-CoA. As a complex biomolecule central to lipid metabolism research, its disposal requires a systematic approach grounded in established laboratory safety principles. This document is intended for researchers, scientists, and drug development professionals, offering a framework that ensures both personal safety and environmental responsibility.
Hazard Identification and Risk Assessment
-
Coenzyme A (CoA) Moiety: CoA is a ubiquitous and essential cofactor in numerous metabolic pathways.[1][2] It is not considered a hazardous substance. Its degradation pathways are well-understood biological processes.[3]
-
Fatty Acyl Chain: The C26:5 polyunsaturated fatty acid component is a lipid. While biologically active, it does not possess inherent chemical reactivity that would classify it as hazardous for disposal purposes (e.g., explosive, corrosive, or highly reactive). However, polyunsaturated fatty acids can be susceptible to oxidation.[4][5]
-
Overall Assessment: The compound is classified as a non-acutely hazardous biochemical reagent. The primary risks are associated with the solvents used for its storage and handling, rather than the compound itself. Therefore, the disposal procedure must be dictated by the nature of the entire waste stream (i.e., the compound dissolved in a solvent).
Core Principle: The first step in any laboratory disposal procedure is to consult the manufacturer's Safety Data Sheet (SDS). In the absence of a specific SDS for this novel compound, a conservative approach based on general chemical and biological waste disposal guidelines is warranted.[6]
Personal Protective Equipment (PPE)
Proper PPE is mandatory when handling any chemical, including its waste products. The following table outlines the recommended PPE for handling waste containing this compound.
| PPE Item | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses or goggles. | Protects eyes from potential splashes of the chemical solution. |
| Hand Protection | Nitrile gloves. | Provides a barrier against skin contact. Check for compatibility with any solvents used. |
| Body Protection | Standard laboratory coat. | Protects clothing and skin from accidental spills. |
| Respiratory | Generally not required if handled in a well-ventilated area or fume hood. | The compound is not volatile. Respiratory protection may be necessary if dealing with aerosols or highly volatile solvents. |
Waste Segregation and Containerization
Proper segregation of waste is a cornerstone of laboratory safety and compliant disposal.[7][8][9] Mixing different waste streams can lead to unintended chemical reactions and complicates the final disposal process.
Diagram 1: Decision workflow for segregating waste at the point of generation.
Step-by-Step Containerization Protocol:
-
Select the Correct Waste Container: Use a container that is compatible with the chemical nature of the waste. For organic solvents, use a designated solvent waste container. For aqueous solutions, use a container designated for aqueous chemical waste. Solid waste should be placed in a labeled, lined container.[10][11]
-
Label the Container: The waste container must be clearly labeled with the words "Hazardous Waste" (as a precautionary measure) and a full list of its contents, including the full chemical name of the compound and any solvents.[9][12]
-
Keep Containers Closed: Waste containers must be kept securely closed when not in use to prevent spills and evaporation of volatile components.[11]
-
Avoid Mixing Incompatible Wastes: Never mix different categories of chemical waste. For example, halogenated and non-halogenated solvents should be kept in separate containers if required by your institution's waste management program.
Disposal Procedure
The disposal of this compound will be managed as chemical waste, with the specific protocol determined by the solvent system. As a non-hazardous biochemical, in-lab neutralization or treatment is not required or recommended. The primary goal is to safely transfer the waste to your institution's Environmental Health and Safety (EHS) department for final disposal.[13]
Diagram 2: Step-by-step workflow for the institutional disposal of chemical waste.
Detailed Steps:
-
Waste Identification: Accurately identify the waste stream. If the compound is in an organic solvent, it must be treated as organic solvent waste. If it is in an aqueous buffer, it is considered aqueous chemical waste.
-
Transfer to Waste Container: Carefully transfer the waste solution into the appropriately labeled waste container, using a funnel if necessary to prevent spills.
-
Rinsing: Any empty container that held the stock solution of this compound should be rinsed with a small amount of a suitable solvent. This rinsate must also be disposed of as hazardous waste.[8]
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from general lab traffic and have secondary containment.
-
Arrange for Pickup: Follow your institution's procedures for having the waste collected by the EHS department. They will manage the final disposal in accordance with all local, state, and federal regulations.[10][12]
Regulatory Compliance
All laboratory waste disposal is governed by regulations from agencies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[10][14][15][16] Adherence to your institution's EHS guidelines is the most effective way to ensure compliance with these regulations. The "cradle-to-grave" principle of hazardous waste management holds the generator responsible for the waste from its creation to its ultimate disposal.[16]
Conclusion
The proper disposal of this compound is a straightforward process when approached with a clear understanding of general laboratory waste management principles. By prioritizing hazard assessment, proper PPE usage, stringent waste segregation, and adherence to institutional guidelines, researchers can ensure a safe and compliant laboratory environment.
References
- 1. Coenzyme a Biochemistry: From Neurodevelopment to Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coenzyme A - Wikipedia [en.wikipedia.org]
- 3. Regulation of coenzyme A levels by degradation: the ‘Ins and Outs’ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipid droplets and polyunsaturated fatty acid trafficking: Balancing life and death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polyunsaturated Fatty Acids Drive Lipid Peroxidation during Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. usbioclean.com [usbioclean.com]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. needle.tube [needle.tube]
- 10. needle.tube [needle.tube]
- 11. epa.gov [epa.gov]
- 12. mcfenvironmental.com [mcfenvironmental.com]
- 13. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 14. m.youtube.com [m.youtube.com]
- 15. eTool : Hospitals - Facilities Management - Waste Management | Occupational Safety and Health Administration [osha.gov]
- 16. epa.gov [epa.gov]
A Researcher's Guide to the Safe Handling of (11Z,14Z,17Z,20Z,23Z)-3-oxohexacosapentaenoyl-CoA
As researchers and drug development professionals, our pursuit of scientific advancement must be intrinsically linked with an unwavering commitment to safety. The handling of novel and complex biochemicals, such as (11Z,14Z,17Z,20Z,23Z)-3-oxohexacosapentaenoyl-CoA, demands a proactive and informed approach to personal protection and laboratory practice. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the rationale behind each procedural step. Our goal is to empower you with the knowledge to work safely and effectively, ensuring both the integrity of your research and the well-being of your team.
I. Hazard Assessment and Core Principles of Protection
The primary hazards associated with long-chain acyl-CoA esters stem from their potential for skin and eye irritation, and the possibility of respiratory irritation if inhaled as an aerosol.[2] The polyunsaturated fatty acid component may also be susceptible to oxidation, which could alter its biological activity and potentially create byproducts with different hazard profiles.[3] Therefore, our safety protocols are designed to minimize all routes of exposure.
II. Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is the cornerstone of safe handling. The following recommendations are based on best practices for handling similar acyl-CoA compounds and are scalable depending on the experimental context.[2][4]
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Goggles | Chemical splash goggles conforming to ANSI Z87.1 or equivalent standards. | Protects against accidental splashes of solutions containing the compound, which could cause eye irritation.[2] |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves. Double-gloving is recommended for large quantities or prolonged handling. | Provides a barrier against skin contact. Nitrile and neoprene offer good resistance to a range of chemicals. Inspect gloves for integrity before each use.[2] |
| Body Protection | Laboratory Coat | A standard, fully-buttoned laboratory coat. | Prevents contamination of personal clothing and protects the skin from minor spills and splashes.[2] |
| Respiratory Protection | NIOSH-approved respirator | Recommended when handling the solid form outside a ventilated enclosure or if aerosols may be generated. | Minimizes the risk of inhaling fine particles or aerosols, which can cause respiratory tract irritation.[2][5] |
Operational Plan: From Receipt to Disposal
A systematic workflow is critical to maintaining a safe laboratory environment. The following procedural guidance outlines the key steps for handling this compound.
Engineering Controls: Your First Line of Defense
All handling of solid this compound and the preparation of its solutions should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2] This engineering control is paramount for minimizing inhalation exposure.
Step-by-Step Handling Protocol
-
Preparation and Weighing:
-
Before handling, ensure all necessary PPE is correctly donned.
-
When weighing the solid material, perform this task within a ventilated enclosure or chemical fume hood to contain any airborne particles.[2]
-
Use appropriate tools (e.g., anti-static spatulas) to handle the solid compound.
-
-
Solution Preparation:
-
This compound is expected to be soluble in organic solvents.
-
Add the solvent slowly to the solid to avoid the generation of dust or aerosols.[2]
-
Cap vials or tubes securely immediately after preparation.
-
-
Storage:
Disposal Plan: Deactivation and Waste Management
Proper disposal is a critical final step in the safe handling of this compound. The high-energy thioester bond should be chemically deactivated prior to disposal to mitigate its biochemical reactivity.[6]
Chemical Deactivation via Alkaline Hydrolysis
This procedure is adapted from established protocols for other reactive thioesters and aims to hydrolyze the thioester bond, rendering the molecule less reactive.[6]
-
Preparation:
-
In a designated chemical fume hood, prepare a beaker for the deactivation procedure.
-
Carefully transfer the waste solution containing this compound into the beaker.
-
-
Hydrolysis:
-
While stirring the solution, slowly add a 1 M solution of NaOH or KOH dropwise. The objective is to raise the pH to >12.
-
Monitor the pH using pH strips or a calibrated pH meter.
-
Continue stirring at room temperature for a minimum of 2 hours to ensure complete hydrolysis of the thioester bond.[6]
-
-
Neutralization and Collection:
-
After the incubation period, slowly neutralize the solution by adding 1 M HCl dropwise until the pH is between 6 and 8.
-
Transfer the neutralized solution into a designated and clearly labeled hazardous waste container. The label should read: "Hazardous Waste: Deactivated this compound solution".[6]
-
-
Final Disposal:
-
Store the sealed hazardous waste container in a designated secondary containment area.
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste management service.[6]
-
Visualizing the Disposal Workflow
Caption: Workflow for the safe deactivation and disposal of this compound.
References
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
